molecular formula C13H19FN2 B1438216 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline CAS No. 1094863-26-9

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Cat. No.: B1438216
CAS No.: 1094863-26-9
M. Wt: 222.3 g/mol
InChI Key: MFOAUFOHKUWRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a chemical compound with the molecular formula C13H19FN2 and is intended for research use only. This aniline derivative, featuring a 2-ethylpiperidine substituent, is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Compounds within this chemical family are frequently utilized as building blocks in the development of active pharmaceutical ingredients (APIs) . The structural motif of a substituted aniline linked to a piperidine ring is common in the synthesis of molecules designed for biological screening . Researchers employ this compound to explore structure-activity relationships, particularly in modifying the pharmacokinetic and pharmacodynamic properties of lead molecules. Its mechanism of action is not inherent but is derived from the final target molecule into which it is incorporated. Strictly for research applications and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOAUFOHKUWRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253860
Record name 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094863-26-9
Record name 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094863-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1094863-26-9

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity—offer a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline emerges as a compound of significant interest within this context. Its structure marries three key pharmacophoric elements: a fluoroaniline core, a piperidine ring, and an ethyl substituent. This combination presents a versatile platform for the synthesis of novel therapeutic agents, particularly in the realms of oncology, neurodegenerative disorders, and infectious diseases.[1][4] This technical guide provides a comprehensive exploration of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, from its fundamental properties to its synthesis and potential applications, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key physicochemical data for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline are summarized in the table below.[5]

PropertyValueSource
CAS Number 1094863-26-9PubChem[5]
Molecular Formula C13H19FN2PubChem[5]
Molecular Weight 222.30 g/mol PubChem[5]
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroanilinePubChem[5]
XLogP3 3.3PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 3PubChem[5]

Synthetic Strategy and Experimental Protocol

The synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline can be efficiently achieved through a two-step process, commencing with a nucleophilic aromatic substitution reaction followed by a reduction. This approach is both logical and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Synthetic Workflow Overview

The synthesis initiates with the reaction of 1,2-difluoro-4-nitrobenzene with 2-ethylpiperidine. The highly electron-deficient nature of the aromatic ring, activated by the nitro group, facilitates nucleophilic substitution of one of the fluorine atoms by the secondary amine of the piperidine. The subsequent reduction of the nitro group to an amine yields the target compound.

Synthetic Workflow 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Step1 Nucleophilic Aromatic Substitution 1,2-Difluoro-4-nitrobenzene->Step1 2-Ethylpiperidine 2-Ethylpiperidine 2-Ethylpiperidine->Step1 Intermediate 1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene Step1->Intermediate K2CO3, DMSO, 90 °C Step2 Nitro Group Reduction Intermediate->Step2 Fe, NH4Cl, EtOH/H2O Final_Product 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Step2->Final_Product

Caption: Synthetic workflow for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene

  • Rationale: This step employs a nucleophilic aromatic substitution, a robust and well-established method for forming aryl-amine bonds. The choice of a polar aprotic solvent like DMSO accelerates the reaction, while potassium carbonate acts as a mild base to neutralize the hydrofluoric acid byproduct.

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene

    • 2-Ethylpiperidine

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add 2-ethylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene.

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

  • Rationale: The reduction of the nitro group is a critical step. While various reducing agents can be employed, the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture is a classic, cost-effective, and environmentally benign method known as the Béchamp reduction.

  • Materials:

    • 1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a suspension of 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline suggest its potential as a valuable building block in the synthesis of a variety of therapeutic agents.

  • Role of the Fluoroaniline Moiety: The fluoroaniline moiety is a common feature in many approved drugs. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the aniline nitrogen, which in turn can affect its binding to target proteins and its pharmacokinetic properties.[1][2][3] Fluoroanilines are key intermediates in the synthesis of kinase inhibitors for cancer therapy and other targeted treatments.[4][6]

  • Significance of the Piperidine Ring: The piperidine ring is a prevalent heterocyclic scaffold in medicinal chemistry, often contributing to improved solubility, reduced toxicity, and favorable interactions with biological targets.[7][8][9] The 2-ethyl substitution on the piperidine ring introduces a chiral center and provides a vector for exploring structure-activity relationships.

  • Potential Therapeutic Targets: Based on the combination of these structural features, derivatives of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline could be investigated for a range of therapeutic applications, including:

    • Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.[4]

    • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs, and fluorination can enhance blood-brain barrier penetration.

    • Antiviral and Antibacterial Agents: The fluoroaniline scaffold is present in some antimicrobial drugs.[6][10]

Hypothetical Signaling Pathway Interaction

Derivatives of this compound could potentially be designed to interact with signaling pathways implicated in cell growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway, which is a common target for anticancer drugs incorporating a fluoroaniline moiety.[6]

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activation Inhibitor Potential Inhibitor (Derivative of Topic Compound) Inhibitor->Receptor Inhibition Response Cell Proliferation, Survival, Angiogenesis Pathway->Response

Caption: Potential inhibition of the EGFR signaling pathway by a derivative.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline stands as a promising and versatile building block for the advancement of drug discovery programs. Its strategic combination of a fluoroaniline core and a substituted piperidine ring offers a rich platform for the generation of novel molecular entities with potentially enhanced therapeutic properties. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, enabling further exploration of its utility in the development of next-generation pharmaceuticals.

References

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Zakrzewska, A., Kolehmainen, E., Osmialowski, B., & Gawinecki, R. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.
  • Mercier, C., Cordier, G., Guidot, G., & Marion, P. (1999). U.S. Patent No. 5,856,577. Washington, DC: U.S.
  • Bloomtechz. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]

  • S, S., V, A. R., S, A., & V, N. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(18), 7016-7029.
  • YUNCHENG COUNTY SHIJU CHEMICAL INDUSTRY Co Ltd. (2011).
  • ResearchGate. (2025, August 4). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link]

  • Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Kumar, S., et al. (2013). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Der Pharma Chemica, 5(1), 224-230.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643.
  • Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 121-126.
  • Wuest, M., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 285, 117513.
  • Pei, Y. Q. (1983).
  • Macor, J. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.

Sources

An In-Depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a heterocyclic amine of significant interest to the pharmaceutical and life sciences industries. The document delineates its core chemical and physical properties, proposes a detailed synthetic pathway, and outlines protocols for its characterization and safe handling. Furthermore, it contextualizes the molecule's structural attributes within modern medicinal chemistry, explaining how the strategic incorporation of a fluoro-substituted aniline and a 2-ethylpiperidine moiety can be leveraged to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a valuable scaffold or intermediate in the design of novel therapeutics.

Introduction & Strategic Significance in Medicinal Chemistry

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS No. 1094863-26-9) is a substituted aniline that merges three structurally significant motifs: a fluoroaniline core, a piperidine ring, and an ethyl group conferring chirality.[1] While seemingly a specific intermediate, its design embodies key principles of modern drug discovery. The true value of this molecule lies in the synergistic interplay of its components, each chosen to address common challenges in drug development such as metabolic instability, poor solubility, and off-target activity.

  • The Fluoroaniline Core: The introduction of a fluorine atom onto an aromatic ring is a cornerstone strategy in medicinal chemistry.[2] Fluorine's high electronegativity can profoundly alter the pKa of nearby functional groups, such as the aniline amine. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with its target protein.[2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly enhance a compound's half-life and oral bioavailability.[2]

  • The Piperidine Moiety: Piperidine rings are among the most prevalent N-heterocycles found in FDA-approved drugs.[4] Unlike flat, aromatic rings, the saturated piperidine scaffold introduces a three-dimensional, sp³-rich character to a molecule.[5] This increased three-dimensionality can lead to more specific and potent interactions with the complex topology of protein binding pockets, thereby improving selectivity and reducing off-target effects.[5] Piperidines often enhance aqueous solubility compared to their carbocyclic analogs, a crucial property for drug formulation and administration.[4]

  • The 2-Ethyl Substituent: The ethyl group at the 2-position of the piperidine ring introduces a chiral center. This allows for the synthesis of stereoisomers, which can be explored for differential biological activity and safety profiles, a critical step in lead optimization.

This guide will deconstruct these features, providing the technical data and procedural knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

The fundamental properties of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline have been computationally predicted and are summarized below. These values provide a baseline for understanding the compound's behavior in various chemical environments.

PropertyValueSource
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroanilinePubChem[1]
CAS Number 1094863-26-9PubChem[1]
Molecular Formula C₁₃H₁₉FN₂PubChem[1]
Molecular Weight 222.30 g/mol PubChem[1]
Exact Mass 222.15322678 DaPubChem[1]
XLogP3 (Lipophilicity) 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

The XLogP3 value of 3.3 suggests a moderate level of lipophilicity, indicating that the compound is likely to have good membrane permeability, a desirable trait for orally administered drug candidates. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the two nitrogen atoms) allows for versatile interactions with biological targets.

Proposed Synthetic Pathway & Experimental Protocol

Synthetic Workflow Diagram

Synthesis_Workflow SM1 1,2-Difluoro-4-nitrobenzene Intermediate 1-(2-Fluoro-4-nitrophenyl)-2-ethylpiperidine SM1->Intermediate Step 1: SₙAr Reaction SM2 2-Ethylpiperidine SM2->Intermediate Product 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Intermediate->Product Step 2: Nitro Reduction Reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Reagents1->Intermediate Reagents2 Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Solvent (e.g., EtOH/EtOAc) Reagents2->Product

Caption: Proposed two-step synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Rationale for Experimental Choices
  • Step 1: Nucleophilic Aromatic Substitution (SₙAr): The starting material, 1,2-difluoro-4-nitrobenzene, is ideal for this reaction. The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position (C4). The fluorine atom at C4 is thus an excellent leaving group. 2-Ethylpiperidine acts as the nucleophile, displacing the C4-fluorine. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to quench the HF byproduct. A polar aprotic solvent like DMSO is chosen to solubilize the reactants and facilitate the charge separation in the transition state.[6]

  • Step 2: Nitro Group Reduction: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[6] Alternatively, chemical reduction using a reagent like tin(II) chloride (SnCl₂) in an acidic medium can also be employed, which can sometimes be more tolerant of other functional groups.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-ethylpiperidine

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq), 2-ethylpiperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a reactant concentration of approximately 0.5 M.

  • Place the flask under a nitrogen atmosphere and heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate product, which can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

  • Dissolve the crude or purified 1-(2-fluoro-4-nitrophenyl)-2-ethylpiperidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Secure the reaction flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker).

  • Stir the reaction vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Assess purity by NMR and MS.

Analytical Characterization

To validate the structure and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons. Expect characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the aromatic protons, which will show splitting patterns consistent with the substitution pattern. The -NH₂ protons will likely appear as a broad singlet.

    • ¹³C NMR: Will show the correct number of carbon signals, including those in the distinct aromatic and aliphatic regions.

    • ¹⁹F NMR: Should exhibit a single resonance, likely a multiplet due to coupling with adjacent aromatic protons, confirming the presence and chemical environment of the single fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the measured exact mass to the calculated value (222.1532 Da).[1]

Safety & Handling

No specific safety data exists for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Therefore, handling precautions must be based on data from structurally related compounds, such as 4-fluoroaniline.[7][8][9][10][11] This chemical should be considered hazardous until proven otherwise.

Hazard ClassDescriptionPrecautionary Action
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8][12]Avoid ingestion, inhalation, and skin contact. Use only in a well-ventilated chemical fume hood.[7]
Skin/Eye Damage Causes skin irritation and serious eye damage.[13] May cause severe burns.[8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[7]Minimize exposure duration and quantity.
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[7]Do not allow to enter drains or waterways. Dispose of as hazardous waste.

First-Aid Measures:

  • Inhalation: Move the person to fresh air immediately. Seek medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, ignition sources, and strong oxidizing agents.[7][9]

Application in Drug Development & Medicinal Chemistry

The true utility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is as a versatile building block for creating more complex molecules with desirable drug-like properties. Its structure is a deliberate combination of features designed to overcome common pharmacological hurdles.

Logical Framework for Pharmacokinetic Optimization

Drug_Design_Logic Structural Features to Pharmacokinetic Benefits Molecule 4-(2-Ethyl-1-piperidinyl) -3-fluoroaniline Feat1 Fluorine Atom Molecule->Feat1 Feat2 Piperidine Ring (sp³ rich) Molecule->Feat2 Feat3 Aniline -NH₂ Group Molecule->Feat3 Effect1a Modulates pKa of Amine Feat1->Effect1a Effect1b Blocks Metabolic Sites Feat1->Effect1b Effect2a Increases 3D Complexity Feat2->Effect2a Effect2b Improves Aqueous Solubility Feat2->Effect2b Effect3a Provides Synthetic Handle Feat3->Effect3a Benefit1 Improved Oral Bioavailability Effect1a->Benefit1 Benefit2 Increased Metabolic Stability Effect1b->Benefit2 Benefit3 Enhanced Target Selectivity Effect2a->Benefit3 Effect2b->Benefit1 Benefit4 Facilitates Library Synthesis Effect3a->Benefit4

Caption: Logical flow from the molecule's structural features to their intended benefits in drug design.

The aniline group serves as a key synthetic handle. It can be readily derivatized via reactions such as amide bond formation, reductive amination, or participation in transition metal-catalyzed cross-coupling reactions to build a library of analogs for structure-activity relationship (SAR) studies. Research has shown that incorporating fluorine into piperidine-containing ligands can significantly reduce basicity (pKa), leading to dramatically improved oral absorption and bioavailability.[3] This compound is therefore an ideal starting point for programs targeting a wide range of therapeutic areas, including but not limited to:

  • Central Nervous System (CNS) Disorders: The modulated lipophilicity and pKa can be fine-tuned to achieve blood-brain barrier penetration.

  • Oncology: Many kinase inhibitors and other anti-cancer agents utilize substituted aniline cores.[14]

  • Antiviral/Anti-infective Agents: Piperidine derivatives are known components of various antiviral therapies.[15]

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is more than a simple chemical intermediate; it is a strategically designed scaffold for modern drug discovery. It provides chemists with a platform that already incorporates solutions to common pharmacokinetic challenges. Its combination of a metabolically robust, pKa-modulating fluoroaniline group with a solubility-enhancing, three-dimensional piperidine ring makes it a high-value starting point for the synthesis of next-generation therapeutics. Understanding its properties, synthesis, and the rationale behind its structure empowers researchers to accelerate the development of safer and more effective medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43264304, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link].

  • Loba Chemie (2015). Safety Data Sheet for 4-Fluoroaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55281682, 4-Ethyl-3-fluoroaniline. Retrieved from [Link].

  • Cole-Parmer (2005). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link].

  • ScienceDirect (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

  • van Niel, M. B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. Retrieved from [Link].

  • University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from .

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Retrieved from [Link].

  • Wikipedia (n.d.). 4-Fluoroaniline. Retrieved from [Link].

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. Retrieved from [Link].

  • Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link].

  • Silva, V. L. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Retrieved from [Link].

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. Retrieved from [Link].

Sources

An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a heterocyclic amine of increasing interest in medicinal chemistry. We will delve into its chemical properties, including its molecular weight, and explore its strategic importance in the design of novel therapeutics. This guide will detail a probable synthetic route, predict its characteristic spectroscopic data, and discuss its potential applications in drug discovery, grounded in the established roles of its constituent fluoroaniline and piperidine moieties. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Piperidinyl Anilines

The confluence of a piperidine ring, a fluoroaniline core, and an ethyl substituent in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline creates a molecular scaffold with significant potential in drug discovery. The piperidine moiety, a ubiquitous feature in many approved drugs, offers a three-dimensional structure that can enhance binding to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved potency and a more favorable drug profile. This guide serves as a detailed resource for researchers looking to leverage the unique properties of this compound in their drug development programs.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is essential for its effective application. These properties are summarized in the table below.

PropertyValueSource
Molecular Weight 222.30 g/mol [2]
Molecular Formula C₁₃H₁₉FN₂[2]
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline[2]
CAS Number 1094863-26-9[2]
Predicted LogP 3.3[2]
Topological Polar Surface Area 29.3 Ų[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a nucleophilic aromatic substitution reaction followed by a reduction.

Synthesis_Pathway A 1,2-Difluoro-4-nitrobenzene C 4-(2-Ethyl-1-piperidinyl)-3-fluoro-1-nitrobenzene A->C Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMSO, heat) B 2-Ethylpiperidine B->C D 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline C->D Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Proposed two-step synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Experimental Protocol

Step 1: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoro-1-nitrobenzene

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add 2-ethylpiperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

  • Dissolve the intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternatively, a chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • If using a chemical reductant, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

  • Concentrate the filtrate or the combined organic extracts under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluoroaniline ring, with splitting patterns influenced by the fluorine and amine substituents. The protons of the 2-ethylpiperidine ring would appear in the aliphatic region, with distinct signals for the ethyl group (a triplet and a quartet) and the piperidine ring protons.

  • ¹³C NMR: The spectrum would display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons. The carbons attached to the fluorine and nitrogen atoms would show characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 222.30).[2] Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration (typically in the 1100-1300 cm⁻¹ region).[4]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of structural motifs in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

Rationale for Use in Drug Design

Drug_Design_Rationale cluster_0 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline cluster_1 Key Moieties cluster_2 Pharmacological Advantages Molecule Core Scaffold Piperidine Piperidine Ring Molecule->Piperidine Fluoroaniline Fluoroaniline Core Molecule->Fluoroaniline Ethyl Ethyl Group Molecule->Ethyl Improved_PK Enhanced Pharmacokinetics (Solubility, Metabolic Stability) Piperidine->Improved_PK Increased_Potency Increased Potency and Selectivity Fluoroaniline->Increased_Potency BBB_Penetration Modulated CNS Penetration Fluoroaniline->BBB_Penetration Ethyl->Improved_PK

Caption: Key structural features of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and their contributions to its pharmacological potential.

  • Piperidine Moiety: The saturated heterocyclic nature of the piperidine ring can improve the aqueous solubility of a drug candidate and provide a handle for introducing further chemical diversity. Its three-dimensional structure can lead to more specific interactions with the binding pockets of target proteins, enhancing potency and selectivity.[1][5]

  • Fluoroaniline Core: The aniline group provides a key site for further chemical modification, allowing for the introduction of various pharmacophores. The presence of the fluorine atom can significantly alter the electronic properties of the aniline ring, influencing its pKa and reactivity.[6] This can be crucial for optimizing interactions with target receptors and improving metabolic stability by blocking potential sites of metabolism.

  • Potential Therapeutic Areas: Given the prevalence of piperidine and fluoroaniline motifs in a wide range of pharmaceuticals, this scaffold could be explored for developing agents targeting:

    • Central Nervous System (CNS) Disorders: The lipophilicity imparted by the piperidine and ethyl groups, combined with the potential for the fluorine to modulate blood-brain barrier penetration, makes this a promising scaffold for CNS-active drugs.[7]

    • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted anilines and piperidines to achieve high potency and selectivity.[7]

    • Infectious Diseases: These structural motifs are also found in various antibacterial and antiviral agents.[8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is not publicly available, the safety precautions should be based on the known hazards of its constituent parts, particularly fluoroanilines.

  • Hazard Identification: Fluoroanilines are generally considered hazardous. They can be harmful if swallowed, cause skin and eye irritation or burns, and may cause respiratory irritation.[6][9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation is a risk.

  • Handling and Storage:

    • Handle in a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

  • First Aid Measures:

    • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.[11]

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a strategically designed chemical entity that holds considerable promise as a building block in the synthesis of novel drug candidates. Its unique combination of a three-dimensional piperidine ring and an electronically modified fluoroaniline core provides a versatile platform for medicinal chemists to develop potent and selective therapeutics with improved pharmacokinetic profiles. This technical guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an appreciation of its potential applications, thereby enabling researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link]

  • Foglizzo, R., & Novak, A. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2407-2413. Retrieved from [Link]

  • Kharitonov, D. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • NIST. (n.d.). p-Fluoroaniline. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoroaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link]

  • Wikipedia. (2025, December 15). 4-Fluoroaniline. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthesis pathway for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline , a critical intermediate scaffold often utilized in the development of third-generation tyrosine kinase inhibitors (TKIs) and other fluorinated pharmaceutical agents.

The synthesis leverages the high electrophilicity of the para-fluorine in 3,4-difluoronitrobenzene to achieve regioselective nucleophilic aromatic substitution (


), followed by a controlled reduction of the nitro group.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline CAS Registry: 1094863-26-9 Molecular Formula:


Key Application:  Pharmacophore building block for EGFR/ALK kinase inhibitors.
Retrosynthetic Strategy

The most robust pathway disconnects the aniline nitrogen and the piperidine ring from the central benzene core.

  • Functional Group Interconversion (FGI): The aniline amine (

    
    ) is derived from a nitro (
    
    
    
    ) precursor.
  • Disconnection: The C-N bond at position 4 is cleaved, revealing the nucleophile (2-ethylpiperidine ) and the electrophile (3,4-difluoronitrobenzene ).

Rationale: This route avoids the complex halogenation of an existing aniline. Instead, it utilizes the " fluorine effect" in


 reactions, where the high electronegativity of fluorine accelerates the nucleophilic attack at the position para to the electron-withdrawing nitro group.

Retrosynthesis Target Target: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Nitro Intermediate: 4-(2-Ethyl-1-piperidinyl)-3-fluoronitrobenzene Target->Nitro Reduction (H2/Pd-C or Fe/HCl) SM1 Starting Material 1: 3,4-Difluoronitrobenzene Nitro->SM1 S_NAr Disconnection SM2 Starting Material 2: 2-Ethylpiperidine Nitro->SM2 C-N Bond Formation

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available fluorinated precursors.

Step 1: Regioselective Coupling

The first step involves the displacement of the fluorine atom at the 4-position of 3,4-difluoronitrobenzene by 2-ethylpiperidine.

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex .[1] Although both fluorine atoms are activated by the nitro group, the position para to the nitro group is significantly more electrophilic than the meta position due to stronger resonance stabilization of the anionic intermediate.

  • Regioselectivity: >95:5 favoring the 4-substituted product.

  • Steric Consideration: The 2-ethyl group on the piperidine introduces steric bulk adjacent to the nucleophilic nitrogen. This requires elevated temperatures compared to simple piperidine couplings.

Experimental Protocol

Reagents:

  • 3,4-Difluoronitrobenzene (1.0 equiv)

  • 2-Ethylpiperidine (1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Acts as an acid scavenger.
    
  • Solvent: Acetonitrile (ACN) or DMSO.

Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3,4-difluoronitrobenzene (e.g., 10.0 g) and Acetonitrile (100 mL).

  • Base Addition: Add anhydrous

    
      (granular, 17.4 g) to the solution.
    
  • Nucleophile Addition: Add 2-ethylpiperidine (7.8 g) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4][5] The starting material spot (

    
    ) should disappear, and a yellow/orange product spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
       and concentrate to yield the crude nitro intermediate.
      
  • Yield: Typically 85–92% as a viscous orange oil or low-melting solid.

Data Summary: Solvent Screening

Solvent Temperature Time Yield Comments
Acetonitrile Reflux (82°C) 6 h 90% Clean profile, easy workup. (Recommended)
DMSO 90°C 4 h 88% Faster, but aqueous workup is tedious to remove DMSO.

| DMF | 90°C | 5 h | 85% | Good solubility, potential for dimethylamine impurities if DMF degrades. |

Step 2: Nitro Group Reduction

The conversion of the nitro group to the aniline must be performed carefully to avoid defluorination (a common side reaction in fluorinated aromatics under vigorous hydrogenation).

Method Selection
  • Method A: Catalytic Hydrogenation (

    
    /Pd-C):  Cleanest, amenable to scale-up. Requires care to prevent C-F bond hydrogenolysis.
    
  • Method B: Iron/Ammonium Chloride: Robust, chemoselective, no risk of defluorination. Ideal for labs without high-pressure hydrogenation equipment.

Experimental Protocol (Method A: Catalytic Hydrogenation)

Reagents:

  • Crude Nitro Intermediate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon or low pressure)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the crude nitro compound (e.g., 10.0 g) in Methanol (100 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.5 g). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
    
  • Monitoring: Monitor by HPLC. The disappearance of the nitro peak and appearance of the aniline peak indicates completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to dryness.[6]

  • Purification: The crude aniline is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane:EtOAc 2:1) or recrystallization from Ethanol/Water.

Characterization Data (Expected)
  • Appearance: Off-white to pale brown solid.

  • 
     NMR (
    
    
    
    ):
    
    
    6.8–7.0 (m, aromatic protons), 3.5 (br s,
    
    
    ), 2.8–3.2 (m, piperidine ring protons), 1.1 (t, ethyl
    
    
    ).
  • Mass Spectrometry:

    
    .
    

Process Flow & Logic

The following diagram illustrates the logical flow of the synthesis, including critical decision points and quality controls.

SynthesisFlow Start Start: Raw Materials 3,4-Difluoronitrobenzene + 2-Ethylpiperidine Step1 Step 1: SNAr Coupling (K2CO3, ACN, Reflux) Start->Step1 QC1 QC Check: Regioselectivity (HPLC < 5% meta-isomer) Step1->QC1 QC1->Step1 Fail (Adjust Temp/Base) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) QC1->Step2 Pass QC2 QC Check: Defluorination? (Ensure F is intact) Step2->QC2 QC2->Step2 Fail (Change Catalyst) Purification Purification (Celite Filtration / Recrystallization) QC2->Purification Pass Final Final Product: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Purification->Final

Figure 2: Process flow diagram illustrating the synthesis lifecycle and critical quality control gates.

Safety & Handling

  • Fluorinated Aromatics: 3,4-Difluoronitrobenzene is a skin irritant and lachrymator. Handle in a fume hood.

  • Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure proper grounding of equipment.

  • Waste Disposal: Fluorinated organic waste must be segregated. Aqueous waste containing fluoride ions (from the leaving group) should be treated according to local environmental regulations.

References

  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Vapourtec. (2016). Aromatic Substitution | Flow Reactions. (General

    
     conditions for difluoronitrobenzenes). Retrieved from [Link]
    
  • PrepChem. (n.d.). Synthesis of 3,4-difluoronitrobenzene. (Precursor synthesis and reactivity profile). Retrieved from [Link]

Sources

Technical Monograph: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1094863-26-9 Formula: C₁₃H₁₉FN₂ Molecular Weight: 222.30 g/mol [1][2][3][4]

Nomenclature and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline is derived through a strict hierarchical prioritization of functional groups.[1][3][4] For researchers in drug discovery, understanding this nomenclature is critical for database searching and patent landscape analysis.[3][4]

Deconstruction of the IUPAC Name

The name is constructed based on the Principal Functional Group rule, where the amine attached to the benzene ring takes precedence, defining the parent structure as an aniline .[1][3][4]

  • Parent Structure: Aniline (Benzenamine).[1][3][4] The carbon bearing the primary amine (-NH₂) is designated as position 1 .[1][3][4]

  • Substituents:

    • 3-Fluoro: A fluorine atom is located at position 3 of the benzene ring.[1][3][4]

    • 4-(1-piperidinyl): A piperidine ring is attached to position 4 of the benzene ring via its nitrogen atom (hence "1-piperidinyl" or "piperidin-1-yl").[1][3][4]

    • 2-Ethyl: An ethyl group is attached to position 2 of the piperidine ring.[1][3][4]

Stereochemical Considerations

The presence of the ethyl group at the C2 position of the piperidine ring introduces a chiral center.[4] Consequently, this molecule exists as two enantiomers:

  • (R)-4-(2-ethylpiperidin-1-yl)-3-fluoroaniline[1][3][4]

  • (S)-4-(2-ethylpiperidin-1-yl)-3-fluoroaniline[1][3][4]

Critical Note for Medicinal Chemists: In kinase inhibitor development, the steric bulk of the 2-ethyl group often dictates selectivity by locking the piperidine ring into a specific conformation (e.g., chair), influencing how the aniline core binds to the hinge region of the target protein [1].[3][4]

Synthetic Pathway and Protocol

The most robust route for synthesizing this scaffold is a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1][3][4] This pathway is preferred over Buchwald-Hartwig amination for this specific substrate due to the high reactivity of the 4-fluorine atom activated by the para-nitro group.[1][3][4]

Reaction Logic Diagram

SynthesisPath Figure 1: Validated Synthetic Route for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Start 3,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 4-(2-Ethylpiperidin-1-yl)- 3-fluoronitrobenzene Start->Inter SₙAr K₂CO₃, DMSO, 90°C Reagent 2-Ethylpiperidine (Nucleophile) Reagent->Inter + Product Target: 4-(2-Ethylpiperidin-1-yl)- 3-fluoroaniline Inter->Product Reduction H₂, Pd/C, MeOH

Step-by-Step Experimental Protocol
Step 1: Regioselective SₙAr Reaction

The 4-position fluorine is significantly more electrophilic than the 3-position fluorine due to the resonance withdrawal effects of the para-nitro group.[1][3][4]

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), 2-Ethylpiperidine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][3][4]

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][3][4]

  • Procedure:

    • Dissolve 3,4-difluoronitrobenzene in DMSO (5 mL/mmol).

    • Add K₂CO₃ followed by 2-ethylpiperidine dropwise at room temperature to control exotherm.

    • Heat the mixture to 90°C for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[3][4]8) should disappear, replaced by a bright yellow/orange spot (Rf ~0.[3][4]6) corresponding to the nitro-intermediate.[1][3][4][5]

    • Workup: Pour into ice water. The yellow solid precipitates.[3][4] Filter, wash with water, and dry.[4]

Step 2: Catalytic Hydrogenation[4]
  • Reagents: Nitro-intermediate (from Step 1), 10% Palladium on Carbon (Pd/C, 10 wt% loading).[1][3][4][6]

  • Solvent: Methanol or Ethanol.[1][3][4]

  • Procedure:

    • Dissolve the nitro-intermediate in methanol under an inert nitrogen atmosphere.[1][3][4]

    • Add 10% Pd/C carefully (pyrophoric risk).[1][3][4]

    • Purge with hydrogen gas (balloon pressure is usually sufficient; 1 atm).

    • Stir vigorously at room temperature for 2–4 hours.

    • Validation Point: The yellow color of the solution will fade to colorless or pale brown as the nitro group is reduced to the amine.[1][3][4]

    • Workup: Filter through a Celite pad to remove the catalyst.[1][3][4] Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid.[1][3][4]

Physicochemical Properties & Characterization

For drug development applications, this molecule serves as a lipophilic, basic building block.[4][7]

PropertyValue / DescriptionRelevance
LogP (Predicted) ~3.3Indicates moderate lipophilicity; suitable for CNS penetration or intracellular targets.[1][3][4]
pKa (Piperidine N) ~5.5 (masked)The aniline N lone pair is conjugated; the piperidine N is less basic than typical amines due to the electron-withdrawing fluorophenyl group.[1][3][4]
H-Bond Donors 1 (Aniline -NH₂)Critical for hinge-binding in kinase domains.[1][3][4]
H-Bond Acceptors 2 (F, Piperidine N)Fluorine acts as a weak acceptor; Piperidine N can accept protons.[1][3][4]
Expected NMR Signals (¹H NMR, 400 MHz, DMSO-d₆)
  • Aniline NH₂: Broad singlet, δ 4.5–5.0 ppm (2H).[1][3][4]

  • Aromatic Protons:

    • H-2 (between F and NH₂): Doublet of doublets (coupling with F and H-6).[1][3][4]

    • H-6: Doublet.[1][3][4]

    • H-5 (ortho to piperidine): Triplet or dd, shielded by the electron-rich amine.[1][3][4]

  • Piperidine Ring: Multiplets in the aliphatic region (δ 1.0–3.5 ppm).[1][3][4] The 2-ethyl group will show a distinct triplet (CH₃) and quartet/multiplet (CH₂).[1][3][4]

Medicinal Chemistry Applications

The 3-fluoro-4-(piperidinyl)aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in:

  • Fluoroquinolone Antibiotics: While typically using piperazine, the piperidine variants often show improved Gram-positive activity and reduced efflux liability [2].[1][3][4]

  • Kinase Inhibitors: The aniline moiety serves as the "hinge binder" (forming H-bonds with the kinase backbone), while the piperidine group extends into the solvent-exposed region or the ribose binding pocket.[1][3][4] The 3-fluorine atom is strategic; it lowers the pKa of the aniline nitrogen, reducing metabolic oxidation and potentially increasing potency through intramolecular electrostatic interactions [3].[1][3][4]

Structure-Activity Relationship (SAR) Logic[1][3][4]

SAR_Logic Figure 2: Pharmacophore Analysis of the Scaffold Core Core Scaffold: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline F_Sub 3-Fluoro Group: - Blocks metabolic oxidation at C3 - Modulates Aniline pKa - Increases lipophilicity Core->F_Sub Pip_Sub Piperidine Ring: - Solubilizing group - Rigidifies side chain - Target for further functionalization Core->Pip_Sub Eth_Sub 2-Ethyl Substituent: - Introduces Chirality - Steric bulk locks conformation - Improves selectivity vs. unsubstituted piperidine Pip_Sub->Eth_Sub

References

  • PubChem. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Compound Summary. National Library of Medicine.[1][3][4] [Link][2]

  • Meanwell, N. A. (2018).[1][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][3][4] Journal of Medicinal Chemistry.[1][3][4][8] [Link]

  • Hagmann, W. K. (2008).[1][3][4] The Many Roles of Fluorine in Medicinal Chemistry.[1][3][4][8][9][10][11] Journal of Medicinal Chemistry.[1][3][4][8] [Link]

  • Blair, J. A., et al. (2019).[1][3][4] Structure-guided design of highly selective and potent kinase inhibitors.[1][3][4] ACS Medicinal Chemistry Letters.[1][3][4] [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The development of novel pharmaceutical agents requires a thorough understanding of their fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides an in-depth examination of the solubility characteristics of the novel compound 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. While specific experimental data for this compound is not yet extensively published, this document outlines the theoretical framework and practical methodologies required to comprehensively determine its solubility profile. We will delve into the structural elements influencing solubility, present detailed protocols for both thermodynamic and kinetic solubility assays, and provide a framework for data interpretation, thereby equipping researchers with the necessary tools to characterize this and other new chemical entities.

Introduction to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and the Imperative of Solubility

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (PubChem CID: 43266304) is a substituted fluoroaniline derivative with a molecular weight of 222.30 g/mol [1]. Its structure, featuring a fluoroaniline core and an ethyl piperidine substituent, suggests a complex interplay of factors governing its solubility. The aniline moiety provides a site for hydrogen bonding, while the ethyl and piperidinyl groups introduce lipophilic character. The fluorine atom can further modulate the electronic properties and crystal lattice energy of the molecule[2][3].

A comprehensive understanding of a compound's solubility is paramount in the early stages of drug discovery and development. Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, diminishing oral bioavailability and potentially leading to therapeutic failure[4][5]. Furthermore, solubility in organic solvents is a crucial consideration for synthesis, purification, and the development of various dosage forms[6]. Therefore, a detailed characterization of the solubility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in a range of relevant media is a foundational step in its progression as a potential drug candidate.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline suggests the following:

  • Aqueous Solubility: The presence of the aniline nitrogen allows for hydrogen bonding with water. However, the bulky and non-polar ethyl-piperidine ring is expected to significantly limit aqueous solubility. The overall molecule is likely to be poorly soluble in water.

  • pH-Dependent Solubility: The basic aniline nitrogen (pKa to be determined) will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be highly dependent on pH, increasing in acidic conditions[7].

  • Organic Solvent Solubility: The compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions[8]. Solvents such as methanol, ethanol, and DMSO are likely to be effective. Solubility in non-polar solvents like hexane is anticipated to be low[8].

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental protocols must be employed. The two primary methods for assessing the solubility of drug candidates are the thermodynamic (equilibrium) and kinetic solubility assays[9][10][11].

Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This "gold standard" measurement is crucial for lead optimization and pre-formulation studies[4][10]. The shake-flask method is the most common approach for determining thermodynamic solubility[12].

  • Preparation:

    • Dispense an excess amount of solid 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline into separate vials for each solvent to be tested (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, simulated intestinal fluid, methanol, ethanol).

    • Add a precise volume of the selected solvent to each vial.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours)[9][12].

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

    • Carefully aspirate the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles[9].

  • Quantification:

    • Prepare a series of calibration standards of the test compound in the appropriate solvent.

    • Analyze the filtered supernatant and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][13].

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and agitate for 24-72h at constant temperature B->C D Centrifuge or allow to settle C->D E Filter supernatant D->E G Analyze filtrate and standards by HPLC-UV or LC-MS E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer. This high-throughput method is valuable for early-stage drug discovery to quickly rank compounds[10][11].

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a microtiter plate, add a small volume of the DMSO stock solution to the wells.

    • Rapidly add the aqueous buffer (e.g., phosphate-buffered saline) to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%)[9].

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis A Prepare concentrated DMSO stock solution B Dispense DMSO stock into microtiter plate A->B C Add aqueous buffer and mix B->C D Incubate for a defined period (e.g., 2h) C->D E Measure light scattering (nephelometry) D->E F Determine highest concentration without precipitation E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline should be summarized in a clear and concise format.

Table 1: Solubility Profile of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Phosphate-Buffered Saline7.425[Experimental Value][Experimental Value]Thermodynamic
Simulated Gastric Fluid (SGF)1.237[Experimental Value][Experimental Value]Thermodynamic
Simulated Intestinal Fluid (FaSSIF)6.537[Experimental Value][Experimental Value]Thermodynamic
Water~7.025[Experimental Value][Experimental Value]Thermodynamic
MethanolN/A25[Experimental Value][Experimental Value]Thermodynamic
EthanolN/A25[Experimental Value][Experimental Value]Thermodynamic
AcetonitrileN/A25[Experimental Value][Experimental Value]Thermodynamic
DichloromethaneN/A25[Experimental Value][Experimental Value]Thermodynamic
HexaneN/A25[Experimental Value][Experimental Value]Thermodynamic
Phosphate-Buffered Saline7.425[Experimental Value][Experimental Value]Kinetic

Note: This table is a template to be populated with experimentally determined values.

A desirable solubility for a drug discovery compound is generally considered to be greater than 60 µg/mL[11]. The pH-solubility profile will be particularly informative. A significant increase in solubility at pH 1.2 compared to pH 6.5 and 7.4 would confirm the basic nature of the compound and suggest that it may be well-dissolved in the stomach.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • TAPI. Solving solubility issues in modern APIs. (2018, July 26). [Link]

  • PubChem. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Solubility of Things. 4-Fluoroaniline. [Link]

  • PubChem. 4-Ethyl-3-fluoroaniline. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). [Link]

  • Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4). [Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline was not publicly available. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including substituted anilines, fluoroanilines, and piperidine derivatives. The recommendations herein are based on the anticipated hazards of these functional moieties. It is imperative that this compound be handled with the caution appropriate for a novel chemical entity of unknown toxicity. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Chemical Identity and Physical Properties

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a substituted aromatic amine. Its structure incorporates a fluoroaniline core, which is prevalent in medicinal chemistry, and a piperidine ring, a common heterocyclic motif in pharmaceuticals. Understanding its basic properties is the first step in safe handling.

PropertyValueSource
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroanilinePubChem
CAS Number 1094863-26-9PubChem
Molecular Formula C₁₃H₁₉FN₂PubChem
Molecular Weight 222.30 g/mol PubChem
Appearance Not specified; likely a liquid or low-melting solid at room temperature, similar to other substituted anilines.Inferred

Caption: Chemical structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.[1]

Section 2: Hazard Identification and Classification (Inferred)

The primary hazards of this molecule are predicted based on its constituent parts: the fluoroaniline moiety and the piperidine ring. Anilines are known to be toxic, with potential for absorption through the skin, and can cause methemoglobinemia.[2] The fluorine substituent can alter reactivity and metabolic pathways.[3] Piperidine is a flammable, corrosive, and toxic cyclic amine.[4][5][6][7]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryBasis of Inference
Acute Toxicity, OralCategory 3 or 4Anilines are generally harmful or toxic if swallowed.[8][9]
Acute Toxicity, DermalCategory 3 or 4Anilines can be absorbed through the skin.[2] Piperidine is toxic in contact with skin.[4][5]
Acute Toxicity, InhalationCategory 3 or 4Vapors of anilines and piperidines can be harmful.[4][8]
Skin Corrosion / IrritationCategory 1B or 2Piperidine is corrosive; fluoroanilines are known skin irritants.[4][8][10]
Serious Eye Damage / IrritationCategory 1Piperidine and fluoroanilines can cause severe eye damage.[4][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Fluoroanilines may cause respiratory irritation.[8][10]
Specific Target Organ Toxicity (Repeated Exposure)Category 2Anilines may cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[8]

Anticipated GHS Pictograms:

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[8][9]

  • H311+H331: Toxic in contact with skin or if inhaled.[4]

  • H314: Causes severe skin burns and eye damage.[4][8]

  • H335: May cause respiratory irritation.[10]

  • H373: May cause damage to organs through prolonged or repeated exposure.[8]

Section 3: Exposure Controls and Personal Protection

Given the inferred hazards, a stringent approach to exposure control is mandatory. The core principle is to prevent all contact with the substance.

Engineering Controls:

  • Chemical Fume Hood: All handling of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data.Prevents skin contact and absorption.[10][11]
Eye Protection Safety glasses with side shields and a face shield.Protects against splashes and vapors.[7][11]
Skin and Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities.Prevents accidental skin contact.[11]
Respiratory Protection Not typically required if work is performed within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of potentially toxic vapors.[7]

graph "ppe_workflow" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#E8F0FE"; prep1 [label="Don Lab Coat\n& Closed-toe Shoes"]; prep2 [label="Wear Safety Glasses\n& Face Shield"]; prep3 [label="Wear Double Gloves\n(Nitrile/Neoprene)"]; prep1 -> prep2 -> prep3; }

subgraph "cluster_handling" { label="Handling"; style="filled"; color="#E6F4EA"; handle1 [label="Work Inside\nFume Hood"]; handle2 [label="Ground Equipment\n(if flammable)"]; handle3 [label="Keep Containers\nClosed"]; handle1 -> handle2 -> handle3; }

subgraph "cluster_cleanup" { label="Post-Handling"; style="filled"; color="#FCE8E6"; clean1 [label="Dispose of Waste\nin Labeled Container"]; clean2 [label="Remove Gloves\n& Wash Hands"]; clean3 [label="Remove PPE\nBefore Exiting Lab"]; clean1 -> clean2 -> clean3; }

prep3 -> handle1 [lhead=cluster_handling, ltail=cluster_prep]; handle3 -> clean1 [lhead=cluster_cleanup, ltail=cluster_handling]; }

Caption: General workflow for personal protective equipment and safe handling.

Section 4: Safe Handling and Storage Procedures

Handling:

  • Personnel: Only trained personnel familiar with the potential hazards of aromatic amines should handle this compound.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[5][11]

  • Ignition Sources: While the flammability of this specific compound is unknown, related compounds like piperidine are flammable.[4] Avoid heat, sparks, and open flames.[6][8] Use non-sparking tools and ground equipment when transferring large quantities.[5][7]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][6][8]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[8][11]

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][8] Store away from incompatible materials.

  • Conditions: Protect from light and air, as anilines can darken upon exposure due to oxidation.[12]

Section 5: Emergency Procedures and First Aid

In Case of Accidental Exposure:

Exposure RouteFirst Aid Measures
Inhalation Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Control: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6][9]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Section 6: Stability and Reactivity

  • Reactivity: The aniline functional group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization.[12] It is susceptible to oxidation. The piperidine nitrogen is basic.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[10] However, anilines can be sensitive to air and light.[12]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][8]

Section 7: Disposal Considerations

All waste containing 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a sealed, properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[13]

References

  • Piperidine. (2024, May 7). Safety Data Sheet. PENTA s.r.o. [Link]

  • PIPERIDINE FOR SYNTHESIS. (2024, February 26). Safety Data Sheet. Loba Chemie. [Link]

  • Piperidine. (2023, March 16). Safety Data Sheet. Alfa Aesar. [Link]

  • PIPERIDINE For Synthesis. Safety Data Sheet. Alpha Chemika. [Link]

  • Piperidine. Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • 4-Fluoroaniline, 98%. (2005, October 3). Material Safety Data Sheet. Cole-Parmer. [Link]

  • Aniline. In Wikipedia. Retrieved February 19, 2026. [Link]

  • Zyrina, T. V., & Kholodnov, V. A. (2019). Toxicological and Environmental Aspects of Anilines. ResearchGate. [Link]

  • 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. PubChem. National Center for Biotechnology Information. [Link]

  • Aniline. (2016, January). Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

The Piperidine-Aniline Pharmacophore: Structural Dynamics, Biological Versatility, and Synthetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of piperidine and aniline moieties represents a privileged structural motif in medicinal chemistry, bridging distinct therapeutic classes ranging from high-potency analgesics to targeted kinase inhibitors. This technical guide analyzes the biological activity of piperidine-containing anilines, distinguishing between the 4-anilidopiperidine scaffold (characteristic of mu-opioid agonists like Fentanyl) and piperidine-solubilized anilines (common in oncology). We explore the Structure-Activity Relationships (SAR) governing these interactions, address the metabolic liabilities of the aniline toxicophore, and provide validated synthetic protocols for their generation.

Structural Rationale & Pharmacophore Analysis[1][2]

The piperidine-aniline fusion offers a dual-modality pharmacophore. The aniline provides a rigid aromatic system capable of


-stacking and hydrogen bond donation (via the amine), while the piperidine ring introduces a saturated, basic center that modulates pKa, solubility, and pharmacokinetic (PK) profiles.
The Divergent Scaffolds

Biological activity is strictly dictated by the connectivity between these two rings:

FeatureClass A: 4-Anilidopiperidines Class B: Piperidine-Substituted Anilines
Connectivity Aniline nitrogen attached to Piperidine C4.[1]Piperidine attached to Aniline ring (often para/meta).
Primary Target

-Opioid Receptor (GPCR).
Protein Kinases (ATP-binding site).
Key Drug Fentanyl, Alfentanil.Crizotinib, Ceritinib (structural analogs).
Binding Mode Piperidine N interacts with Asp147 (opioid).Aniline NH binds hinge region; Piperidine points to solvent.

Therapeutic Applications & SAR

Opioid Receptor Agonism (The Fentanyl Series)

The 4-anilidopiperidine core is the engine of the fentanyl class.[1][2] Efficacy relies on a precise fit within the


-opioid receptor transmembrane pocket.
  • N-Phenethyl Chain: Essential for hydrophobic interaction with the receptor's aromatic residues.

  • Piperidine Ring (C3/C4):

    • C4-Substitution: The aniline ring at C4 must be orthogonal to the piperidine chair to maximize potency.

    • C3-Substitution: Introduction of methyl groups (e.g., 3-methylfentanyl) introduces chirality. The cis isomer is generally more potent than the trans, often exceeding morphine's potency by 6000x due to restricted conformational entropy.

  • Aniline Ring: Electron-donating groups often reduce potency, while the unsubstituted phenyl ring remains optimal for the "fentanyl-like" profile.

Kinase Inhibition (Oncology)

In kinase inhibitors, the aniline moiety typically serves as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket backbone. The piperidine is frequently appended to the aniline (or a spacer) to:

  • Improve Solubility: The basic nitrogen (pKa ~9-10) allows for salt formation (e.g., HCl, mesylate).

  • Target Solvent Front: The piperidine ring projects into the solvent-exposed region, improving selectivity by avoiding steric clashes within the tight ATP pocket.

Visualization: SAR Divergence

The following diagram illustrates how the same chemical components yield vastly different biological outcomes based on connectivity.

SAR_Divergence Core Piperidine + Aniline Components ClassA Class A: 4-Anilidopiperidines (N-C4 Linkage) Core->ClassA Reductive Amination ClassB Class B: Piperidine-Substituted Anilines (Ring-Ring or Spacer) Core->ClassB Pd-Catalyzed Coupling TargetA Target: Mu-Opioid Receptor (GPCR) ClassA->TargetA Piperidine N binds Asp147 TargetB Target: Tyrosine Kinases (ATP Pocket) ClassB->TargetB Aniline NH binds Hinge EffectA Effect: Analgesia / Sedation (e.g., Fentanyl) TargetA->EffectA EffectB Effect: Antiproliferative (e.g., ALK Inhibitors) TargetB->EffectB

Figure 1: Divergent biological pathways of piperidine-aniline conjugates based on structural connectivity.

Toxicology & Metabolic Stability: The Aniline Liability[4][5]

A critical challenge in developing aniline-containing drugs is the potential for bioactivation.[3]

Mechanism of Toxicity

Anilines are metabolized by CYP450 enzymes (primarily CYP2C9 and CYP2D6) via N-hydroxylation to form phenylhydroxylamines . These intermediates can oxidize to nitroso-arenes , which cycle back to hydroxylamines, generating reactive oxygen species (ROS) and causing methemoglobinemia. Furthermore, further oxidation can yield quinone imines , electrophiles that covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic drug-induced liver injury (DILI).

Mitigation Strategies

To retain the aniline pharmacophore while mitigating toxicity, the following structural modifications are validated:

  • Electron Withdrawal: Adding Fluorine or CF3 groups to the aniline ring reduces the electron density on the nitrogen, making N-oxidation less favorable.

  • Para-Blocking: Substituting the position para to the amine prevents the formation of quinone-imine methides.

  • Steric Occlusion: Ortho-substitution twists the aniline out of planarity, reducing conjugation and enzymatic access.

Synthetic Protocols

The synthesis of these scaffolds requires robust C-N bond formation. While reductive amination serves for 4-anilidopiperidines, the Buchwald-Hartwig Amination is the industry standard for coupling piperidines to aryl halides to create Class B structures.

Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling

Objective: Coupling a piperidine (amine) with an aryl bromide (aniline precursor).

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • Piperidine derivative (1.2 equiv)

  • Pd2(dba)3 (1-2 mol%)

  • Xantphos or BINAP (2-4 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Catalyst Pre-mix: Add Pd2(dba)3 and Xantphos. Add 2 mL of anhydrous toluene. Stir at RT for 5 mins to generate the active catalytic species (color change often observed).

  • Substrate Addition: Add the Aryl Bromide, Piperidine, and NaOtBu to the vessel.

  • Degassing: Sparge the mixture with Argon for 2 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Seal the vessel. Heat to 100°C for 12–16 hours (or 110°C for 30 min in microwave).

  • Work-up: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthetic_Workflow Start Start: Aryl Halide + Piperidine Coupling C-N Coupling Base: NaOtBu Temp: 100°C Start->Coupling Cat_Prep Catalyst Activation Pd2(dba)3 + Xantphos (Toluene, Argon) Cat_Prep->Coupling Active Cat Workup Workup Celite Filtration -> Conc. Coupling->Workup Purification Purification Flash Chromatography Workup->Purification Final Final Product: N-Aryl Piperidine Purification->Final

Figure 2: Optimized Buchwald-Hartwig coupling workflow for piperidine-aniline synthesis.

References

  • Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry. [Link]

  • Strategies to Mitigate the Bioactivation of Aryl Amines. ACS Medicinal Chemistry Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia (General Overview & Primary Source Compilation). [Link][4][5]

  • Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry. [Link][6]

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine scaffold is a ubiquitous and privileged structure, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for engaging with biological targets. The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a compound's lipophilicity, metabolic stability, and basicity (pKa), often leading to enhanced potency, selectivity, and bioavailability.[3][4]

This guide focuses on a specific and highly valuable building block: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline . This compound synergistically combines the advantageous properties of the piperidine ring, a fluorine substituent, and an aniline moiety, making it a key intermediate for the synthesis of novel therapeutics. The aniline group provides a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for drug discovery programs. This guide will provide a comprehensive overview of its commercial availability, a detailed representative synthesis protocol, and an exploration of its applications in the development of next-generation pharmaceuticals.

Commercial Availability of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

For researchers and drug development professionals, securing a reliable supply of key building blocks is paramount. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS No. 1094863-26-9) is available from several commercial suppliers.[5] The following table provides a summary of known vendors, though availability and product specifications should be verified directly with the suppliers.

SupplierLocationPurityAdditional Information
Enamine Kyiv, Ukraine>95%A leading global provider of screening compounds and building blocks.
MolPort Riga, LatviaVariesA marketplace connecting buyers with a wide range of chemical suppliers.
ChemScene Monmouth Junction, NJ, USA>98%A supplier of bioactive small molecules and chemical building blocks.
BLD Pharm Shanghai, China>97%A global supplier of research chemicals and pharmaceutical intermediates.

Synthesis and Chemical Properties

The synthesis of 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline typically involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group. While a specific, publicly available, step-by-step protocol for this exact molecule is not extensively documented, a representative synthesis can be extrapolated from established methods for analogous compounds.

Chemical Structure and Properties
  • Molecular Formula: C₁₃H₁₉FN₂[5]

  • Molecular Weight: 222.30 g/mol [5]

  • IUPAC Name: 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline[5]

  • CAS Number: 1094863-26-9[5]

Chemical structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.
Representative Synthetic Protocol

The following protocol is a representative, two-step synthesis based on established chemical principles for the formation of similar aniline derivatives.

Step 1: Nucleophilic Aromatic Substitution

This step involves the reaction of 1,2-difluoro-4-nitrobenzene with 2-ethylpiperidine. The fluorine atom para to the electron-withdrawing nitro group is highly activated towards nucleophilic substitution.

  • Materials: 1,2-difluoro-4-nitrobenzene, 2-ethylpiperidine, potassium carbonate (K₂CO₃), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF, add 2-ethylpiperidine (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene, by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amine to yield the final product.

  • Materials: 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene, a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) in a suitable solvent like ethanol or ethyl acetate.

  • Procedure (using SnCl₂):

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction and carefully neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline by column chromatography or crystallization.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene Reaction1 K₂CO₃, DMF 80-100 °C 1,2-difluoro-4-nitrobenzene->Reaction1 2-ethylpiperidine 2-ethylpiperidine 2-ethylpiperidine->Reaction1 Intermediate 1-(2-ethylpiperidin-1-yl)- 2-fluoro-4-nitrobenzene Reaction1->Intermediate Intermediate_ref Intermediate Reduction SnCl₂·2H₂O, HCl, EtOH Reflux OR H₂, Pd/C, EtOH Intermediate_ref->Reduction Final_Product 4-(2-Ethyl-1-piperidinyl)- 3-fluoroaniline Reduction->Final_Product

Representative synthetic workflow.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline make it a highly attractive building block for the synthesis of bioactive molecules.

Modulating Physicochemical Properties

The introduction of a fluorine atom ortho to the piperidine substituent and meta to the aniline can have several beneficial effects:

  • Basicity (pKa) Reduction: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen. This can be advantageous for optimizing a drug candidate's absorption and reducing off-target effects related to high basicity.[6]

  • Lipophilicity Modulation: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and improve oral absorption.[7]

  • Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the half-life of a drug.[2]

Therapeutic Potential

While specific clinical candidates directly incorporating 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline are not extensively published, the core structure is relevant to several therapeutic areas:

  • Neurological Disorders: Fluorinated piperidines have been investigated as ligands for serotonin receptors (e.g., 5-HT1D) for the treatment of migraine.[6] Additionally, they have been explored as potential therapeutics for Alzheimer's disease by targeting enzymes like acetylcholinesterase.[8]

  • Diabetes: Substituted piperidines have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.[8]

  • Oncology: The aniline moiety serves as a key precursor for the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The substitution pattern of this building block can be used to fine-tune the selectivity and potency of such inhibitors.

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a strategically important building block for modern drug discovery. Its commercial availability, coupled with the valuable physicochemical properties imparted by the fluorinated piperidine-aniline scaffold, makes it a powerful tool for medicinal chemists. The ability to modulate basicity, lipophilicity, and metabolic stability provides a clear rationale for its use in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more effective and safer drugs continues to grow, the application of such sophisticated, fluorinated building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2025). ResearchGate. [Link]
  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). PubMed. [Link]
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). ACS Publications. [Link]
  • 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. PubChem. [Link]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
  • Demonstration of the synthesis of 4-fluoro-Nʹ-(substituted piperidines) benzohydrazides 3(a-c). ResearchGate. [Link]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
  • 4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]
  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PMC. [Link]
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]
  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Technology Networks. [Link]
  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PMC. [Link]
  • Spectrochem. Spectrochem. [Link]

Sources

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a substituted aniline derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an ethyl-piperidine moiety onto the aniline scaffold presents a unique combination of lipophilicity, steric bulk, and electronic properties that can significantly influence molecular interactions and metabolic stability. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Identity and Structure

The fundamental characteristics of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline are summarized in the table below, providing a clear reference for its molecular composition and identifiers.

PropertyValueSource
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline[1]
CAS Number 1094863-26-9[1]
Molecular Formula C₁₃H₁₉FN₂[1]
Molecular Weight 222.30 g/mol [1]

The molecular structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, as depicted below, features a central aniline ring substituted with a fluorine atom at the 3-position and a 2-ethylpiperidine group at the 4-position.

Caption: 2D Chemical Structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties is paramount for the successful handling, formulation, and application of any chemical compound.

Physical Appearance
  • Analogous Compounds:

    • 4-Fluoroaniline is described as a clear yellow to brown liquid[1][2].

    • 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline appears as a yellow to light brown to brown powder or crystals[3].

    • Other substituted anilines often present as liquids or low-melting solids with a yellowish to brownish hue, which can darken upon storage or exposure to air and light.

  • Inferred Appearance: Based on these related compounds, it is anticipated that 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is likely a viscous liquid or a low-melting solid, with a color ranging from pale yellow to brown. The presence of the aniline moiety suggests a propensity for oxidation, which can contribute to a darker coloration over time.

Predicted Physicochemical Properties

While experimental data is limited, computational models provide valuable insights into the physicochemical profile of this molecule.

PropertyPredicted Value
logP (Octanol-Water Partition Coefficient) 3.3
Topological Polar Surface Area (TPSA) 29.3 Ų
Hydrogen Bond Donors 1 (from the aniline amine)
Hydrogen Bond Acceptors 3 (from the aniline amine, piperidine nitrogen, and fluorine)
Rotatable Bond Count 3

The values presented are computationally generated and should be used as an estimation pending experimental verification.

Experimental Protocols

The successful application of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in a research and development setting necessitates standardized protocols for its handling and analysis.

Solubility Assessment Workflow

Determining the solubility of a compound is a critical first step in experimental design. The following workflow outlines a general procedure for assessing the solubility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in various solvents.

G cluster_0 Solubility Testing Workflow A Weigh 1-5 mg of Compound B Add 100 µL of Solvent A->B C Vortex for 1-2 min B->C D Visually Inspect for Dissolution C->D E If Dissolved, Record as Soluble D->E Yes F If Not Dissolved, Add 900 µL of Solvent D->F No J Repeat for Each Solvent E->J G Vortex and Inspect Again F->G H If Dissolved, Record as Sparingly Soluble G->H Yes I If Not Dissolved, Record as Insoluble G->I No H->J I->J

Caption: A stepwise workflow for determining the solubility of the target compound.

Recommended Solvents for Initial Screening:

  • Water (Aqueous)

  • Phosphate-Buffered Saline (PBS) pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl Acetate

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of related anilines and piperidines should inform handling procedures.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

    • Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Prevent ingestion. Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

    • Given the potential for oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a compound with significant potential in the field of drug discovery. This technical guide has provided a summary of its known and predicted properties, along with a framework for its experimental handling and characterization. While a definitive description of its physical appearance awaits empirical confirmation, the information compiled herein, based on analogous structures, offers a reliable starting point for researchers. As with any novel compound, careful and systematic investigation is crucial to fully elucidate its chemical behavior and unlock its therapeutic potential.

References

  • PubChem. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline from 1,2-difluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline , a critical pharmacophore used in third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Furmonertinib (Alflutinib) .

Target Molecule: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS: 1094863-26-9) Primary Application: Key intermediate for 3rd-Generation EGFR Inhibitors (e.g., Furmonertinib/AST2818). Reaction Class: Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Executive Summary & Strategic Analysis

The synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline hinges on the regioselective functionalization of 3,4-difluoronitrobenzene (also known as 1,2-difluoro-4-nitrobenzene).

Mechanistic Insight: Regiocontrol in SNAr

Success depends on exploiting the electronic differences between the two fluorine substituents on the nitrobenzene ring.

  • The "Para" Effect: The nitro group (NO2) is a strong electron-withdrawing group (EWG). It activates the benzene ring for nucleophilic attack primarily at the para and ortho positions via resonance stabilization of the Meisenheimer complex.

  • Selectivity: The fluorine at position 4 (para to NO2) is significantly more electrophilic than the fluorine at position 3 (meta to NO2).

  • Steric Challenge: The nucleophile, 2-ethylpiperidine , possesses a bulky ethyl group adjacent to the nucleophilic nitrogen. This steric hindrance requires optimized thermal conditions to ensure complete conversion without forcing conditions that might degrade the labile fluoride at position 3.

Reaction Scheme

ReactionScheme SM1 3,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 4-(2-Ethylpiperidin-1-yl)- 3-fluoro-1-nitrobenzene SM1->Inter Step 1: SNAr K2CO3, DMSO, 90°C (Regioselective F-Displacement) Reagent 2-Ethylpiperidine (Nucleophile) Reagent->Inter Prod Target Product: 4-(2-Ethyl-1-piperidinyl)- 3-fluoroaniline Inter->Prod Step 2: Reduction H2, Pd/C, MeOH (Nitro to Amine)

Figure 1: Synthetic pathway highlighting the regioselective displacement of the C4-fluorine.[1]

Experimental Protocols

Step 1: Regioselective SNAr Coupling

Objective: Synthesize 4-(2-ethylpiperidin-1-yl)-3-fluoro-1-nitrobenzene.

ParameterSpecification
Limiting Reagent 3,4-Difluoronitrobenzene (1.0 equiv)
Nucleophile 2-Ethylpiperidine (1.1 equiv)
Base Potassium Carbonate (K2CO3) (1.5 equiv)
Solvent DMSO (Dimethyl Sulfoxide) or DMF
Concentration 0.5 M - 1.0 M
Temperature 90 °C ± 5 °C

Protocol:

  • Setup: Equip a clean, dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charging: Charge the flask with 3,4-difluoronitrobenzene (e.g., 10.0 g, 62.8 mmol) and anhydrous DMSO (65 mL).

  • Base Addition: Add K2CO3 (13.0 g, 94.2 mmol) in a single portion. The suspension may warm slightly.

  • Nucleophile Addition: Add 2-ethylpiperidine (7.8 g, 69.1 mmol) dropwise over 10 minutes.

    • Note: If using chiral (S)-2-ethylpiperidine for enantioselective synthesis, ensure high optical purity (>99% ee) as racemization is unlikely under these conditions.

  • Reaction: Heat the mixture to 90°C . Monitor by HPLC or TLC (Mobile Phase: 10% EtOAc in Hexanes).

    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the difluoro starting material (Rf ~0.[2]6) and formation of the yellow/orange nitro-amine intermediate (Rf ~0.4).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice-Water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid or oil.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMSO.

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: The crude material is often sufficient for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc/Hexane).

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the aniline without defluorination.

ParameterSpecification
Substrate Nitro Intermediate from Step 1
Catalyst 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt%)
Hydrogen Source H2 gas (Balloon or 1-3 bar)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature Ambient (20-25 °C)

Protocol:

  • Safety Check: Purge reactor with Nitrogen (N2) to remove oxygen before introducing catalyst. Pd/C can ignite methanol vapors if dry.

  • Charging: Dissolve the Nitro Intermediate (e.g., 14.0 g) in Methanol (140 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.4 g, 50% wet) under an inert N2 stream.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (H2) three times.

    • Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient; use 3 bar for faster kinetics at scale).

  • Monitoring: Monitor by HPLC. The yellow color of the nitro compound will fade to a colorless or pale pink solution.

    • Critical QC: Ensure no defluorination occurs (check for des-fluoro byproduct by MS).

  • Workup:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

    • Safety: Keep the used catalyst wet with water/solvent to prevent pyrophoric ignition.

    • Concentrate the filtrate to dryness.

  • Isolation: The resulting oil can be crystallized from Hexane/EtOAc or converted to the HCl salt (using 4M HCl in Dioxane) for long-term storage.

Process Workflow & Quality Control

Process Flow Diagram

ProcessFlow cluster_Step1 Step 1: S_NAr Coupling cluster_Step2 Step 2: Hydrogenation Reactor1 Reactor 1: Charge 3,4-DFNB + K2CO3 + DMSO AddAmine Add 2-Ethylpiperidine (90°C, 4-6h) Reactor1->AddAmine Quench Quench into Ice Water Extract w/ EtOAc AddAmine->Quench Reactor2 Hydrogenator: Charge Intermediate + Pd/C + MeOH Quench->Reactor2 Concentrate & Transfer H2_Red H2 Atmosphere (RT, 2-4h) Reactor2->H2_Red Filter Filter Catalyst (Celite) H2_Red->Filter Final Final Isolation: Crystallization or HCl Salt Formation Filter->Final

Figure 2: End-to-end process flow for the synthesis of the Furmonertinib intermediate.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Consistent with structure. Key signals: Ar-F coupling, Ethyl group triplet/multiplet.
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Fluorine Content 19F NMRSingle peak (approx -120 to -130 ppm). Absence of fluoride ion.
Residual Solvent GC-HeadspaceDMSO < 5000 ppm, EtOAc < 5000 ppm

References

  • Furmonertinib (AST2818)

    • Source: Shanghai Allist Pharmaceuticals Patent US10072002B2.[3][4] (Describes the synthesis of 3rd-gen EGFR inhibitors utilizing the 3-fluoro-4-(substituted-amino)aniline core).

    • Link:

  • SNAr Regioselectivity on 3,4-Difluoronitrobenzene

    • Source: Vapourtec Application Notes on Flow Chemistry for SNAr. (Validates the displacement of the 4-fluoro group para to the nitro moiety).
    • Link:

  • Chemical Structure Validation

    • Source: PubChem Compound Summary for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CID 43266304).
    • Link:

  • General Protocol for Nitro Reduction

    • Source: BenchChem Compar
    • Link:

Sources

HPLC analytical method for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. This compound is a significant building block in medicinal chemistry and pharmaceutical development, making a robust and reliable analytical method essential for quality control and research applications.[1][2] The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for method development choices, ensuring adaptability and trustworthiness. All validation procedures are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction and Analyte Properties

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is an aromatic amine derivative with growing importance in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structure incorporates a fluoroaniline core, which is a common pharmacophore, and a substituted piperidine ring, which can influence solubility and binding characteristics. Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and performing stability studies.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSourceJustification for HPLC Method
Molecular Formula C₁₃H₁₉FN₂PubChem[6]N/A
Molecular Weight 222.30 g/mol PubChem[6]Suitable for standard HPLC columns; no need for large pore sizes.[7][8]
Structure PubChem[6]The presence of an aromatic ring provides strong UV chromophores for detection.
Calculated XLogP3 3.3PubChem[6]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[9]
Key Functional Groups Aniline (aromatic amine), Piperidine (aliphatic amine), FluorinePubChem[6]The basic amine groups necessitate pH control of the mobile phase to ensure consistent protonation and achieve sharp, symmetrical peaks.
Estimated pKa Aniline Nitrogen: ~3.5-4.5; Piperidine Nitrogen: ~10-11Inferred from similar compounds[10]A mobile phase pH set well below the aniline pKa (e.g., pH < 3) will ensure the analyte is in a single, stable, protonated form.

HPLC Method Development Rationale

The choices made during method development are directly linked to the analyte's physicochemical properties. The goal is to achieve a separation that is efficient, reproducible, and robust.

G cluster_Analyte Analyte Properties cluster_Method HPLC Method Parameters Analyte 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Prop1 Aromatic Ring (UV Chromophore) Prop2 XLogP3 = 3.3 (Hydrophobic) Prop3 Basic Amine Groups (pKa dependent) Detector Detection: UV-Vis (e.g., 254 nm) Prop1->Detector enables detection Mode Mode: Reversed-Phase (RP-HPLC) Prop2->Mode dictates choice of MobilePhase Mobile Phase: Acetonitrile/ Water + Acid (e.g., 0.1% Formic Acid) Prop3->MobilePhase requires pH control for good peak shape Column Column: C18 (Hydrophobic Stationary Phase) Mode->Column requires

Caption: Logic diagram linking analyte properties to HPLC method choices.

  • Chromatography Mode: Reversed-phase liquid chromatography (RP-LC) is the most widely used mode in pharmaceutical analysis and is perfectly suited for separating compounds based on their hydrophobicity.[9] Given the analyte's calculated XLogP3 of 3.3, it possesses sufficient non-polar character to be retained on a hydrophobic stationary phase.[6]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent retention for a wide range of moderately non-polar molecules.[11] A modern, high-purity silica column with robust end-capping is recommended to minimize peak tailing caused by interactions between the basic amine groups and residual acidic silanols on the silica surface.[8]

    • Dimensions: 150 x 4.6 mm, 5 µm particle size is a standard choice for conventional HPLC, balancing efficiency and backpressure.[8]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Aqueous Phase: The addition of an acid, such as 0.1% formic acid, is critical. It lowers the mobile phase pH to approximately 2.8-3.0. At this pH, the aniline nitrogen is fully protonated, preventing peak tailing and ensuring consistent retention.[12] This approach is often superior to using buffers, which can precipitate or be corrosive to mass spectrometers if LC-MS analysis is desired.[12]

  • Detection: The fluoroaniline moiety contains a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax). For initial screening, 254 nm is a suitable wavelength for many aromatic compounds.[13]

Detailed Experimental Protocols

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (ASTM Type I, Milli-Q or equivalent)

  • Reference Standard: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (Purity ≥99.5%).

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA, 254 nm (or determined λmax)
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol (ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.[3]

G cluster_workflow Analytical & Validation Workflow prep Sample & Standard Preparation hplc HPLC Analysis (System Suitability Check) prep->hplc spec Specificity (Peak Purity) hplc->spec lin Linearity & Range hplc->lin acc Accuracy (Spike/Recovery) hplc->acc prec Precision (Repeatability & Intermediate) hplc->prec robust Robustness (Varied Parameters) spec->robust lin->robust acc->robust prec->robust report Final Report robust->report

Sources

Application Note: 1H NMR Characterization of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, unequivocal structural elucidation is a critical step in its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful analytical technique for determining molecular structure. This application note provides a comprehensive guide to the ¹H NMR characterization of this specific molecule, detailing not only the experimental protocol but also the underlying principles that govern the spectral features. The presence of a fluorine atom and a chiral center within the ethyl-piperidine moiety introduces complexities to the spectrum that, when properly analyzed, provide a wealth of structural information.

Principles of ¹H NMR for Structural Elucidation

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, will align with an external magnetic field. The absorption of radiofrequency energy can cause these nuclei to flip to a higher energy state, and the precise frequency at which this occurs is highly dependent on the local electronic environment of each proton. This phenomenon, known as the chemical shift (δ), provides the first layer of structural information.[1][2]

Several factors influence the chemical shift of protons in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline:

  • Electronegativity: The fluorine atom and the nitrogen of the aniline and piperidine rings are electronegative, withdrawing electron density from nearby protons and causing them to be "deshielded." This results in a downfield shift to a higher ppm value.[1]

  • Aromaticity: Protons directly attached to the benzene ring reside in a unique magnetic environment created by the ring current, which generally causes them to resonate at significantly downfield chemical shifts (typically 6-9 ppm).[1]

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact through the bonding electrons, leading to the splitting of NMR signals into multiplets.[3][4] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and dihedral angles between protons.

  • Fluorine-Proton Coupling: The ¹⁹F nucleus also has a spin of ½ and will couple with nearby protons, leading to additional splitting in the ¹H NMR spectrum. This coupling can occur over several bonds (²J, ³J, ⁴J, and even ⁵J) and provides crucial information for assigning protons on the aromatic ring and the piperidine moiety.[5][6][7][8]

Experimental Design and Rationale

The successful acquisition of a high-quality ¹H NMR spectrum relies on careful sample preparation and the selection of appropriate instrument parameters.

Protocol 1: Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]

Materials:

  • 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (5-25 mg)[10][11]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[9][10]

  • 5 mm NMR tubes, clean and dry[9][11]

  • Pasteur pipette and glass wool[12]

  • Vortex mixer (optional)

  • Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the solvent.

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline directly into a clean, dry vial.[10] The use of a sufficient amount of sample ensures a good signal-to-noise ratio in a reasonable acquisition time.[10]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[9][10]

    • Rationale: Deuterated solvents are essential for ¹H NMR because they do not produce large solvent signals that would obscure the analyte's signals.[13][14][15] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment.[14]

    • Choice of Solvent:

      • CDCl₃: A common first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relative inertness.[12] The residual proton signal appears at ~7.26 ppm.[13]

      • DMSO-d₆: A more polar solvent, suitable if the compound has poor solubility in CDCl₃. The residual proton signal is at ~2.50 ppm, and its water peak can be broad.

  • Ensuring Homogeneity: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR peaks.[9]

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a clean 5 mm NMR tube.[11][12]

    • Rationale: This step removes any suspended solid particles, which can disrupt the magnetic field homogeneity and lead to broadened spectral lines.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following protocol outlines the general steps for acquiring a standard ¹H NMR spectrum on a modern NMR spectrometer. Specific commands may vary depending on the instrument manufacturer and software.

Instrument: 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Instrument Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium lock signal from the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[16][17]

    • Rationale: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, resulting in sharper spectral lines and better resolution.

  • Setting Acquisition Parameters:

    • Pulse Program: Select a standard one-pulse ¹H acquisition program.

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically sufficient.[18]

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate integration.

  • Data Acquisition: Initiate the acquisition by typing the appropriate command (e.g., zg).[18]

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm.[13]

    • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[1]

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is expected to show distinct signals for the aromatic, piperidine, and ethyl group protons. The following table provides a predicted analysis of the chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Proton Labeling

Caption: Molecular structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline with proton labeling.

Table 1: Predicted ¹H NMR Data for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationRationale
Aromatic Protons
H-2~6.8 - 7.0d³J(H,H) ≈ 8-9 Hz1HOrtho coupling to H-6.
H-5~6.6 - 6.8dd³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 2-3 Hz1HOrtho coupling to H-6 and meta coupling to F.
H-6~6.5 - 6.7ddd³J(H,H) ≈ 8-9 Hz, ⁴J(H,H) ≈ 2-3 Hz, ⁵J(H,F) ≈ 1-2 Hz1HOrtho coupling to H-5, meta coupling to H-2, and long-range coupling to F.
Aniline Protons
-NH₂~3.5 - 4.5br s-2HBroad singlet due to quadrupole broadening and potential exchange.[19][20][21] Chemical shift is concentration and solvent dependent.
Piperidine Protons
H-2' (methine)~2.8 - 3.2m-1HDeshielded due to adjacent nitrogen and aromatic ring. Complex multiplet due to coupling with ethyl and piperidine protons.
H-6' (axial & equatorial)~2.9 - 3.3 (eq), ~2.5 - 2.9 (ax)m-2HDiastereotopic protons adjacent to nitrogen.
H-3', H-4', H-5'~1.4 - 1.9m-6HOverlapping multiplets of the remaining piperidine ring protons.[22]
Ethyl Protons
-CH₂- (diastereotopic)~1.5 - 2.0m-2HDiastereotopic due to the adjacent chiral center, leading to a complex multiplet.
-CH₃~0.8 - 1.0t³J(H,H) ≈ 7 Hz3HTriplet due to coupling with the adjacent methylene protons.

Key Interpretive Points:

  • Aromatic Region: The fluorine atom will have a significant impact on the chemical shifts and coupling patterns of the aromatic protons. The proton ortho to the fluorine (H-2) will likely be the most downfield. The coupling constants will be key to assigning these protons definitively. A ¹H{¹⁹F}-decoupled spectrum could be acquired to simplify the multiplicities and confirm the H-H coupling network.[5]

  • Diastereotopicity: The chiral center at the 2-position of the piperidine ring renders the two protons of the ethyl group's methylene (-CH₂) and the axial and equatorial protons on the piperidine ring diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex multiplets than would be observed in an achiral analogue.

  • Through-Space Coupling: Depending on the conformation of the molecule, through-space coupling between the fluorine atom and protons on the piperidine or ethyl groups might be observed, although this is generally a weaker effect.[23][24][25][26]

Conclusion

This application note provides a detailed framework for the ¹H NMR characterization of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. By following the outlined protocols for sample preparation and data acquisition, and by carefully analyzing the resulting spectrum with an understanding of the key structural features of the molecule, researchers can obtain unambiguous structural confirmation. The predicted chemical shifts and coupling patterns serve as a guide for spectral assignment, highlighting the informative complexity introduced by the fluorine substituent and the stereocenter. For more complex cases or for definitive assignment, advanced NMR techniques such as COSY, HSQC, and ¹⁹F NMR spectroscopy would be valuable complementary experiments.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • University of California, Riverside. NMR Sample Preparation.
  • Merck Millipore. NMR Solvents.
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). National Center for Biotechnology Information.
  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023, March 29). Simson Pharma.
  • TCI AMERICA. Deuterated Compounds for NMR.
  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data.
  • Iowa State University. NMR Sample Preparation.
  • University of Rochester. How to Get a Good 1H NMR Spectrum.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.
  • Standard Operating Procedure H-NMR.
  • Fiveable. (2025, September 15). Spectroscopy of Amines | Organic Chemistry Class Notes.
  • Analysis of the NMR through-space coupling mechanism between >19>F atoms. (2004, August 11).
  • Proton magnetic resonance spectra of some aromatic amines and derived amides.
  • Sample preparation.
  • Dihydrogen contacts observed by through-space indirect NMR coupling. (2018). Royal Society of Chemistry.
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. (1994, June 15). ACS Publications.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Protonation effect on chemical shifts of some piperidones unusual influence by anions. (2006, July).
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
  • What solvent must I use for 1H NMR test ?. (2019, December 22). ResearchGate.
  • Amines.
  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information.
  • 1H NMR Spectroscopy.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands.
  • University of Calgary. Ch 13 - Coupling.
  • Piperidine(110-89-4) 1H NMR. ChemicalBook.
  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer.
  • Coupling of Protons with Fluorine Page. (2007, July 19). ResearchGate.
  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts.
  • Avance Beginners Guide - Solvent Selection.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Short Summary of 1H-NMR Interpretation.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry).

Sources

Application Notes and Protocols: Mass Spectrometry of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the mass spectrometric analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a compound of interest in pharmaceutical research and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive approach from sample preparation to data interpretation. This guide emphasizes the use of electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for structural elucidation and confirmation. The principles behind the experimental choices are explained to ensure technical accuracy and reproducibility.

Introduction

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a substituted aniline derivative containing a piperidine moiety. Aniline and piperidine structures are common scaffolds in many pharmaceutical compounds.[1][2][3] Therefore, the precise and reliable analytical characterization of such molecules is critical for drug discovery, development, and quality control processes. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight and structural features of small molecules.[4][5] ESI is well-suited for polar and thermally labile compounds, typically generating protonated molecules [M+H]+ with minimal in-source fragmentation, which is advantageous for identifying the molecular mass of the analyte.[4][6]

Subsequent fragmentation of the precursor ion using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID), provides valuable structural information by breaking the molecule into smaller, characteristic fragment ions.[7][8] This application note details optimized protocols for the analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline using LC-MS/MS, discusses its expected fragmentation patterns, and provides a framework for data interpretation.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C13H19FN2[9]
Molecular Weight 222.30 g/mol [9]
Monoisotopic Mass 222.15322678 Da[9]
Structure
Chemical structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroanilineSource: PubChem

Experimental Protocols

Sample Preparation

The goal of sample preparation is to create a solution of the analyte that is compatible with the LC-MS system, free of interfering substances, and at an appropriate concentration.

Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline standard.

    • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for analysis (typically in the range of 1-10 µg/mL).

  • Matrix Sample Preparation (e.g., Plasma, Tissue Homogenate):

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove proteins and other interfering components.[2]

    • LLE Example: To 100 µL of plasma, add 300 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) containing an appropriate internal standard. Vortex vigorously for 1 minute, then centrifuge to separate the layers. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Chromatographic separation is essential for resolving the analyte from matrix components and potential isomers. The basic nitrogen atoms in the piperidine and aniline moieties make this compound ideal for positive ion mode ESI.[1][3]

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source is recommended.[1]

Table of LC-MS Parameters:

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditionsA generic gradient suitable for initial screening; must be optimized for specific applications.[1]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLBalances sensitivity with potential for column overload.[1]
Column Temp. 40 °CImproves peak shape and reduces viscosity.[1]
Ionization Mode ESI PositiveThe basic nitrogen atoms are readily protonated.[3]
MS Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)MS1 to identify the precursor ion [M+H]+, and MS/MS to obtain fragment information.[1]
MS1 Scan Range m/z 100 - 500Covers the expected mass of the precursor ion.
Precursor Ion m/z 223.16Theoretical [M+H]+ for C13H19FN2.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.[3]
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of energies helps to observe both low- and high-energy fragments, providing a more complete fragmentation profile.[3]
Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process.

MassSpec_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare Standard/Sample (1-10 µg/mL) LC UHPLC System (C18 Column) Prep->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute MS1 MS1 Full Scan (Find m/z 223.16) ESI->MS1 Ionize CID Isolate & Fragment (Collision-Induced Dissociation) MS1->CID Select Precursor MS2 MS2 Product Ion Scan CID->MS2 Fragment Analysis Interpret Spectra (Structure Elucidation) MS2->Analysis Acquire Data

Caption: Workflow for LC-MS/MS analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Expected Mass Spectrum and Fragmentation Analysis

Precursor Ion

In positive ion ESI-MS, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is expected to be readily protonated, primarily on one of the two nitrogen atoms. The theoretical monoisotopic mass of the neutral molecule is 222.1532 Da.[9] Therefore, the protonated molecule [M+H]+ will be observed in the full scan (MS1) spectrum at m/z 223.1610 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this ion.[4]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 223.16 will induce fragmentation. The structure of the molecule suggests several likely fragmentation pathways, primarily involving the piperidine ring and the ethyl substituent.

  • α-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives.[1] Cleavage of the C-C bond adjacent to the piperidinyl nitrogen is expected. The loss of the ethyl group (C2H5·, 29 Da) as a radical is a highly probable event, leading to a stable iminium ion.

  • Ring Fission/Opening: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[1] This often occurs after the initial α-cleavage.

  • Substituent-Driven Fragmentation: The fluoroaniline moiety is relatively stable, but cleavages involving this part of the molecule are possible, though likely less favorable than piperidine ring fragmentations. The loss of neutral molecules like HF from fluoroaniline derivatives has been observed in some cases.[10]

Major Predicted Fragment Ions
Predicted m/zProposed FormulaProposed LossDescription
223.16[C13H20FN2]+-Protonated Molecule [M+H]+
194.12[C11H15FN2]+C2H5· (29 Da)Loss of the ethyl radical via α-cleavage.
180.10[C10H13FN2]+C3H7· (43 Da)Further fragmentation involving the piperidine ring.
123.06[C7H7FN]+C6H12N (98 Da)Cleavage resulting in the fluoroaniline moiety.
Fragmentation Pathway Visualization

The proposed fragmentation pathways are illustrated below.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M_H [M+H]+ m/z 223.16 [C13H20FN2]+ F194 m/z 194.12 [C11H15FN2]+ M_H->F194 - C2H5· (α-Cleavage) F123 m/z 123.06 [C7H7FN]+ M_H->F123 - C6H13N (Piperidine Loss) F180 m/z 180.10 [C10H13FN2]+ F194->F180 - CH2

Sources

The Strategic Utility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline has emerged as a scaffold of significant interest, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The unique structural amalgamation of a fluoroaniline moiety and a substituted piperidine ring endows 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline with a desirable combination of physicochemical properties. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the pKa of the aniline nitrogen, all of which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Concurrently, the piperidine ring, a ubiquitous feature in pharmaceuticals, provides a three-dimensional structural element that can facilitate crucial interactions with biological targets.[2][3][4]

Physicochemical Profile

A comprehensive understanding of the intermediate's properties is fundamental to its effective application.

PropertyValueSource
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroanilinePubChem
CAS Number 1261399-73-0PubChem
Molecular Formula C₁₃H₁₉FN₂PubChem
Molecular Weight 222.30 g/mol PubChem
Appearance Off-white to yellow solid (typical)Supplier Data
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General Knowledge

Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline: A Protocol Grounded in Nucleophilic Aromatic Substitution

The primary synthetic route to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a suitable leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. In this case, 2-ethylpiperidine serves as the nucleophile, and a difluoro- or nitro-substituted benzene derivative is the electrophilic partner.

A plausible and efficient precursor for this synthesis is 1,2-difluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the fluorine atom at the 2-position is a good leaving group in SNAr reactions. Subsequent reduction of the nitro group yields the target aniline.

Sources

Technical Application Note: Precision N-Alkylation of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the N-alkylation of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline , a sophisticated intermediate often utilized in the synthesis of kinase inhibitors and fluoroquinolone-derived antibiotics.

The presence of the 3-fluoro group (electron-withdrawing) and the 4-piperidinyl moiety (electron-donating via resonance, but sterically bulky due to the 2-ethyl substituent) creates a unique electronic push-pull system. While the aniline nitrogen retains nucleophilicity, the risk of over-alkylation (bis-alkylation) or competitive quaternization of the tertiary piperidine nitrogen requires a strictly controlled environment.

This note provides two validated pathways:

  • Reductive Amination (Method A): The preferred route for mono-alkylation with high chemoselectivity.

  • Direct Nucleophilic Substitution (Method B): A secondary route for alkyl halides, optimized to suppress quaternary salt formation.

Structural Analysis & Strategic Considerations

Before initiating synthesis, the researcher must understand the competing reactivities inherent in the substrate.

FeatureElectronic/Steric EffectImpact on Protocol
Aniline Amine (-NH₂) Primary NucleophileTarget site. Reactivity is enhanced by the para-nitrogen lone pair but tempered by the ortho-fluorine.
3-Fluoro Group Inductive Withdrawal (-I)Slightly reduces basicity of the aniline, requiring mild acid catalysis in reductive amination to activate the carbonyl partner.
4-(2-Ethyl-1-piperidinyl) Resonance Donation (+M)Increases electron density at the aniline nitrogen, increasing the risk of bis-alkylation if stoichiometry is not managed.
Piperidine Nitrogen Tertiary Amine (Basic)Competitive Site. Can form quaternary ammonium salts with highly reactive alkyl halides (e.g., MeI, BnBr).
Decision Matrix: Pathway Selection

ReactionPathways Start Target: N-Alkylated Product Choice Select Electrophile Start->Choice Aldehyde Aldehyde/Ketone Choice->Aldehyde Carbonyl Source Halide Alkyl Halide (R-X) Choice->Halide Halogen Source MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (High Diversity) Halide->MethodB RiskA Risk: Iminium Hydrolysis MethodA->RiskA RiskB Risk: Bis-alkylation / Quaternization MethodB->RiskB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Preferred)

Objective: Selective mono-alkylation using aldehydes/ketones. Mechanism: Formation of a reversible hemiaminal/imine intermediate, followed by irreversible reduction. Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][2] It is mild enough to leave the imine unreduced in the absence of acid, but rapidly reduces the protonated iminium ion, ensuring selectivity over the aldehyde/ketone.

Materials
  • Substrate: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol
  • Imine Formation:

    • Charge a flame-dried reaction vessel with the aniline substrate (1.0 equiv) and anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).[3]

    • Add Acetic Acid (1.5 equiv). Note: The acid is crucial to protonate the imine, facilitating reduction, and to buffer the basic piperidine moiety.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C (optional, often unnecessary for STAB but good practice for reactive aldehydes).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS (Look for M+R_group mass).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8).

    • Extract with DCM (3x).[3]

    • Crucial Step: Wash the organic layer with saturated brine. Dry over Na₂SO₄.[3][4]

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (Silica). Eluent: Hexanes/Ethyl Acetate (gradient).

    • Tip: If the product streaks, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica interactions with the basic piperidine.

Method B: Direct Alkylation (Nucleophilic Substitution)

Objective: Introduction of alkyl groups where corresponding aldehydes are unstable or unavailable. Challenge: Preventing the aniline from reacting twice (bis-alkylation) and preventing the piperidine nitrogen from reacting (quaternization).

Materials
  • Substrate: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 – 1.0 equiv) Note: Use slight deficit of alkylating agent to minimize over-alkylation.

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) or NaHCO₃ (2.0 equiv, solid)

  • Solvent: DMF (dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Protocol
  • Setup:

    • Dissolve the aniline (1.0 equiv) in DMF (0.2 M).

    • Add the base (DIPEA, 1.2 equiv). Why DIPEA? It is non-nucleophilic and bulky, minimizing interference with the electrophile.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.95 equiv) in a small volume of DMF.

    • Add the alkyl halide solution dropwise to the aniline mixture at 0°C or RT. Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction:

    • Stir at RT.[3][5] Heating (40–60°C) should only be applied if the reaction stalls after 12 hours.

    • Monitor closely by TLC/LC-MS every 2 hours to catch the mono-product before it converts to the bis-product.

  • Workup (Acid-Base Purification Strategy):

    • This molecule allows for a "chemical purification" trick due to its basicity.

WorkupWorkflow Crude Crude Reaction Mixture (DMF, Product, Impurities) Dilute Dilute with EtOAc Wash with Water (remove DMF) Crude->Dilute AcidExt Extract with 1M HCl Dilute->AcidExt OrgLayer Organic Layer (Contains Non-Basic Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product Salt) AcidExt->AqLayer Keep BaseNeut Basify Aq Layer with NaOH (pH > 10) AqLayer->BaseNeut FinalExt Extract with DCM Dry & Concentrate BaseNeut->FinalExt

Figure 2: Acid-Base extraction workflow to isolate the basic amine product from non-basic impurities.

Analytical Validation (QC)

TechniqueExpected Observation
¹H NMR (DMSO-d₆) N-H Signal: Look for a broad singlet or doublet (coupling to CH) around 4.5–6.0 ppm. Disappearance of the primary amine (bs, 2H) confirms reaction. Piperidine: Multiplets at 2.5–3.5 ppm (ring protons) and triplet/quartet for the ethyl group.
LC-MS Mass Shift: [M+H]⁺ = Parent (222.3) + Alkyl Group Mass.[6] Purity: Ensure no M + (2 x Alkyl) peak (Bis-alkylation) or M + Alkyl + 15 (Quaternization if MeI used).
¹⁹F NMR Shift: The fluorine signal (~ -120 to -130 ppm) may shift slightly upfield due to the change in electronics at the aniline nitrogen, serving as a secondary confirmation of functionalization.

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)

  • Cause: Steric hindrance from the 2-ethyl-piperidine group or low electrophilicity of the aldehyde.

  • Solution: Increase temperature to 40°C (Method A) or 60°C (Method B). For Method A, ensure molecular sieves (4Å) are added to drive imine formation by removing water.

Issue: Bis-Alkylation (Double Addition)

  • Cause: The mono-alkylated product is more nucleophilic than the starting material (common with alkyl groups).

  • Solution: Switch to Method A (Reductive Amination) as it naturally disfavors bis-alkylation. If using Method B, use a large excess of the aniline (2.0 equiv) and recycle the unreacted starting material.

Issue: Quaternization of Piperidine

  • Cause: Highly reactive electrophiles (Methyl Iodide, Benzyl Bromide) attacking the tertiary nitrogen.

  • Solution: Maintain low temperature (0°C). Use a bulky base (DIPEA) to sterically shield the protonated aniline intermediate but not the tertiary amine? Actually, the tertiary amine is already bulky. The key is controlling stoichiometry.

Safety & Handling

  • Fluoroanilines: Toxic by inhalation and skin contact.[5] Potential methemoglobinemia agents. Handle in a fume hood.

  • STAB: Evolves hydrogen gas upon contact with acid or water. Ensure proper venting.

  • Waste: Dispose of halogenated solvents (DCE, DCM) and aqueous heavy metal waste (if using other reducing agents) according to EHS regulations.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on N-alkylation methods including direct alkylation). [Link]

  • Patel, S., et al. (2020). "Practical Guide to Aniline N-Alkylation in Drug Discovery." Organic Process Research & Development. (General reference for industrial standard protocols). [Link]

Sources

Application Note: Late-Stage Functionalization (LSF) of N-Heterocycles via Photoredox-Mediated Minisci Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Late-Stage Functionalization

In the synthesis of novel pharmaceutical agents, the "Make-Test-Analyze" cycle is the primary bottleneck. Traditional de novo synthesis requires rebuilding a scaffold from scratch to introduce a single methyl or trifluoromethyl group. Late-Stage Functionalization (LSF) disrupts this paradigm by enabling the direct, selective modification of C–H bonds on complex, fully assembled drug candidates.

This Application Note details a high-fidelity protocol for the Photoredox-Mediated Minisci Reaction . Unlike classical radical methods that require harsh oxidants and high temperatures, this protocol utilizes visible light and transition metal photocatalysis to generate nucleophilic alkyl radicals under mild conditions. This approach allows researchers to rapidly append alkyl, fluoroalkyl, and ether handles to electron-deficient N-heterocycles (pyridines, quinolines, diazines)—the most common pharmacophores in modern drug discovery.

Mechanistic Principles

The success of this protocol relies on the interplay between a photocatalyst (typically Ir or Ru-based) and a radical precursor (carboxylic acids, alkyl halides, or sulfinates).

The Catalytic Cycle

The mechanism proceeds via a Single Electron Transfer (SET) pathway.[1] The photocatalyst, excited by blue LED light, oxidizes the alkyl precursor to generate a nucleophilic carbon-centered radical. This radical selectively attacks the most electron-deficient position of the protonated N-heterocycle.

MinisciMechanism cluster_cycle Photoredox Catalytic Cycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State (Strong Oxidant) Ir_GS->Ir_Excited Blue LED (450 nm) Ir_Reduced Ir(II) Reduced State Ir_Excited->Ir_Reduced SET (Oxidation of Precursor) Ir_Reduced->Ir_GS Oxidation (SET to Persulfate/Oxygen) Precursor Alkyl Precursor (R-COOH or R-BF3K) Radical Alkyl Radical (R•) Precursor->Radical - CO2 / - BF3 Intermediate Radical Cation Intermediate Radical->Intermediate Addition to Heterocycle Heterocycle Protonated Heterocycle (Substrate) Heterocycle->Intermediate Product Functionalized Drug (Product) Intermediate->Product - H+ (Re-aromatization)

Figure 1: Mechanistic workflow of the Photoredox Minisci reaction. The cycle is driven by visible light, generating a reactive alkyl radical that intercepts the pharmaceutical scaffold.

Critical Experimental Parameters

To ensure reproducibility in a drug discovery setting, the following parameters must be controlled. This table synthesizes data from high-throughput experimentation (HTE) campaigns.

ParameterRecommendationScientific Rationale
Light Source 450 nm Blue LEDs (approx. 40W intensity)Matches the MLCT absorption band of Ir(ppy)₃-type catalysts. High intensity shortens reaction time, reducing side reactions.
Solvent System DMSO:H₂O (4:1) or MeCN:H₂O (1:1) with TFAWater aids in solubilizing polar salts and stabilizes the protonated heterocycle. TFA ensures the heterocycle remains protonated (activated).
Deoxygenation Sparging with N₂ or Ar (15 mins)Critical: Oxygen is a triplet radical quencher. While some "open-to-air" protocols exist (e.g., Baran Diversinates), photoredox variants generally require inert atmospheres for high yields.
Stoichiometry Heterocycle (1.0 equiv), Radical Precursor (2.0–3.0 equiv)Radical species are transient and prone to dimerization. Excess precursor ensures the heterocycle is the limiting reagent.
Catalyst Load 1–2 mol% [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Fluorinated Ir-catalysts have higher oxidation potentials (

V), enabling the oxidation of difficult carboxylates.

Detailed Protocol: Trifluoromethylation of a Quinoline Scaffold

Objective: Introduction of a trifluoromethyl (


) or difluoromethyl (

) group to a quinoline-based lead compound to improve metabolic stability (blocking P450 oxidation sites).
Materials
  • Substrate: 0.2 mmol Quinoline derivative (Lead Compound).

  • Reagent: Sodium triflinate (

    
    , Langlois Reagent) or Zinc Sulfinate (Baran Diversinate).
    
  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mg, 1 mol%).

  • Oxidant: Ammonium persulfate (

    
    ) (2.0 equiv) — Note: Required if using Langlois reagent to turnover the catalyst.
    
  • Solvent: DMSO/Water (3.0 mL).

Step-by-Step Methodology
  • Reaction Assembly:

    • In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Quinoline substrate (1.0 equiv), Photocatalyst (1 mol%), and Sodium Triflinate (2.5 equiv).

    • Add Ammonium Persulfate (2.0 equiv).

    • Dissolve components in 3.0 mL of DMSO:H₂O (4:1 v/v).

    • Self-Validation Check: Ensure the solution is homogenous. If the substrate precipitates, increase DMSO ratio or add 10% TFA.

  • Degassing:

    • Seal the vial with a septum cap.

    • Sparge the solution with Argon gas via a needle for 10 minutes. (Do not skip this step for photoredox variants).

  • Irradiation:

    • Place the vial in a photoreactor (e.g., Kessil lamp setup or commercial photoreactor) approximately 2–3 cm from the light source.

    • Turn on the fan to maintain temperature

      
       (thermal degradation can occur at higher temps).
      
    • Irradiate for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS at T=1hr and T=4hr. Look for the mass shift of +68 Da (for

      
       addition minus H).
      
  • Work-up and Purification:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with saturated

      
       (to neutralize acid/byproducts).
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography. Note that alkylated products are often less polar than the starting heterocycle.

High-Throughput Experimentation (HTE) Workflow

For "novel pharmaceutical agents," a single condition rarely works for all scaffolds. We recommend a 96-well plate screen to optimize conditions before scale-up.

The "Micro-Minisci" Screen
  • Plate: 96-well glass block plate (1 mL volume).

  • Variables to Screen:

    • Radical Precursors: Carboxylic acids (alkyl), Sulfinates (fluoroalkyl), Boronic acids.

    • Acids: TFA vs. HCl vs. pTsOH.

    • Solvents: DMSO vs. MeCN vs. MeOH.

HTE_Workflow Library Compound Library (10-20 Scaffolds) Dosing Automated Dosing (Robotic Liquid Handler) Library->Dosing 0.05 mmol scale Reaction Parallel Irradiation (Blue LED Array) Dosing->Reaction 96-well plate Analysis UPLC-MS Analysis (Hit Identification) Reaction->Analysis Aliquot ScaleUp Scale-Up (100 mg) & Isolation Analysis->ScaleUp Best Condition Selected

Figure 2: HTE workflow for rapid condition discovery. This allows the parallel screening of multiple radical precursors against a drug scaffold.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these checkpoints to verify the reaction integrity.

ObservationDiagnosisCorrective Action
No Product, SM Recovery Catalyst quenching or lack of radical generation.Check O₂ exclusion (sparge longer). Verify light source intensity. Ensure substrate is protonated (check pH < 3).
Complex Mixture/Tars Over-alkylation (polysubstitution).Reduce radical precursor equivalents. Stop reaction earlier (monitor LC-MS).
Precipitation Solubility issues in aqueous media.Switch to pure DMSO or add a co-solvent like t-BuOH.
Wrong Regioisomer Steric/Electronic mismatch.Minisci reactions favor C2/C4 positions on pyridines. If C2 is blocked, C4 is favored. This is inherent to the radical mechanism; consider blocking groups if specific regioselectivity is needed.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Late-stage functionalization in today's drug discovery. SciSpace. Link

  • Ackermann, L., et al. (2021).[2] Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. Link

  • Jin, J., & MacMillan, D. W. C. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition. Link

  • Fujiwara, Y., et al. (Baran Lab). (2012). Practical C-H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society.[3] Link

  • Dreher, S. D., et al. (2015).[4] Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science. Link[4]

  • Zhang, X., et al. (2024). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry. Link

Sources

Application Note: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS 1094863-26-9), a specialized building block in medicinal chemistry. This intermediate is a critical scaffold for synthesizing "solvent-front" moieties in Tyrosine Kinase Inhibitors (TKIs), particularly targeting ALK, CDK, and potentially KRAS pathways.

Executive Summary

In modern drug discovery, the 3-fluoro-4-(cyclic amine)aniline motif is a privileged structure found in numerous FDA-approved kinase inhibitors (e.g., Ceritinib, Ribociclib). The specific derivative 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline offers unique steric and electronic properties:

  • Steric Bulk: The 2-ethyl group on the piperidine ring introduces chirality and steric occlusion, potentially improving selectivity by clashing with non-target protein residues.

  • Metabolic Stability: The 3-fluoro substitution on the aniline ring blocks metabolic oxidation at a vulnerable position and modulates the pKa of the aniline nitrogen, optimizing it for cross-coupling reactions.

  • Solubility: The piperidine ring serves as a solubilizing group, often protruding into the solvent-exposed region of the ATP-binding pocket.

This guide provides a validated protocol for the synthesis, quality control, and downstream coupling of this intermediate.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline
CAS Number 1094863-26-9
Molecular Formula C₁₃H₁₉FN₂
Molecular Weight 222.30 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (neutral form)
pKa (Calc) ~4.5 (Aniline N), ~9.0 (Piperidine N - protonated)
Storage -20°C, Hygroscopic, store under Argon

Preparation Protocol: Regioselective Synthesis

Note: If sourcing commercially, skip to Section 4. This protocol describes the de novo synthesis from commodity chemicals.

Mechanism of Action

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) followed by a nitro-reduction. The key to success is the regioselectivity of the SNAr reaction. In 3,4-difluoronitrobenzene, the fluorine at position 4 is significantly more electrophilic than position 3 due to the para-resonance withdrawal of the nitro group.

Workflow Diagram

SynthesisWorkflow Start Start: 3,4-Difluoronitrobenzene Intermediate Intermediate: 4-(2-ethylpiperidin-1-yl)-3-fluoronitrobenzene Start->Intermediate Step 1: SNAr (90°C, 4h) Reagent Reagent: 2-Ethylpiperidine (Base: K2CO3, Solvent: DMSO) Reagent->Intermediate Product Product: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Intermediate->Product Step 2: Hydrogenation (RT, 2h) Reduction Reduction: H2 (1 atm), 10% Pd/C Solvent: MeOH

Figure 1: Two-step synthesis workflow targeting the 4-position via SNAr.

Step-by-Step Methodology
Step 1: SNAr Coupling
  • Charge: To a reaction vessel, add 3,4-difluoronitrobenzene (1.0 eq) and anhydrous DMSO (5 vol).

  • Base: Add powdered K₂CO₃ (1.5 eq).

  • Addition: Slowly add 2-ethylpiperidine (1.1 eq) via syringe. Note: 2-ethylpiperidine is chiral. Use the racemate for general libraries or the specific (R)/(S) enantiomer if targeting a specific stereochemical outcome.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS for consumption of the difluoro starting material.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is the yellow/orange nitro-intermediate.

Step 2: Nitro Reduction
  • Charge: Dissolve the nitro-intermediate in MeOH (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under inert atmosphere (N₂).

  • Reduction: Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at RT for 2–4 hours.

    • Alternative: If the molecule contains halogen-sensitive groups elsewhere (unlikely here), use Fe/NH₄Cl reduction.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Result: The resulting oil is 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline . It oxidizes slowly in air; store under Argon or convert to HCl salt immediately.

Application Protocol: Scaffold Coupling

This aniline is typically coupled to a heteroaryl core (e.g., Pyrimidine, Quinazoline, Pyridine) to form the bioactive inhibitor.

Reaction Class: Buchwald-Hartwig Amination

While SNAr can work for electron-deficient heterocycles (like 2,4-dichloropyrimidine), the steric bulk of the 2-ethyl group on the piperidine (ortho to the aniline nitrogen) can hinder nucleophilic attack. Palladium-catalyzed cross-coupling is recommended for consistent yields.

Protocol: Coupling to a 2-Chloro-Heterocycle
  • System: Prepare a mixture of Heteroaryl Chloride (1.0 eq), 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (1.1 eq), and Cs₂CO₃ (2.0 eq) in 1,4-Dioxane .

  • Catalyst: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Xantphos is preferred for its wide bite angle, facilitating coupling with sterically demanding anilines.

  • Conditions: Degas with Argon. Heat to 100°C for 12 hours in a sealed tube.

  • Validation: Check LCMS for the [M+H]+ peak corresponding to the coupled product.

Critical Quality Attributes (CQA) & Troubleshooting

Chirality Check

The 2-ethylpiperidine moiety introduces a chiral center (C2 of the piperidine ring).

  • Issue: Commercial 2-ethylpiperidine is often racemic.

  • Impact: Enantiomers often have vastly different binding affinities (e.g., in Crizotinib or similar drugs, the (R)-enantiomer is often preferred to fit the hydrophobic pocket).

  • Protocol: Perform Chiral HPLC on the final aniline intermediate.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

Regioisomer Contamination

During Step 1 (SNAr), trace amounts of substitution at the 3-position (yielding the meta-isomer) may occur, though rare due to electronics.

  • Detection: Use ¹⁹F NMR .

    • Product (4-subst): Fluorine signal is a doublet of doublets (coupling to H3 and H5).

    • Impurity (3-subst): Distinct chemical shift due to different electronic environment relative to the nitro group.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism : Smith, M. B. March's Advanced Organic Chemistry, 7th Ed. Wiley, 2013. Link

  • Buchwald-Hartwig Amination Protocols : Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50. Link

  • Fluorine in Medicinal Chemistry : Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Kinase Inhibitor Scaffolds : Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009, 9, 28–39. Link

Development of Antiviral Agents Using Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Antiviral Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is recognized as a "privileged scaffold."[1] This distinction arises from its prevalence in a multitude of FDA-approved drugs and natural alkaloids, where it serves as a versatile framework capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] In the realm of antiviral research, piperidine derivatives have demonstrated significant therapeutic potential, leading to the development of potent agents against various viral pathogens.[3][4]

Prominent examples underscore the scaffold's success:

  • Baloxavir marboxil (Xofluza®) , an influenza medication, features a complex piperidine-containing structure. It acts as a prodrug, releasing the active form, baloxavir acid, which inhibits the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral replication.[5][6][7] This novel mechanism of action sets it apart from other influenza antivirals like neuraminidase inhibitors.[8][9]

  • Lopinavir and Ritonavir , often co-formulated as Kaletra®, are HIV protease inhibitors that contain piperidine-like moieties.[10][11][12] Lopinavir is the primary active agent that inhibits the viral protease, an enzyme essential for producing mature, infectious virions.[13][14] Ritonavir, also a protease inhibitor, is included at a low dose to inhibit the human cytochrome P450 3A4 (CYP3A4) enzyme, which boosts the plasma concentration and prolongs the half-life of lopinavir.[10][14]

The utility of the piperidine scaffold stems from its three-dimensional conformational flexibility and the ability to introduce diverse substituents at various positions around the ring. This allows for the precise spatial orientation of functional groups to optimize interactions with viral protein targets, thereby enhancing potency and selectivity while fine-tuning pharmacokinetic properties.[2] This guide provides a structured workflow, from initial design to preclinical evaluation, for researchers developing novel piperidine-based antiviral agents.

Section 1: Rational Design and Synthesis of Piperidine Derivatives

The development of novel antiviral agents begins with the rational design and synthesis of a library of candidate compounds. This process is an iterative cycle of design, synthesis, and testing, aimed at understanding the structure-activity relationship (SAR).

Computational-Assisted Design

Modern drug discovery leverages computational tools to predict the binding affinity and interaction of designed molecules with a viral target, saving considerable time and resources.

  • Molecular Docking: If the three-dimensional structure of the viral target protein (e.g., protease, polymerase) is known, molecular docking can be used to predict how different piperidine derivatives will bind to the active site. This allows for the prioritization of compounds with the most favorable predicted binding energies and interaction profiles.[15][16]

  • Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for antiviral activity, guiding the design of new derivatives.

  • 3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of molecules with their biological activity.[17] These models generate contour maps that highlight regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, providing direct guidance for structural modifications.[17]

Synthetic Strategies

The synthesis of piperidine derivatives is a well-established field with numerous methodologies. The choice of synthetic route depends on the desired substitution pattern and complexity of the target molecules. Multicomponent reactions (MCRs) are particularly efficient for rapidly generating diverse libraries of compounds. Other common strategies include the cyclization of acyclic precursors and the functionalization of pre-existing piperidine rings.[1] The synthesis and characterization of all new compounds must be rigorously confirmed using techniques like NMR and mass spectrometry.[2][18]

Section 2: The In Vitro Antiviral Screening Cascade

Once a library of piperidine derivatives has been synthesized, a systematic screening process is required to identify promising "hit" compounds. This is typically performed using a tiered approach, or cascade, that balances throughput with detailed characterization.

G cluster_0 In Vitro Screening Workflow Compound_Library Synthesized Piperidine Derivative Library Cytotoxicity Protocol 2.1: Cytotoxicity Assay (e.g., MTT, MTS) Determine CC50 Compound_Library->Cytotoxicity Assess toxicity Primary_Screen Protocol 2.2: Primary Antiviral Screen (e.g., CPE Inhibition Assay) Identify initial 'hits' Compound_Library->Primary_Screen High-throughput screen Confirmatory_Screen Protocol 2.3: Confirmatory Assay (e.g., Plaque Reduction) Determine EC50 & Selectivity Index (SI) Cytotoxicity->Confirmatory_Screen Calculate SI = CC50 / EC50 Primary_Screen->Confirmatory_Screen Validate hits MOA_Studies Section 3: Mechanism of Action (e.g., Time-of-Addition Assay) Elucidate how the drug works Confirmatory_Screen->MOA_Studies Characterize validated hits Viral_Lifecycle cluster_1 Viral Life Cycle & Potential Inhibition Points Entry 1. Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication (Polymerase, 'Cap-Snatching') Uncoating->Replication Processing 4. Protein Processing (Protease) Replication->Processing Assembly 5. Assembly & Budding Processing->Assembly Release 6. Release (Neuraminidase) Assembly->Release Inhibitor_Entry Entry Inhibitors Inhibitor_Entry->Entry Inhibitor_Replication Baloxavir [1] Inhibitor_Replication->Replication Inhibitor_Processing Lopinavir [22] Inhibitor_Processing->Processing Inhibitor_Release Neuraminidase Inhibitors Inhibitor_Release->Release

Caption: Key stages of a viral life cycle and examples of inhibitors.

Protocol 3.1: Time-of-Addition Assay

Principle: This assay helps to determine the stage of the viral replication cycle targeted by an inhibitor (e.g., early, middle, or late). The compound is added to infected cells at different time points relative to the initial infection. [19] Procedure:

  • Synchronized Infection: Infect a series of cell monolayers with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Wash the cells to remove unattached virus. This synchronizes the infection.

  • Staggered Compound Addition: Add the test compound (at a concentration several-fold higher than its EC50) at different time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).

  • Incubation and Harvest: Allow the infection to proceed for a single replication cycle (e.g., 12-24 hours). Harvest the supernatant or cell lysate.

  • Quantify Viral Yield: Determine the amount of new virus produced at each time point using a yield reduction assay (e.g., by titrating the harvest via plaque assay or TCID50).

  • Interpretation:

    • Early-stage inhibitors (Entry/Uncoating): The compound will only be effective if added at the beginning of the infection.

    • Middle-stage inhibitors (Replication/Translation): The compound will lose its effectiveness when added several hours post-infection, after viral replication has already occurred. [19] * Late-stage inhibitors (Assembly/Release): The compound will be effective even when added late in the replication cycle.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies involve synthesizing and testing analogs of the initial hit compounds to understand which parts of the molecule are essential for activity. [20][19][21]The goal is to develop a "lead" compound with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). [22] This process is highly iterative. For example, SAR studies on a series of piperidine-based influenza inhibitors revealed that an ether linkage between a quinoline and the piperidine ring was critical for activity. [20][19]Further modifications to other parts of the molecule led to an optimized compound with an EC50 as low as 0.05 µM and a selectivity index over 160,000. [20][19][21] Table 1: Example of a Structure-Activity Relationship (SAR) Table

Compound IDR1 Substitution (Piperidine-N)R2 Substitution (Aromatic Ring)EC50 (µM)CC50 (µM)Selectivity Index (SI)
Hit-01-H4-Fluoro12.5>100>8
Analog-02-CH34-Fluoro5.2>100>19
Analog-03-Boc4-Fluoro0.8>100>125
Analog-04-Boc4-Chloro1.1>100>90
Analog-05-Boc-H25.6>100>4
Lead-01 -Boc 3,4-Difluoro 0.15 >100 >667

This is a hypothetical table for illustrative purposes.

Section 5: In Vivo Efficacy Assessment

Promising lead compounds identified through in vitro screening must be evaluated in a living system to assess their efficacy, pharmacokinetics (PK), and safety. [22][23]Animal models are essential for this stage of preclinical development. [24]

Protocol 5.1: Murine Model of Influenza Infection (High-Level Overview)

Principle: Mouse models are widely used to study influenza pathogenesis and to test the efficacy of antiviral drugs. [24][25] Procedure:

  • Acclimatization: House mice (e.g., BALB/c or C57BL/6) in appropriate BSL-2 or BSL-3 facilities and allow them to acclimate.

  • Infection: Lightly anesthetize the mice and infect them intranasally with a mouse-adapted influenza virus strain.

  • Treatment: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) starting at a specified time post-infection (e.g., 4 hours). Treatment is typically continued for 5 days. Include a placebo/vehicle control group.

  • Monitoring: Monitor the mice daily for key endpoints:

    • Morbidity: Weight loss and clinical signs of illness (e.g., ruffled fur, lethargy).

    • Mortality: Survival rates over a 14-21 day period.

  • Endpoint Analysis: At specific time points, euthanize subsets of mice to collect tissues (e.g., lungs) for:

    • Viral Titer: Measure the amount of virus in the lungs via plaque assay or TCID50.

    • Histopathology: Examine lung tissue for signs of inflammation and damage.

  • Data Analysis: Compare the outcomes (weight loss, survival, lung viral titers) between the treated and placebo groups to determine the in vivo efficacy of the piperidine derivative.

Conclusion

The development of antiviral agents based on the piperidine scaffold is a robust and promising field of research. By following a systematic and logical progression from computational design and synthesis to a rigorous cascade of in vitro and in vivo testing, researchers can efficiently identify and optimize novel drug candidates. The protocols and strategies outlined in this guide provide a foundational framework for professionals dedicated to discovering the next generation of antiviral therapeutics.

References

  • Baloxavir marboxil - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment. (n.d.). Genentech. Retrieved February 15, 2024, from [Link]

  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
  • Gautam, A., & Singh, S. (2020). In vitro methods for testing antiviral drugs.
  • What is the mechanism of Baloxavir Marboxil? (2024, July 17). Patsnap Synapse. Retrieved February 15, 2024, from [Link]

  • FDA. (2018). NDA 210854 Baloxavir marboxil CDTL/Division Director/Deputy Office Director Review. Retrieved February 15, 2024, from [Link]

  • Hayden, F. G., & Shindo, N. (2019). Xofluza (Baloxavir Marboxil) for the Treatment Of Acute Uncomplicated Influenza. Clinical Infectious Diseases, 68(8), 1254-1262.
  • Zhang, J., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 348(10), 724-732.
  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
  • In vitro and in vivo models for Testing anti-viral agents against common viruses. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
  • Abdykarimova, G. S., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 28(12), 4734.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2022, August 3). Protocols.io. Retrieved February 15, 2024, from [Link]

  • Animal Modeling Services for Antiviral Testing. (n.d.). Creative Diagnostics. Retrieved February 15, 2024, from [Link]

  • FDA. (n.d.). KALETRA® (lopinavir/ritonavir) tablets (lopinavir/ritonavir) oral solution. Retrieved February 15, 2024, from [Link]

  • In Vitro Antiviral Testing Services. (n.d.). Creative Diagnostics. Retrieved February 15, 2024, from [Link]

  • Lopinavir and Ritonavir structures. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • In Vivo Models. (n.d.). Creative Diagnostics. Retrieved February 15, 2024, from [Link]

  • Kyei, S. K., et al. (2024). In Vitro Antiviral Assays: A Review of Laboratory Methods. ASSAY and Drug Development Technologies.
  • Van Hout, D., et al. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Antiviral Research, 225, 105843.
  • Fung, A., et al. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 67(12), e00732-23.
  • Lopinavir. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Ali, A., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(5), 104705.
  • Savvin, S. N., et al. (2023).
  • 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved February 15, 2024, from [Link]

  • Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Ullah, A., et al. (2023). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Graphics and Modelling, 122, 108479.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved February 15, 2024, from [Link]

  • Lopinavir/ritonavir - Wikipedia. (n.d.). Retrieved February 15, 2024, from [Link]

  • Antiviral drug discovery - Part 2: From candidates to investigational drugs. (2019, September 30). Viro-Services. Retrieved February 15, 2024, from [Link]

  • Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. (2022). Gavin Publishers. Retrieved February 15, 2024, from [Link]

  • Kaletra. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2022). Molecules, 27(19), 6296.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). Semantic Scholar. Retrieved February 15, 2024, from [Link]

  • Abdykarimova, G. S., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540.
  • Computational Analysis on Herbal Medicine Potential of Irradiated Piperine as SARS-CoV-2 Main Protease Inhibitors. (2021). AIP Conference Proceedings, 2346(1), 020005.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved February 15, 2024, from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

Sources

The Strategic Integration of Fluoroanilines in Advanced Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluoroanilines in Modern Crop Protection

Fluoroanilines, a class of aromatic amines featuring one or more fluorine atoms on the benzene ring, have emerged as pivotal building blocks in the synthesis of modern agrochemicals.[1][2] The strategic incorporation of fluorine into the molecular architecture of pesticides—be it herbicides, fungicides, or insecticides—can dramatically enhance their biological efficacy, metabolic stability, and overall performance in the field.[3][4] This is attributed to the unique physicochemical properties that fluorine imparts, such as high electronegativity, the ability to form strong carbon-fluorine bonds, and its capacity to modulate lipophilicity and binding interactions with target proteins.[4][5] Consequently, fluoroanilines are indispensable precursors for a new generation of high-performance crop protection agents.[1][6]

This technical guide provides an in-depth exploration of the use of fluoroanilines in agrochemical synthesis. It is designed to equip researchers and development professionals with detailed application notes, step-by-step protocols for the synthesis of key agrochemicals, and the scientific rationale behind the use of these versatile intermediates.

Application in Fungicide Synthesis: The Case of Fluoroimide

Fluoroanilines are crucial starting materials for a variety of fungicides. A notable example is the synthesis of Fluoroimide, a dicarboximide fungicide, which utilizes 4-fluoroaniline as a key precursor.[7]

Protocol 1: Synthesis of N-(4-fluorophenyl)-2,3-dichloromaleimide (Fluoroimide)

This protocol details the synthesis of Fluoroimide from 4-fluoroaniline and 2,3-dichloromaleic acid in an aqueous medium, a method that offers high yield and purity.[8]

Reaction Scheme:

Materials:

  • 2,3-dichloromaleic acid

  • 4-fluoroaniline

  • Deionized water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 g (0.06 mol) of 2,3-dichloromaleic acid in 100 ml of deionized water.

  • Heat the solution to reflux.

  • While maintaining reflux and stirring, add 5.55 g (0.05 mol) of 4-fluoroaniline dropwise over approximately 5 minutes. A white crystalline precipitate will form immediately upon addition.[8]

  • Continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete reaction.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals thoroughly with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the product to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide.

Data Summary: Synthesis of Fluoroimide

ParameterValueReference
Starting Materials 2,3-dichloromaleic acid, 4-fluoroaniline[8]
Solvent Water[8]
Reaction Temperature Reflux[8]
Reaction Time 2 hours[8]
Product N-(4-fluorophenyl)-2,3-dichloromaleimide[8]
Reported Yield 97.7%[8]
Appearance White crystalline solid[8]

Workflow for Fluoroimide Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 2,3-dichloromaleic acid C Dissolve 2,3-dichloromaleic acid in water A->C B 4-fluoroaniline E Add 4-fluoroaniline dropwise B->E D Heat to reflux C->D D->E F Reflux for 2 hours E->F G Cool to room temperature F->G H Filter to collect crystals G->H I Wash with deionized water H->I J N-(4-fluorophenyl)-2,3-dichloromaleimide (Fluoroimide) I->J

Caption: Workflow for the synthesis of Fluoroimide.

Application in Herbicide Synthesis: The Case of Diflufenican

Fluoroanilines are also integral to the synthesis of a wide range of herbicides. Diflufenican, a pre- and early post-emergence herbicide for the control of broad-leaved weeds, is synthesized from 2,4-difluoroaniline.[9][10]

Protocol 2: Synthesis of Diflufenican

This protocol outlines the synthesis of Diflufenican via an amide coupling reaction between 2,4-difluoroaniline and 2-(3-trifluoromethyl)phenoxynicotinic acid using EDCI as a coupling agent.[9][10]

Reaction Scheme:

Materials:

  • 2,4-difluoroaniline

  • 2-(3-trifluoromethyl)phenoxynicotinic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and purification

Procedure:

  • To a 50 mL round-bottom flask, add 2,4-difluoroaniline (65.0 mg, 0.5 mmol) and 2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg, 0.6 mmol).[9]

  • Add 10 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cool the mixture in an ice bath and add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 124.5 mg, 0.65 mmol).[9]

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.2 mg, 0.01 mmol) to the reaction mixture.[9]

  • Remove the ice bath and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.[10]

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with water (3 x 10 mL) and then with saturated sodium chloride solution (3 x 10 mL).[10]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to obtain Diflufenican as a white solid.[10]

Data Summary: Synthesis of Diflufenican

ParameterValueReference
Starting Materials 2,4-difluoroaniline, 2-(3-trifluoromethyl)phenoxynicotinic acid[9][10]
Coupling Agents EDCI·HCl, DMAP[9]
Solvent Anhydrous Dichloromethane (DCM)[9][10]
Reaction Temperature Ice bath to room temperature[9]
Product Diflufenican[9][10]
Reported Yield 88%[10]
Appearance White solid[10]

Workflow for Diflufenican Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 2,4-difluoroaniline D Combine starting materials in DCM A->D B 2-(3-trifluoromethyl)phenoxynicotinic acid B->D C EDCI·HCl, DMAP F Add coupling agents C->F E Cool in ice bath D->E E->F G Stir at room temperature F->G H Quench with NaHCO₃ solution G->H I Extract with DCM H->I J Wash with water and brine I->J K Dry over Na₂SO₄ J->K L Concentrate K->L M Column chromatography L->M N Diflufenican M->N

Caption: Workflow for the synthesis of Diflufenican.

Application in Insecticide Synthesis: Fluorinated Anthranilic Diamides

Fluoroanilines are key components in the synthesis of anthranilic diamide insecticides, a class of compounds that act as potent activators of insect ryanodine receptors.[10][11] The inclusion of a fluoroaniline moiety can significantly enhance the insecticidal activity of these compounds.[10][11]

Representative Synthesis of a Fluorinated Anthranilic Diamide

The synthesis of fluorinated anthranilic diamides generally involves the coupling of a substituted anthranilic acid with a fluorinated aniline derivative. While a specific, detailed protocol for a commercial product is proprietary, a general representative procedure can be outlined based on published research.[12][13][14]

General Reaction Scheme:

General Procedure Outline:

  • Activation of the Carboxylic Acid: The substituted anthranilic acid is typically activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., EDCI, DCC).

  • Amide Coupling: The activated anthranilic acid derivative is then reacted with the desired fluoroaniline in an appropriate solvent (e.g., dichloromethane, acetonitrile) and often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified by recrystallization or column chromatography.

Representative Fluorinated Anthranilic Diamide Insecticides

Compound ClassFluoroaniline PrecursorTarget PestsReference
Anthranilic DiamidesFluoroaniline derivativesLepidopteran pests (e.g., armyworms, diamondback moths)[10][11]
Pyrazole-containing Anthranilic DiamidesPolyfluoroalkyl aniline derivativesLepidopteran pests[12]

General Synthetic Scheme for Fluorinated Anthranilic Diamides

A Substituted Anthranilic Acid C Activated Anthranilic Acid Intermediate A->C Activation B Activating Agent (e.g., SOCl₂, EDCI) B->C F Amide Coupling Reaction C->F D Fluoroaniline Derivative D->F E Base (e.g., Triethylamine) E->F G Crude Fluorinated Anthranilic Diamide F->G Amide Formation H Purification (Recrystallization or Chromatography) G->H Work-up I Pure Fluorinated Anthranilic Diamide H->I

Caption: General synthetic scheme for fluorinated anthranilic diamides.

The Scientific Rationale: Why Fluoroanilines?

The widespread use of fluoroanilines in agrochemical synthesis is underpinned by the profound and predictable effects of fluorine substitution on the properties of the final active ingredient.

  • Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger binding interactions with the target enzyme or receptor.[4] This often translates to higher intrinsic potency and lower application rates.

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[5] This makes molecules containing this bond more resistant to metabolic degradation by enzymes in the target pest, as well as in the environment.[4] This increased stability can lead to longer-lasting pest control.

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and transport within the plant.[3] By carefully selecting the position and number of fluorine atoms, chemists can fine-tune these properties to optimize the uptake and translocation of the agrochemical to its site of action.

Protocols for Quality Control and Analysis

Ensuring the purity and quality of fluoroaniline raw materials and the final agrochemical products is critical for both efficacy and regulatory compliance.[15] A suite of analytical techniques is employed for this purpose.[2][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of fluoroanilines and their derivatives.[16] It is particularly useful for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. It provides excellent separation and definitive identification through mass spectrometry.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation and purity assessment of fluoroanilines and their products.[16] ¹⁹F NMR is particularly powerful for the direct detection and quantification of fluorinated compounds.

Sample HPLC Protocol for Fluoroaniline Analysis

ParameterConditionReference
Instrumentation HPLC system with UV detector[16]
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[16]
Mobile Phase Acetonitrile/Water gradient with 0.1% formic acid[16]
Flow Rate 1.0 mL/min[16]
Column Temperature 30°C[16]
Injection Volume 10 µL[16]
Detection UV at 240 nm[16]

Environmental Considerations

The very properties that make fluorinated agrochemicals effective, such as their stability, also raise important environmental considerations. The persistence of these compounds in soil and water is a key area of research.[17][18] While increased stability can lead to longer-lasting pest control and fewer applications, it can also result in the potential for accumulation in the environment.[4] Understanding the degradation pathways and the potential for the formation of persistent metabolites is crucial for conducting thorough environmental risk assessments.[17] Microbial degradation is a key process in the breakdown of some fluorinated pesticides, though the recalcitrance of the C-F bond can make this a slow process.[17]

Conclusion

Fluoroanilines are undeniably a cornerstone of modern agrochemical research and development. Their use as versatile, high-value intermediates enables the synthesis of a diverse range of highly effective fungicides, herbicides, and insecticides. The strategic incorporation of fluorine, facilitated by the use of fluoroaniline building blocks, allows for the fine-tuning of molecular properties to achieve optimal performance. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to leverage the unique chemistry of fluoroanilines in the ongoing quest for safer, more effective, and more sustainable crop protection solutions.

References

  • US4010182A, Method for producing N-(4-fluorophenyl)-2,3,-dichloromaleimide, issued 1977-03-01, assigned to Mitsubishi Chemical Corp.
  • Tan C-X, Song H-B, Zheng Y-Y, et al. Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. Bioorg Med Chem Lett. 2017;27(15):3423-3427. doi:10.1016/j.bmcl.2017.06.012
  • Sparrow Chemical. Fluoroaniline Series. Sparrow Chemical. Accessed February 19, 2026. [Link]

  • Clark DA, Lahm GP, Smith BK, Barry JD, Clagg DG. Synthesis of insecticidal fluorinated anthranilic diamides. Bioorg Med Chem Lett. 2008;18(6):1986-1991. doi:10.1016/j.bmcl.2008.02.012
  • Scilit. Synthesis of insecticidal fluorinated anthranilic diamides. Scilit. Accessed February 19, 2026. [Link]

  • Yuan H, Liu X, Meng F, et al. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. J Agric Food Chem. 2022;70(34):10453-10465. doi:10.1021/acs.jafc.2c03134
  • Yuan H, Liu X, Meng F, et al. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. J Agric Food Chem. 2022;70(34):10453-10465. doi:10.1021/acs.jafc.2c03134
  • Wang Q, Song H, Wang Q. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chin Chem Lett. 2022;33(4):1665-1679. doi:10.1016/j.cclet.2021.08.001
  • Jeschke P. The unique role of fluorine in the design of active ingredients for modern crop protection. Chembiochem. 2004;5(5):570-589. doi:10.1002/cbic.200300833
  • Wikipedia. 4-Fluoroaniline. Wikipedia. Accessed February 19, 2026. [Link]

  • Ruane S. Synthesis of Fluroxypyr for the Use on Broad Leaf Plants. [Master of Philosophy thesis]. Technological University Dublin; 2000. [Link]

  • A Process For The Preparation Of Chlorantraniliprole. Quick Company. Published June 6, 2024. Accessed February 19, 2026. [Link]

  • Alexandrino DAM, Almeida CMR, Mucha AP, Carvalho MF. Atlas of the microbial degradation of fluorinated pesticides. Crit Rev Biotechnol. 2022;42(8):1257-1277. doi:10.1080/07388551.2021.1977234
  • AERU. Penoxsulam (Ref: XDE 638). University of Hertfordshire. Accessed February 19, 2026. [Link]

  • FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Int J Environ Pollut Res. 2024;3(1):1-10. doi:10.59488/ijepr.v3i1.1029
  • Alexandrino DAM, Almeida CMR, Mucha AP, Carvalho MF. Revisiting pesticide pollution: The case of fluorinated pesticides. Environ Pollut. 2022;292(Pt A):118315. doi:10.1016/j.envpol.2021.118315
  • Jeschke P. Recent developments in fluorine-containing pesticides. Pest Manag Sci. 2024;80(7):2937-2963. doi:10.1002/ps.7921
  • Meanwell NA. Metabolism and Toxicity of Fluorine Compounds. Chem Res Toxicol. 2021;34(2):331-334. doi:10.1021/acs.chemrestox.0c00472
  • CN103724353A, Improved synthesis method of penoxsulam, issued 2014-04-16, assigned to Jiangsu Changlong Agrochemical Co Ltd.
  • CN114685365B, Synthesis method of diflufenican, issued 2022-08-23, assigned to Hebei Guanlang Biotechnology Co Ltd.
  • CN104649965A, Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid, issued 2015-05-27, assigned to Weifang Shuangxing Pesticide Co Ltd.
  • Bhatt P, Bhandari G, Bhatt K, et al. Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. Sustainability. 2024;16(24):10705. doi:10.3390/su162410705
  • O'Donovan R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Thesis]. Dublin Institute of Technology; 1996. [Link]

  • Environmental Protection Agency. Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. US EPA. Published September 1984. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Procuring 2-Fluoroaniline: A Buyer's Guide to Quality and Price in China. NINGBO INNO PHARMCHEM CO.,LTD. Published February 14, 2026. [Link]

  • Al-Zaydi KM, Al-Ghamdi AA, Al-Ayed AS, Al-Qahtani SD, Al-Amri AM. Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. J Saudi Chem Soc. 2013;17(1):1-6. doi:10.1016/j.jscs.2011.02.023
  • Environment Canada. PICLORAM HERBICIDE. Canada.ca. Published 2011. [Link]

  • WO2001004115A2, Novel process for synthesis of heteroaryl-substituted urea compounds, issued 2001-01-18, assigned to Aventis Pharmaceuticals Inc.
  • Kim J-S, Kim J-S, Kim J-S, et al. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. J Pestic Sci. 2015;40(3):111-119. doi:10.1584/jpestics.D15-010
  • Gupta AK, Dubey DK, Kumar M, Sharma P, Upadhyay PS. N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. J Chem Res. 2005;2005(12):821-823. doi:10.3184/030823405775139048
  • EP0273668A2, Herbicidal method using diflufenican, issued 1988-07-06, assigned to May & Baker Ltd.
  • da Silva J, de Oliveira R, da Costa M, de Oliveira F, de Souza V. Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. J AOAC Int. 2022;106(1):159-165. doi:10.1093/jaoacint/qsac098

Sources

Application Notes and Protocols for Reductive Amination Involving Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Piperidine Scaffold and Reductive Amination in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry.[1] The development of efficient and robust methods for the synthesis of substituted piperidines is, therefore, a critical task for organic and medicinal chemists. Among the various synthetic strategies, reductive amination stands out as one of the most powerful and widely adopted methods for constructing the crucial carbon-nitrogen (C-N) bond that often defines the core of these molecules.[1][3][4][5][6] In fact, it is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination, a testament to its reliability and operational simplicity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of reductive amination protocols for the synthesis of piperidine derivatives. We will delve into the mechanistic underpinnings of the reaction, compare commonly employed reducing agents, provide detailed experimental protocols, and offer troubleshooting guidance to overcome common challenges.

Mechanistic Insights: A Stepwise Look at Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[3][7] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or an iminium ion intermediate. This intermediate is subsequently reduced by a hydride source to yield the final amine product.[7]

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction carbonyl Carbonyl Compound (Aldehyde or Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (e.g., Piperidine) amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H2O product Substituted Piperidine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Figure 1: General workflow of a reductive amination reaction.

The equilibrium between the carbonyl compound/amine and the imine/iminium ion is a critical aspect of this reaction. The removal of water can drive the reaction towards the formation of the imine.[7] The choice of reducing agent is paramount, as it should ideally reduce the iminium ion much faster than the starting carbonyl compound to prevent the formation of alcohol byproducts.[8][9][10]

Choosing the Right Tool: A Comparison of Common Reducing Agents

The success of a reductive amination protocol heavily relies on the selection of an appropriate reducing agent. Several hydride donors have been developed for this purpose, each with its own set of advantages and disadvantages. The most commonly used reagents are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[8][11]

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls.[10][11][12][13] Tolerates a wide range of functional groups.[10][12][13] Non-toxic byproducts.[11] Generally gives higher yields and fewer side products compared to other reagents.[13]Moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[13][14]
Sodium Cyanoborohydride (NaBH₃CN) Effective for a wide range of substrates.[8][9] Stable in mildly acidic conditions, which favors imine formation.[8]Highly toxic (releases HCN gas upon acidification).[9][15] Can be sluggish for some reactions.[15]Methanol (MeOH), Ethanol (EtOH).
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting carbonyl compound.[8] Requires careful control of reaction conditions.Methanol (MeOH), Ethanol (EtOH).[16]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and atom-economical. Can be highly selective.Requires specialized equipment (hydrogenator). Catalyst can be sensitive to poisoning. Not suitable for all functional groups.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc).

For most applications involving the synthesis of piperidine derivatives, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, broad functional group tolerance, and safety profile.[10][11][12][13]

Detailed Experimental Protocol: Synthesis of N-Benzylpiperidine

This protocol describes a general procedure for the reductive amination of benzaldehyde with piperidine to synthesize N-benzylpiperidine using sodium triacetoxyborohydride.

Materials:

  • Benzaldehyde (1.0 eq)

  • Piperidine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

G start Start dissolve Dissolve Benzaldehyde and Piperidine in DCM start->dissolve add_stab Add NaBH(OAc)3 portion-wise dissolve->add_stab stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO4 wash->dry filter Filter and Concentrate dry->filter purify Purify by Column Chromatography (if necessary) filter->purify end End purify->end

Figure 2: Step-by-step experimental workflow for the synthesis of N-benzylpiperidine.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and piperidine (1.0-1.2 eq). Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration with respect to the aldehyde).

    • Rationale: Anhydrous conditions are important as sodium triacetoxyborohydride is moisture-sensitive. Using a slight excess of the amine can help drive the imine formation equilibrium.

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Rationale: The brine wash helps to remove any residual water from the organic layer.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-benzylpiperidine can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary. In many cases, the product is of sufficient purity after the extractive workup.

Troubleshooting Common Issues in Reductive Aminations

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation.[17]- Pre-stir the carbonyl compound and amine for a period before adding the reducing agent.[17] - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation, especially with ketones.[8][13][14]
Decomposition of the reducing agent.Ensure anhydrous reaction conditions.
Formation of Alcohol Byproduct Reduction of the starting carbonyl.- Use a more selective reducing agent like NaBH(OAc)₃. - Ensure the rate of imine formation is faster than the rate of carbonyl reduction.
Over-alkylation (for primary amines) The secondary amine product reacts further with the carbonyl compound.[14][17]- Use a slight excess of the primary amine.[14] - Consider a stepwise procedure where the imine is formed first, followed by reduction.[13][14]
Broad NMR Peaks in Product Presence of residual acidic or basic impurities.Ensure thorough washing during workup. Consider an additional acid or base wash as appropriate.
Reaction Stalls Sterically hindered substrates or poorly nucleophilic amines.- Increase the reaction temperature. - Use a more reactive solvent. - Increase the equivalents of the amine and/or reducing agent.

Conclusion

Reductive amination is an indispensable tool in the synthesis of piperidine-containing compounds, offering a reliable and versatile method for C-N bond formation. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and adhering to optimized protocols, researchers can efficiently access a wide range of piperidine derivatives. The use of sodium triacetoxyborohydride has become a gold standard for this transformation due to its selectivity and safety. This application note serves as a practical guide to empower scientists in their efforts to synthesize novel piperidine-based molecules for applications in drug discovery and beyond.

References

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Zarei, A. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent.
  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • (n.d.).
  • (n.d.).
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (n.d.). Common side reactions in the synthesis of 4-anilinopiperidine compounds - Benchchem.
  • (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • (2023, August 1). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters - ACS Publications. [Link]

  • (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • (2025, August 7). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Request PDF.
  • (n.d.). NEt3 BH3CN.
  • (2019, March 14).
  • (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • (2024, November 22). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]

  • (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
  • (n.d.). Myers Chem 115.
  • (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
  • (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry - Reddit.
  • (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • (n.d.).
  • (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • (n.d.).
  • (2014, November 21).

Sources

LC-MS/MS method for quantification in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Small Molecules in Biological Matrices via LC-MS/MS

Abstract

This guide provides a comprehensive framework for developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of small molecule drugs and metabolites in complex biological matrices (plasma, serum, urine).[1] Unlike standard operating procedures that merely list steps, this protocol emphasizes the mechanistic rationale behind critical choices—specifically regarding internal standard selection, matrix effect mitigation, and sample preparation strategies—to ensure compliance with FDA and ICH M10 regulatory guidelines.

Introduction: The Challenge of the Matrix

In bioanalysis, the instrument is rarely the limiting factor; the matrix is. Biological fluids contain high concentrations of salts, proteins (albumin, immunoglobulins), and lipids (glycerophosphocholines) that do not merely foul columns but actively suppress ionization in the mass spectrometer source.

The Core Problem: Ion Suppression In Electrospray Ionization (ESI), analytes compete for surface charge on evaporating droplets. Endogenous phospholipids, which elute late in reversed-phase chromatography, often co-elute with the analyte of interest, "stealing" charge and causing a loss of signal intensity known as the Matrix Effect (ME) .

  • Scientific Directive: You cannot simply "tune" your way out of a bad extraction. The method must physically remove interferences or chromatographically resolve them.

Method Development Strategy

Internal Standard (IS) Selection: The Anchor of Reliability

For regulated bioanalysis, an analog IS is insufficient. You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g.,


, 

, or

labeled).
  • Why? SIL-IS has identical physicochemical properties (pKa, LogP) to the analyte. It co-elutes and experiences the exact same matrix suppression and extraction recovery losses.

  • Rule of Thumb: A Deuterium (

    
    ) label is acceptable, but 
    
    
    
    or
    
    
    is preferred because deuterium can sometimes separate chromatographically from the analyte (isotope effect), negating its benefit [1].
Sample Preparation: The "Dirty" Truth

Choosing the right extraction method is a trade-off between cleanliness, cost, and throughput.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Mechanism Solubility change (Organic crash)Partitioning (Immiscible phases)Adsorption/Selective retention
Cleanliness Low (Removes proteins, leaves lipids)High (Removes salts/proteins)Highest (Targeted cleanup)
Throughput High (Simple, cheap)Medium (Labor intensive)High (Automatable)
Best For Discovery PK, high conc. analytesLipophilic bases, clean extractsLow LOQ, complex matrices
Chromatographic Optimization
  • Column Choice: C18 is standard, but for polar metabolites, consider C18-PFP (Pentafluorophenyl) for alternative selectivity.

  • Mobile Phase: Avoid non-volatile buffers (phosphate). Use Formic Acid (0.1%) or Ammonium Acetate (5-10mM) to buffer pH while maintaining volatility for MS.

Visualizing the Workflow

The following diagram outlines the iterative logic required for method development, emphasizing the feedback loop when validation criteria fail.

BioanalyticalWorkflow cluster_Prep Sample Preparation Strategy Start Analyte Characterization (LogP, pKa, Solubility) IS_Select Select Internal Standard (Prefer Stable Isotope Labeled) Start->IS_Select PPT Protein Precipitation (High throughput, Dirty) IS_Select->PPT LLE Liquid-Liquid Extraction (Clean, Labor intensive) IS_Select->LLE SPE Solid Phase Extraction (Highest Cleanliness) IS_Select->SPE LC_MS LC-MS/MS Optimization (Column, Mobile Phase, MRM) PPT->LC_MS LLE->LC_MS SPE->LC_MS Matrix_Test Matrix Effect Assessment (Post-Column Infusion) LC_MS->Matrix_Test Validation Validation (FDA/ICH M10) Accuracy, Precision, Stability Matrix_Test->Validation Fail Criteria Failed? Validation->Fail Fail->PPT Change Prep Fail->LC_MS Optimization Loop Success Method Validated Fail->Success No

Caption: Figure 1. Iterative Bioanalytical Method Development Workflow emphasizing the feedback loop between Matrix Effect assessment and Sample Preparation.

Detailed Protocol: Generic Small Molecule in Plasma

Target: Basic drug (pKa ~9), Hydrophobic (LogP ~3). Matrix: Human Plasma (


EDTA).
Step 1: Preparation of Standards
  • Stock Solution: Dissolve analyte in DMSO or Methanol (1 mg/mL).

  • Spiking Solutions: Serially dilute in 50:50 Methanol:Water.

  • Calibration Standards (CC): Spike 20 µL of spiking solution into 980 µL of blank matrix (plasma). Do not spike into solvent; this violates the principle of matrix-matching [2].

Step 2: Sample Extraction (Protein Precipitation - PPT)

Rationale: For a LogP ~3 drug, PPT is a good starting point. If matrix effects are high, switch to LLE.

  • Aliquot 50 µL of Plasma (CC, QC, or Unknown) into a 96-well plate.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of Acetonitrile (Precipitating Agent).

    • Critical Note: The ratio of Plasma:Organic must be at least 1:3 to ensure >98% protein removal.

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of Water (Milli-Q).

    • Why? Injecting pure acetonitrile leads to "solvent effects" (peak fronting) on aqueous mobile phases. Diluting matches the solvent strength to the initial mobile phase.

Step 3: LC-MS/MS Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to avoid salts)

    • 3.0 min: 95% B

    • 4.0 min: 95% B (Wash phospholipids)

    • 4.1 min: 5% B (Re-equilibration)

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

Validation Framework (Regulatory Compliance)

According to ICH M10 and FDA Bioanalytical Method Validation (2018) , you must validate the following parameters [2, 3]:

  • Selectivity: Analyze blank matrix from 6 different individuals. No interference >20% of the LLOQ area is permitted.

  • Accuracy & Precision:

    • Within-run and Between-run.

    • Must be within ±15% (±20% for LLOQ).

  • Matrix Effect (ME) & Recovery (RE):

    • Use the "Matuszewski Method" [4]:

    • Set A: Standard in neat solvent.

    • Set B: Standard spiked into extracted blank matrix (Post-extraction spike).

    • Set C: Standard spiked into matrix before extraction (Pre-extraction spike).

Decision Tree for Sample Prep Selection

Use this logic to determine if your extraction method is sufficient.

SamplePrepLogic Input Analyte Properties LogP_Check Is LogP > 2? Input->LogP_Check PPT_Route Try Protein Precipitation LogP_Check->PPT_Route Yes SPE_Route Switch to SPE (Mixed Mode) LogP_Check->SPE_Route No (Polar) ME_Check Matrix Effect > 20%? PPT_Route->ME_Check LLE_Route Switch to LLE (Hexane/EtOAc) ME_Check->LLE_Route Yes (Lipids) Final Proceed to Validation ME_Check->Final No

Caption: Figure 2. Decision Logic for selecting and escalating sample preparation techniques based on physicochemical properties and observed matrix effects.

Expert Troubleshooting

  • Issue: Drifting Retention Times.

    • Cause: Column equilibration is insufficient or pH is unstable.

    • Fix: Ensure at least 5 column volumes of re-equilibration time at the end of the gradient.

  • Issue: Signal Drop in Late Injections.

    • Cause: Phospholipid buildup on the column.

    • Fix: Implement a "sawtooth" gradient wash or switch to a column guard system.

  • Issue: Non-Linear Calibration Curve.

    • Cause: Saturation of the detector or dimer formation.

    • Fix: Use a quadratic fit (weighted 1/x²) or reduce injection volume.

References

  • Gu, H., et al. (2014). "Assessment of isotopic effect of deuterium-labeled internal standards on high-performance liquid chromatography/mass spectrometry analysis.
  • U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry.

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Matuszewski, B. K., et al. (2003). "Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis." Journal of Chromatography B.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategies

The synthesis of 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline, a key intermediate in various research applications, is primarily achieved through two robust synthetic routes: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address potential challenges in your experimental work.

G cluster_0 Route Decision start Goal: Synthesize 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline sm Available Starting Material? start->sm sm_di Di-halogenated or Nitro-activated Precursor (e.g., 1,2-difluoro-4-nitrobenzene) sm->sm_di Electron-deficient Aromatic Ring sm_mono Mono-halogenated Precursor (e.g., 4-bromo-2-fluoroaniline) sm->sm_mono Aryl Halide snar Pursue Nucleophilic Aromatic Substitution (SNAr) sm_di->snar bha Pursue Buchwald-Hartwig Amination sm_mono->bha

Caption: Decision workflow for selecting a synthetic route.

FAQs and Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and often cost-effective method. It typically involves the reaction of an electron-deficient aryl halide or pseudo-halide with 2-ethylpiperidine, followed by the reduction of a nitro group, if present.

Question 1: My SNAr reaction between 1,2-difluoro-4-nitrobenzene and 2-ethylpiperidine is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in this SNAr reaction is a common issue that can typically be traced back to one of several factors: reaction conditions, base selection, or solvent choice.

  • Causality & Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex.[1] For this to occur efficiently, the aromatic ring must be sufficiently electron-deficient (the nitro group serves this purpose), and the nucleophile (2-ethylpiperidine) must be able to attack the ring. The rate-determining step is often the initial nucleophilic attack.

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions often require elevated temperatures (e.g., 90-120 °C) to overcome the activation energy barrier.[2] Carefully increase the reaction temperature in increments of 10-15 °C and monitor the progress by TLC or LC-MS.

    • Choice of Base: While 2-ethylpiperidine can act as its own base, a non-nucleophilic inorganic base is often required to scavenge the HF produced. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][3] Cs₂CO₃ is more soluble and can lead to faster reaction rates.

    • Solvent Selection: A polar aprotic solvent is essential to solvate the charged intermediate. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard choices that can significantly accelerate the reaction compared to less polar solvents like THF or toluene.[2]

    • Stoichiometry: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of 2-ethylpiperidine to drive the reaction to completion.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomers indicates that the nucleophilic attack is not exclusively occurring at the desired position (C-1, para to the nitro group).

  • Causality & Mechanism: The regioselectivity of SNAr is dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group (-NO₂), strongly activate the ortho and para positions to nucleophilic attack. In 1,2-difluoro-4-nitrobenzene, the fluorine at C-1 is para to the nitro group, while the fluorine at C-2 is meta. Therefore, the C-1 position is significantly more activated, and substitution should predominantly occur there. Isomer formation suggests other factors are at play.

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the identity and purity of your starting 1,2-difluoro-4-nitrobenzene. Contamination with other isomers (e.g., 1,3-difluoro-4-nitrobenzene) will inevitably lead to isomeric products.

    • Control Temperature: While higher temperatures increase reaction rates, excessively high temperatures can sometimes reduce selectivity. If isomer formation is a major issue, try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

    • Directed SNAr: In some complex systems, directing groups can be used to enhance regioselectivity, although this is less common for this specific transformation.[3]

Question 3: The final step, reducing the nitro group to an aniline, is proving difficult or resulting in side products. What is the most reliable method?

Answer: The reduction of the nitro group is a critical step. Improper conditions can lead to incomplete reduction or the formation of undesired byproducts.

  • Recommended Methods:

    • Catalytic Hydrogenation: This is often the cleanest and highest-yielding method. Using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon or a Parr shaker) in a solvent like methanol or ethyl acetate is highly effective.[2][4] This method avoids the use of harsh metal salts.

    • Metal/Acid Reduction: A classic and robust method involves using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with the addition of concentrated HCl.[5] This method is effective but requires a more involved aqueous workup to remove tin salts.

    • Sodium Hydrosulfite (Sodium Dithionite): This reagent can be effective for some substrates, particularly in a biphasic solvent system, but can sometimes lead to lower yields.

  • Troubleshooting:

    • Incomplete Reaction (Hydrogenation): If the reaction stalls, the catalyst may be poisoned. Ensure your substrate is free of sulfur-containing impurities. If necessary, filter the reaction mixture through a pad of Celite and add fresh catalyst.

    • Side Products (Metal/Acid): Over-reduction or side reactions can occur. Ensure the reaction is cooled during the initial addition of reagents and monitor carefully by TLC. The workup must involve careful basification to precipitate metal hydroxides and liberate the free amine.

FAQs and Troubleshooting: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and often offers milder conditions and broader substrate scope than SNAr.[6][7]

Question 1: My Buchwald-Hartwig reaction between 4-bromo-2-fluoroaniline and 2-ethylpiperidine is not working. How do I select the optimal catalyst system (palladium precursor and ligand)?

Answer: The success of a Buchwald-Hartwig reaction is critically dependent on the specific combination of the palladium source and the phosphine ligand.[8]

  • Causality & Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[9] The ligand's electronic and steric properties are crucial for stabilizing the palladium center and promoting the key steps, particularly the final C-N bond-forming reductive elimination.

G pd0 Pd(0)L_n pdiil Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) pd0->pdiil + Ar-X pdiin Ar-Pd(II)-NHR'R''^+ pdiil->pdiin + HNR'R'' - X⁻ pdii_amide Ar-Pd(II)-NR'R''(L_n) (Amido Complex) pdiin->pdii_amide + Base - Base-H⁺ pdii_amide->pd0 Reductive Elimination product Ar-NR'R'' (Product) pdii_amide->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

  • Recommended Catalyst Systems:

    • Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction, which often occurs readily in the reaction mixture.[9]

    • Ligands: For coupling an aryl bromide with a secondary cyclic amine like 2-ethylpiperidine, sterically hindered, electron-rich phosphine ligands are generally required.

      • Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often excellent choices and represent later generations of catalyst systems that offer high activity.

      • Older generation ligands like BINAP can also be effective but may require higher temperatures.[8]

  • Troubleshooting Steps:

    • Screen Ligands: If one ligand fails, screen a small panel of others. The optimal ligand can be highly substrate-dependent.

    • Ensure Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are degassed.

    • Check Reagent Quality: Ensure the palladium precursor, ligand, and base are of high quality and have been stored properly.

Question 2: My primary side product is the hydrodehalogenation of my starting material (e.g., I am regenerating 3-fluoroaniline). What causes this and how can it be prevented?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.

  • Causality & Mechanism: This side reaction can occur through a competing pathway where a palladium-hydride species is formed. This can then reductively eliminate with the aryl group to form the dehalogenated arene. This pathway is often favored by the presence of water, certain bases, or high temperatures. A competing β-hydride elimination from the amido complex can also lead to undesired products.[6]

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] If hydrodehalogenation is an issue, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature.

    • Solvent and Water Content: Ensure you are using anhydrous solvents. Toluene and dioxane are common choices. While some Buchwald-Hartwig reactions can tolerate small amounts of water, it can promote the formation of palladium-hydride species.[9]

    • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable rate (often 80-110 °C).

Question 3: Purification is difficult, and my final product is contaminated with palladium and/or phosphine oxide. What are the best purification strategies?

Answer: Removing residual catalyst is a common challenge in cross-coupling chemistry, especially in pharmaceutical development.

  • Purification Methods:

    • Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate or toluene) and filter it through a pad of Celite or silica gel. This will remove a significant portion of the insoluble palladium black.

    • Column Chromatography: Standard silica gel column chromatography is the most common method for laboratory-scale purification. A gradient elution, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from non-polar starting materials and more polar phosphine oxide byproducts.[11]

    • Scavengers: For very low levels of metal contamination, specialized metal scavengers (resins or silicas functionalized with thiols or other ligands) can be used to sequester the residual palladium.

    • Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help precipitate residual palladium, although this can be complex.

Comparative Summary of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material Electron-deficient aryl halide (e.g., 1,2-difluoro-4-nitrobenzene)Aryl halide/triflate (e.g., 4-bromo-2-fluoroaniline)
Key Reagents 2-ethylpiperidine, K₂CO₃ or Cs₂CO₃2-ethylpiperidine, Pd catalyst, phosphine ligand, NaOtBu or LHMDS
Typical Solvents Polar aprotic (DMSO, DMF)Aprotic (Toluene, Dioxane)
Typical Temperature 90 - 150 °C80 - 110 °C
Key Advantages Often uses cheaper, more readily available starting materials. No transition metal required.Milder conditions, broader substrate scope, higher functional group tolerance.[6]
Common Challenges Requires activated substrates; sometimes harsh conditions; regioselectivity can be an issue.Cost of catalyst/ligand; sensitivity to air/moisture; removal of metal residues.

Detailed Experimental Protocols

Protocol 1: SNAr and Reduction Route

G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Nitro Reduction s1_start 1,2-difluoro-4-nitrobenzene s1_reagents 2-ethylpiperidine (1.2 eq) K₂CO₃ (2.0 eq) DMSO s1_start->s1_reagents s1_cond Stir at 100 °C, 12h Monitor by TLC/LC-MS s1_reagents->s1_cond s1_prod 4-(2-Ethyl-1-piperidinyl)- 3-fluoro-1-nitrobenzene s1_cond->s1_prod s2_start Nitro Intermediate s1_prod->s2_start s2_reagents 10% Pd/C (5 mol%) H₂ (balloon) Methanol s2_start->s2_reagents s2_cond Stir at RT, 4h s2_reagents->s2_cond s2_prod Final Product s2_cond->s2_prod

Caption: Workflow for the SNAr and reduction synthesis route.

Step 1: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoro-1-nitrobenzene

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Purge the flask with nitrogen or argon.

  • Add 2-ethylpiperidine (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

  • Dissolve the crude nitro-intermediate from Step 1 in methanol in a suitable flask.

  • Carefully add 10% Palladium on Carbon (approx. 5 mol % Pd).

  • Seal the flask, evacuate, and backfill with hydrogen gas from a balloon three times.

  • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (e.g., gradient of 5% to 30% ethyl acetate in hexanes) to obtain the final product.

Protocol 2: Buchwald-Hartwig Amination Route

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the aryl halide (e.g., 4-bromo-2-fluoroaniline, 1.0 eq) and anhydrous, degassed toluene.

  • Add 2-ethylpiperidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Grokipedia. (n.d.). 4-Fluoroaniline. Grokipedia. Available at: [Link]

  • Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available at: [Link]

  • Itami, K., et al. (2020). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. PubChem. Available at: [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. Available at: [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for CAS 1094863-26-9 Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4[1][2]

Technical Overview & Critical Quality Attributes (CQAs)

Compound Identity:

  • Name: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline[1][2][3][4]

  • CAS: 1094863-26-9[1][2]

  • Structure: A 3-fluoroaniline core substituted at the 4-position with a 2-ethylpiperidine moiety.[1][2][3][4][5]

  • Physicochemical Profile:

    • Basicity: Contains two nitrogen centers.[1][2] The aniline nitrogen (primary) and the piperidinyl nitrogen (tertiary, N-aryl).[1][2] Both are conjugated to the aromatic ring, significantly lowering their basicity (pKa ~4–5) compared to the aliphatic starting material, 2-ethylpiperidine (pKa ~11).[1][2]

    • Stability: Susceptible to oxidation (N-oxide formation, azo coupling) and light degradation.[1][2]

Common Impurities:

  • Unreacted 2-Ethylpiperidine: High-boiling aliphatic amine; difficult to remove by evaporation.[1][2]

  • Regioisomers: 3-(2-Ethyl-1-piperidinyl)-4-fluoroaniline (if SNAr selectivity was compromised).[1][2]

  • Nitro Precursor: Unreduced 4-(2-ethyl-1-piperidinyl)-3-fluoronitrobenzene.[1][2]

  • De-fluorinated byproducts: Resulting from over-reduction or hydrogenolysis.[1][2]

Troubleshooting Hub: Interactive Q&A

Issue 1: "I cannot remove the excess 2-ethylpiperidine starting material. It co-elutes on TLC/Flash."[1][2]

Diagnosis: You are likely treating the crude mixture as a single basic entity.[1][2] Root Cause: The lipophilicity of 2-ethylpiperidine allows it to smear through silica columns, often overlapping with the product.[1][2] The Fix: The "pKa Swing" Extraction. Leverage the massive pKa difference between the product (N-aryl, pKa ~5) and the impurity (N-alkyl, pKa ~11).[1][2]

  • Step 1: Dissolve crude in Ethyl Acetate (EtOAc).[1][2]

  • Step 2: Wash with 10% Citric Acid (aq) or 0.5 M HCl (carefully controlled to pH 5–6).[1][2]

  • Mechanism: At pH 5–6, the aliphatic 2-ethylpiperidine (pKa ~11) is >99% protonated and partitions into the aqueous phase.[1][2] The product (pKa ~5) remains largely unprotonated (>50-90%) and stays in the organic phase.[1]

  • Validation: Check the aqueous wash by TLC (stain with Ninhydrin); it should contain the aliphatic amine.[1][2]

Issue 2: "The product is oiling out during recrystallization attempts."

Diagnosis: The free base has a low melting point or is being held in an amorphous state by trace impurities.[1][2] The Fix: Salt Formation Strategy. Convert the oil into a crystalline salt to reject impurities.[1][2]

  • Recommended Salt: Hydrochloride (HCl) or Tosylate (p-TsOH).[1]

  • Protocol: Dissolve the oily free base in a minimal amount of dry Ethanol or Isopropanol. Add 1.05 equivalents of 4M HCl in Dioxane dropwise at 0°C. Dilute with Diethyl Ether or MTBE to induce precipitation.

  • Benefit: Salts are generally more stable against oxidation than the free aniline.[1][2]

Issue 3: "My product turns brown/purple after 24 hours on the bench."

Diagnosis: Oxidative degradation of the electron-rich aniline moiety.[1] The Fix: Argon Shielding & Acidic Storage.[1][2]

  • Immediate Action: Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Long-term: Store as the HCl salt. The protonation of the aniline nitrogen reduces electron density in the ring, significantly retarding oxidative pathways.[2]

Detailed Experimental Protocols

Protocol A: The "pKa Swing" Purification (Removal of Aliphatic Amines)

Use this as the primary purification step before chromatography.[2]

ReagentRoleSpecification
Crude Mixture AnalyteDissolved in EtOAc (10 mL/g)
Citric Acid (aq) Discriminator10% w/v solution (pH ~2.5 initially)
Sat.[1] NaHCO3 Buffer/BaseSaturated aqueous solution
Brine Drying AgentSaturated NaCl

Step-by-Step:

  • Dissolution: Dissolve the crude reduction product in Ethyl Acetate.

  • Acid Wash (Critical): Wash the organic layer twice with 10% Citric Acid .[1][2]

    • Note: Do not use strong acid (pH < 1) initially, or you will lose the product to the aqueous phase.[2]

  • Phase Check:

    • Organic Layer: Contains Product + Neutral Impurities (Nitro precursor).[1][2]

    • Aqueous Layer: Contains 2-Ethylpiperidine (protonated).[1]

  • Back-Extraction (Optional): If yield is low, basify the citric acid layer slightly (to pH 5) and back-extract with EtOAc to recover any protonated product.[1][2]

  • Final Wash: Wash the combined organic layers with Sat. NaHCO3 (to remove traces of acid) and Brine.[1][2]

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Flash Chromatography Parameters

If the acid wash is insufficient, use these conditions.

  • Stationary Phase: High-performance Silica Gel (Spherical, 25–40 µm).[1][2]

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes.[1][2]

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate.[1][2]

  • Modifier: 1% Triethylamine (TEA) or 1% NH4OH is mandatory to prevent peak tailing of the amine.[1][2]

  • Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).[1][2]

    • 5–20 min: 0% to 5% MeOH in DCM.

    • Target Elution: The product usually elutes between 2–4% MeOH.[1][2]

Visualizations

Figure 1: Purification Logic Flowchart

A decision tree for selecting the correct purification pathway based on impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurity Profile (TLC / LCMS) Start->CheckImpurity Decision1 Contains excess 2-Ethylpiperidine? CheckImpurity->Decision1 Action_AcidWash Protocol A: 'pKa Swing' Extraction (Wash w/ Citric Acid) Decision1->Action_AcidWash Yes (Aliphatic Amine Present) Decision2 Product Physical State? Decision1->Decision2 No Action_AcidWash->Decision2 Action_Cryst Protocol B: Salt Formation (HCl) Recrystallization Decision2->Action_Cryst Oils out / Unstable Action_Column Flash Chromatography (DCM/MeOH + 1% TEA) Decision2->Action_Column Solid / Complex Mix Final Pure 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Action_Cryst->Final Action_Column->Final

Caption: Decision matrix for removing specific impurities based on physicochemical properties.

Figure 2: The "pKa Swing" Mechanism

Visualizing how pH affects the solubility of the product vs. the impurity.[1][2]

pKaSwing Impurity Impurity: 2-Ethylpiperidine (pKa ~11) Condition Condition: pH 6.0 Wash Impurity->Condition Product Product: Aniline Derivative (pKa ~5) Product->Condition State_Imp Protonated (Ion) Water Soluble Condition->State_Imp >99% Ionized State_Prod Neutral (Free Base) Organic Soluble Condition->State_Prod >90% Neutral

Caption: Mechanistic basis for separating aliphatic amines from aromatic amines using pH control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43266304, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved February 19, 2026, from [Link][2]

  • Google Patents.Process for preparing para-fluoroanilines (US3900519A). (Historical context on fluoroaniline stability and isolation).

Sources

Technical Support Center: Nitration of p-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in the Nitration of p-Fluoroaniline Ticket ID: CHEM-SUP-4FA-NITRO Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Directive

User Query: "I am attempting to nitrate p-fluoroaniline (4-fluoroaniline) to synthesize 2-nitro-4-fluoroaniline. My reaction mixture turns into a black tar, yields are low (<40%), and I am observing multiple spots on TLC. How do I fix this?"

Root Cause Analysis: Direct nitration of electron-rich anilines is a "trap" reaction. The amino group (


) is highly susceptible to oxidation by nitric acid, leading to polymerization (tar). Furthermore, in the strong acid media required for nitration, the amine protonates to form an anilinium ion (

).[1] This flips the directing effect from ortho/para (activating) to meta (deactivating), creating a conflict with the fluorine substituent and leading to regiochemical mixtures.

The Golden Path: To suppress side reactions and ensure high regioselectivity, you must protect the amine as an acetanilide before nitration.

Diagnostic Guide: Why Your Reaction Failed

Issue 1: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns dark brown or black immediately upon adding


; workup yields a polymeric sludge.
  • Mechanism: Nitric acid is a potent oxidant.[2] Free anilines have a high HOMO (Highest Occupied Molecular Orbital) energy, making them easy to oxidize into radical cations. These radicals couple to form azo-compounds, quinones, and complex polymers (aniline black).

  • Fix: Acetylation. Converting the amine to an amide (acetanilide) lowers the electron density of the nitrogen lone pair via resonance with the carbonyl, raising the oxidation potential and preventing tar formation.

Issue 2: The "Wrong Isomer" (Regioselectivity)

Symptom: You isolated a product, but NMR suggests it is 3-nitro-4-fluoroaniline (meta-nitro) rather than the desired 2-nitro-4-fluoroaniline (ortho-nitro).

  • Mechanism: In concentrated

    
    , the equilibrium shifts toward the protonated anilinium species (
    
    
    
    ). The
    
    
    group is a strong meta-director.[2][3] While Fluorine is ortho/para directing, the strong deactivation from the ammonium salt often leads to significant meta substitution relative to the nitrogen.
  • Fix: Protection. The acetamido group (

    
    ) does not protonate as readily as the free amine and remains a strong ortho/para director, forcing the nitro group to the ortho position (position 2).
    
Issue 3: Polynitration

Symptom: Mass spec shows M+45 peaks (Dinitro species).

  • Mechanism: The acetamido group is activating.[4] If the temperature exceeds 10°C or if excess nitrating agent is added too quickly, the highly activated ring will accept a second nitro group, typically at the 6-position (forming 2,6-dinitro-4-fluoroacetanilide).

  • Fix: Cryogenic Control. Maintain internal temperature

    
     during addition.
    

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the "Direct Nitration" failure mode and the "Protected" success mode.

NitrationPathways Start p-Fluoroaniline DirectCond Direct Nitration (HNO3/H2SO4) Start->DirectCond Not Recommended ProtectStep Protection (Ac2O / AcOH) Start->ProtectStep Oxidation Oxidation (Radical Cation) DirectCond->Oxidation Protonation Protonation (Anilinium Ion -NH3+) DirectCond->Protonation Tar Black Tar (Polymerization) Oxidation->Tar MetaProd 3-Nitro-4-fluoroaniline (Wrong Isomer) Protonation->MetaProd Meta-directing Intermediate p-Fluoroacetanilide ProtectStep->Intermediate NitroStep Nitration (HNO3 / H2SO4, <5°C) Intermediate->NitroStep NitroInter 2-Nitro-4-fluoroacetanilide NitroStep->NitroInter Ortho-directing Hydrolysis Deprotection (HCl / H2O) NitroInter->Hydrolysis FinalProd 2-Nitro-4-fluoroaniline (Target) Hydrolysis->FinalProd

Caption: Mechanistic bifurcation showing the high risk of oxidation/meta-substitution in direct nitration versus the controlled regioselectivity of the protection strategy.

Validated Experimental Protocol

This protocol is based on standard aromatic substitution methodologies adapted for fluoroanilines [1][2].

Phase 1: Protection (Acetylation)
  • Dissolution: Dissolve p-fluoroaniline (1.0 eq) in glacial acetic acid (2.0 vol).

  • Addition: Add acetic anhydride (1.2 eq) dropwise. Exothermic reaction—monitor temperature.

  • Workup: Pour mixture into ice water. The p-fluoroacetanilide precipitate is filtered, washed with cold water, and dried.

    • Checkpoint: Solid should be white/off-white. If yellow, wash with cold ethanol.

Phase 2: Nitration (The Critical Step)
  • Setup: Dissolve p-fluoroacetanilide (1.0 eq) in concentrated

    
     (3.0 vol). Cool to 0–5°C  using an ice/salt bath.
    
  • Reagent Prep: Prepare a mixture of fuming

    
     (1.05 eq) and conc. 
    
    
    
    (1.0 vol). Cool this mixture to 0°C.
  • Addition: Add the mixed acid dropwise to the amide solution.

    • CRITICAL: Do not allow internal temperature to exceed 10°C . Higher temps

      
       dinitration.
      
  • Quench: Pour onto crushed ice (500g per 0.1 mol).

  • Isolation: The yellow precipitate is 2-nitro-4-fluoroacetanilide. Filter and wash until pH is neutral.

Phase 3: Deprotection (Hydrolysis)
  • Reflux: Suspend the intermediate in 6M HCl (5 vol) or 10% NaOH (if acid sensitive, though fluoroanilines are stable in acid). Reflux for 1-2 hours.

  • Neutralization: If using acid, cool and neutralize with NaOH to pH 8-9.

  • Extraction: The product (2-nitro-4-fluoroaniline) will precipitate or can be extracted with Ethyl Acetate.

Data & Comparison: Direct vs. Protected

MetricDirect Nitration (Unprotected)Protected Route (Acetanilide)
Major Side Reaction Oxidation (Tar), PolymerizationDinitration (if T > 20°C)
Regioselectivity Mix of ortho (2-nitro) and meta (3-nitro)>95% ortho (2-nitro)
Typical Yield 30 - 54% (Low Purity)83 - 94% (High Purity)
Purification Difficult chromatography (tar removal)Simple recrystallization
Safety Hazard High (Uncontrolled exotherms)Moderate (Standard acid handling)

Data synthesized from industrial patent comparisons [3][4].

Safety & Hazard Analysis

WARNING: p-Fluoroaniline is toxic and can be absorbed through the skin, causing cyanosis (blue discoloration of lips/nails due to methemoglobinemia).

  • Thermal Runaway: The nitration step is highly exothermic.[5] If the stirring stops or addition is too fast, heat accumulation can trigger a runaway decomposition.

    • Control: Always use a thermometer immersed in the liquid. Have a secondary ice bath ready.

  • HF Generation: While the C-F bond is generally stable, extreme thermal conditions or "tar" decomposition can release trace Hydrogen Fluoride. Work in a fume hood.

  • Waste Disposal: The aqueous filtrate contains strong acids and nitro-aromatics. Neutralize before disposal. Do not mix with organic solvent waste streams (risk of reaction).

Troubleshooting FAQ

Q: Can I use a different protecting group (e.g., Boc)? A: Boc is acid-labile. It will deprotect immediately in the


 mixture, reverting you to the "Direct Nitration" failure mode. Acetyl or Trifluoroacetyl are the standards because they survive the nitration conditions but are easily removed later.

Q: I see a small impurity at RRT 1.2 on HPLC. What is it? A: It is likely 2,6-dinitro-4-fluoroaniline . This occurs if you had local hot-spots during acid addition. Improve stirring efficiency or dilute the nitric acid further.

Q: Why not use


 instead of fuming nitric acid? 
A:  You can. 

in

generates the nitronium ion (

) in situ and is often gentler and easier to handle than fuming nitric acid. This is a valid optimization for smaller scales.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for aromatic nitration and protection).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic explanation of amine protonation and directing effects).

  • Patent CN111018717A. Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.[6] (Demonstrates the superiority of the acetanilide route with 83-94% yields).

  • Patent US3586719A. Process for preparing 4-fluoro-3-nitroaniline. (Highlights that direct nitration without protection leads to oxidative resins/tars and discusses the "anhydrous" exception for meta-products).

  • BenchChem Technical Guide. Navigating the Selective Nitration of Aniline. (Detailed troubleshooting for aniline protection).

Sources

Technical Support Center: Overcoming Poor Solubility of Fluoroaniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with fluoroaniline compounds. Fluoroanilines are vital building blocks in the synthesis of pharmaceuticals and other fine chemicals, but their solubility can often be a significant hurdle in experimental workflows.[1] This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your research.

The Challenge of Fluoroaniline Solubility

The introduction of fluorine into an aniline scaffold can significantly alter its physicochemical properties.[2] While fluorination can enhance metabolic stability and binding affinity, it often impacts solubility.[3] The high electronegativity of fluorine can reduce the basicity of the amino group, affecting its ability to be protonated and solubilized in acidic aqueous media.[2] Furthermore, the overall lipophilicity of the molecule may increase, leading to poor aqueous solubility.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Dissolution Attempts

Question 1: My fluoroaniline compound won't dissolve in water. What is the first step I should take?

Answer: The first and most fundamental step is to attempt a pH adjustment. Fluoroanilines are weakly basic compounds.[5][6] For example, 4-fluoroaniline has a pKa of 4.65 for its conjugate acid.[5][7] This means that in acidic conditions (pH < 4.65), the amino group will be protonated, forming a more water-soluble salt.

Troubleshooting Protocol: pH Adjustment

  • Initial Assessment: Attempt to dissolve a small amount of your fluoroaniline compound in deionized water. Observe for insolubility.

  • Acidification: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitoring: Monitor the pH and observe for dissolution. For many fluoroanilines, a pH between 2 and 4 will be sufficient to achieve solubilization.[8]

  • Caution: Be mindful that excessive lowering of the pH can sometimes lead to the precipitation of other components in your mixture or cause degradation of sensitive compounds.[8]

Question 2: I've adjusted the pH, but my compound is still not dissolving, or it precipitates upon standing. What's happening?

Answer: This indicates that while pH adjustment is helping, the intrinsic solubility of the salt form might still be low, or you might be observing a "common ion effect" if your solution is buffered. The next logical step is to explore the use of co-solvents.

Co-solvency and Advanced Techniques

Question 3: What are co-solvents, and how do they improve the solubility of fluoroaniline compounds?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving non-polar or poorly soluble compounds.[9][10] They work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11]

Commonly Used Co-solvents for Pharmaceutical Applications:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), such as PEG 400[9]

  • Glycerin[10]

  • Dimethyl sulfoxide (DMSO)[10]

  • Dimethylacetamide (DMA)[10]

Troubleshooting Protocol: Co-solvent Screening

  • Solvent Selection: Based on the properties of your fluoroaniline, select a few biocompatible co-solvents to screen.

  • Incremental Addition: Prepare a suspension of your compound in an appropriate aqueous buffer (pH adjusted as determined previously).

  • Titration: Gradually add the co-solvent (e.g., in 5-10% v/v increments) while stirring and observing for dissolution.

  • Toxicity Consideration: Always be aware of the potential toxicity of the co-solvent, especially for in-vivo studies.[10]

Question 4: My compound is for a solid dosage form, and I need to avoid liquid formulations. What are my options?

Answer: For solid dosage forms, several advanced techniques can be employed to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) like fluoroanilines.[12] These methods focus on modifying the physical state of the compound.

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.[13][14] This can be achieved through milling techniques.[13] However, it's important to note that micronization enhances the dissolution rate but not the equilibrium solubility.[12]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid state.[9][15] The drug can exist in an amorphous form, which has higher energy and greater solubility than its crystalline counterpart.[9]

    • Common Carriers: Polyethylene glycols (PEGs), Polyvinylpyrrolidone (PVP), and Hydroxypropyl methylcellulose (HPMC).[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][17] They can encapsulate poorly soluble molecules, like fluoroanilines, forming an inclusion complex that is more water-soluble.[][18]

    • Commonly Used Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[][19]

Question 5: How do I choose between these advanced techniques?

Answer: The choice of technique depends on several factors, including the specific properties of your fluoroaniline compound, the desired dosage form, and the required level of solubility enhancement. The following decision-making workflow can guide your selection.

G cluster_start Initial State cluster_liquid Liquid Formulation Path cluster_solid Solid Formulation Path cluster_end Desired Outcome start Poorly Soluble Fluoroaniline Compound ph_adjust Attempt pH Adjustment start->ph_adjust Initial Step particle_size Particle Size Reduction (Micronization) start->particle_size For Solid Dosage Forms salt_formation Salt Formation start->salt_formation For ionizable compounds cosolvent Use Co-solvents (e.g., PEG, Ethanol) ph_adjust->cosolvent If insufficient for liquid formulation surfactant Add Surfactants (e.g., Polysorbate 20) cosolvent->surfactant If further enhancement needed end Solubilized Compound for Experimentation surfactant->end solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) particle_size->solid_dispersion If equilibrium solubility is the issue cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) particle_size->cyclodextrin Alternative to solid dispersion solid_dispersion->end cyclodextrin->end salt_formation->end

Solubility Enhancement Decision Workflow
Salt Formation

Question 6: Can I form a stable salt of my fluoroaniline to improve its solubility?

Answer: Yes, salt formation is a very effective method for increasing the solubility of ionizable compounds.[11] For a weakly basic fluoroaniline, reacting it with a suitable acid can produce a salt with significantly higher aqueous solubility than the free base.

Experimental Protocol: Salt Formation for Solubility Enhancement

  • Solvent Selection: Dissolve the fluoroaniline in a suitable organic solvent where the free base is soluble, but the resulting salt is expected to be less soluble (e.g., ethyl acetate, methylene chloride).[20]

  • Acid Addition: Stoichiometrically add a mineral acid (e.g., hydrochloric acid, sulfuric acid) to the solution while stirring.[20]

  • Precipitation and Isolation: The fluoroaniline salt will precipitate out of the organic solvent.[20] This can be isolated by filtration.

  • Solubility Testing: The isolated salt can then be tested for its solubility in aqueous media.

Quantitative Data Summary

The following table provides a qualitative summary of the expected solubility of a model compound, 4-fluoroaniline, and the potential for improvement with different techniques. Actual quantitative improvements will be compound-specific.

CompoundSolvent/MethodExpected SolubilityRationale
4-FluoroanilineWater (neutral pH)Sparingly soluble (~33 g/L at 20°C)[5][6]Weakly basic nature and moderate lipophilicity.[5][6]
4-FluoroanilineAcidic Water (pH < 4)HighProtonation of the amino group forms a soluble salt.[8][21]
4-FluoroanilineWater with Co-solvent (e.g., Ethanol)Moderate to HighReduces the polarity of the aqueous medium.[10]
4-FluoroanilineCyclodextrin ComplexHighEncapsulation of the hydrophobic part of the molecule.[]
4-FluoroanilineSolid DispersionHigh (dissolution rate)Conversion to a more soluble amorphous form.[9]

Visualizing the Mechanism: Cyclodextrin Complexation

The encapsulation of a fluoroaniline molecule by a cyclodextrin can be visualized as follows:

G cluster_cyclodextrin Cyclodextrin (Host) cluster_fluoroaniline Fluoroaniline (Guest) cluster_complex Inclusion Complex a Hydrophilic Exterior b Hydrophilic Exterior complex Water Soluble Complex c Hydrophilic Exterior d Hydrophilic Exterior e Hydrophilic Exterior f Hydrophilic Exterior fluoroaniline Hydrophobic Fluoroaniline fluoroaniline->complex Encapsulation

Cyclodextrin Encapsulation of a Fluoroaniline

By following these troubleshooting guides and understanding the principles behind each technique, you will be better equipped to overcome the solubility challenges posed by fluoroaniline compounds in your research and development endeavors.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PubChem. (n.d.). 4-Fluoroaniline | C6H6FN | CID 9731.
  • Journal of Pharmaceutical and Allied Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Journal of Drug Delivery and Therapeutics. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Expert Opinion on Drug Discovery. (2008, October 4). The role of fluorine in medicinal chemistry.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Journal of the Indian Chemical Society. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Grokipedia. (n.d.). 4-Fluoroaniline.
  • Apollo Scientific. (2026, January 19).
  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE.
  • ChemicalBook. (n.d.). 4-Fluoroaniline CAS#: 371-40-4.
  • ChemicalBook. (2026, January 13). 4-Fluoroaniline | 371-40-4.
  • Sur-Seal. (2022, April 19).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Pharma.Tips. (2025, December 27).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Google Patents. (n.d.).
  • TAPI. (2018, July 26). Solving solubility issues in modern APIs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
  • PubMed. (n.d.).
  • Benchchem. (n.d.). 4-Fluoroaniline | 371-40-4.
  • SciSpace. (2018, September 15).
  • Molecules. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • AAPS PharmSciTech. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
  • PubChem. (n.d.). 2-Fluoroaniline | C6H6FN | CID 9584.
  • Google Patents. (n.d.).
  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • PubMed Central. (n.d.).
  • Journal of Drug Delivery and Pharmaceutical Technology. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Molecules. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
  • Sparrow Chemical. (n.d.). Fluoroaniline Series.
  • ResearchGate. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5....
  • Drug Development & Delivery. (2023, April 21).
  • Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.
  • Chemtrade. (2025, July 25).

Sources

Stability issues of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a substituted aniline derivative frequently utilized as a key building block in medicinal chemistry and materials science.[1] Its structural complexity, featuring a tertiary amine within a piperidine ring and a primary aromatic amine (aniline), presents unique stability challenges. The electron-rich aniline ring is inherently susceptible to oxidation, a process that can be influenced by the electronic effects of its substituents.[2][3] This guide provides an in-depth analysis of the stability issues associated with this compound in solution, offering troubleshooting protocols and best practices to ensure the integrity of your experiments.

The primary mode of degradation for aniline and its derivatives is oxidation.[3][4] This process is often autocatalytic and can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.[5][6][7] The result is typically the formation of colored polymeric products, leading to the characteristic discoloration (e.g., turning yellow, brown, or black) of solutions over time.[4][7]

dot graph "Molecule_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=43266304&t=l"]; mol [label=""]; } endot

Figure 1: Structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Frequently Asked Questions (FAQs) & Stability Profile

This section addresses the most common questions regarding the stability of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in solution.

Q1: My solution of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, initially colorless, has turned yellow/brown. What is happening?

A: This discoloration is a classic indicator of oxidative degradation.[4][7] The aniline moiety is highly susceptible to oxidation by atmospheric oxygen. The process begins with the formation of radical intermediates, which can then couple to form colored dimers and polymers, such as quinone-imines.[8] The rate of this degradation is accelerated by factors like light exposure, elevated temperatures, and the presence of metal ions.[3][5][6] While the solution may still contain a significant amount of the parent compound, the presence of these colored impurities can interfere with downstream applications and indicates compromised sample integrity.

Q2: What is the primary degradation pathway I should be concerned about?

A: The primary degradation pathway is oxidation of the aromatic amino group.[2][9] This can lead to a cascade of reactions, including the formation of N-oxides, nitroso, and nitro compounds, eventually leading to polymerization.[2] A simplified representation of the initial oxidative step is the formation of a quinone-imine, which is highly reactive and can polymerize or react with other nucleophiles in the solution.[8] While defluorination can occur under specific biological or harsh chemical conditions, it is less common under typical laboratory storage conditions compared to oxidation.[8][10]

dot graph "Degradation_Pathway" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endot

Figure 2: Simplified oxidative degradation pathway for substituted anilines.

Q3: How should I prepare and store my stock solutions to maximize stability?

A: Proper preparation and storage are critical. Follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents like DMSO or DMF for stock solutions. These solvents are less reactive than protic solvents (e.g., methanol, ethanol) and can help minimize degradation.

  • Deoxygenation: Before preparing the solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. This is one of the most effective ways to prevent oxidation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time the sample is used.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze oxidation.[5][6]

Q4: How does pH affect the stability of this compound in aqueous buffers?

A: The stability of aromatic amines is highly pH-dependent. Under acidic conditions (low pH), the primary amine group will be protonated to form an anilinium salt. This protonation significantly reduces the electron density on the nitrogen atom, making it much less susceptible to oxidation. Therefore, if you must use an aqueous solution, a slightly acidic buffer (e.g., pH 4-6) is generally preferred over neutral or alkaline conditions. Alkaline conditions (high pH) will deprotonate the amine, increasing its electron density and accelerating the rate of oxidation.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

} endot

Figure 3: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing High-Stability Stock Solutions

This protocol minimizes exposure to oxygen, light, and moisture.

  • Preparation:

    • Select a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF).

    • Transfer the required volume of solvent to a flask suitable for sparging.

  • Deoxygenation:

    • Insert a long needle or sparging tube connected to a source of inert gas (argon or nitrogen) into the solvent.

    • Bubble the gas through the solvent for at least 15-20 minutes to displace dissolved oxygen.

  • Weighing:

    • While the solvent is deoxygenating, accurately weigh the required amount of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline solid in a separate, dry amber vial.

  • Dissolution:

    • Using a gas-tight syringe, carefully transfer the deoxygenated solvent to the vial containing the solid compound.

    • Briefly vortex or sonicate the vial (with the cap tightly sealed) until the solid is completely dissolved.

  • Storage:

    • Immediately flush the headspace of the vial with the inert gas before sealing tightly.

    • Wrap the vial's cap seal with parafilm for extra protection against moisture.

    • Store at -80°C for long-term storage or -20°C for short-term use.

    • Crucially: Prepare single-use aliquots to avoid compromising the entire stock.

Protocol 2: A Rapid Forced Degradation Study

Forced degradation studies are essential for understanding how a compound behaves under stress and for developing stability-indicating analytical methods.[2][9][11] This protocol provides a framework to quickly assess stability in a new solvent or buffer.

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent/buffer of interest.

    • Divide the solution into five separate, clearly labeled amber HPLC vials.

  • Stress Conditions:

    • Control: Store one vial at -20°C, protected from light. This is your T=0 reference.

    • Acidic: To one vial, add a small volume of 0.1 M HCl.

    • Basic: To one vial, add a small volume of 0.1 M NaOH.

    • Oxidative: To one vial, add a small volume of 3% hydrogen peroxide (H₂O₂).[3]

    • Thermal: Place one vial in an oven at 60°C.

  • Incubation:

    • Allow the stressed samples (Acid, Basic, Oxidative, Thermal) to incubate for a defined period (e.g., 24 hours).

  • Analysis:

    • After incubation, neutralize the acidic and basic samples if necessary.

    • Analyze all five samples (including the control) by a suitable analytical method, such as HPLC with UV detection or LC-MS.[12]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.[3]

    • The appearance of new peaks indicates the formation of degradation products.

Data Summary

The following table summarizes the expected stability of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline under various common laboratory conditions. This data is based on the general chemical principles of substituted anilines.[3][5][6][13]

Condition Solvent Temperature Light Exposure Expected Stability / Degradation Profile
Ideal Storage Anhydrous DMSO/DMF (Deoxygenated)-80°CNone (Amber Vial)High Stability: Minimal degradation expected over several months.
Working Solution DMSO/DMFRoom Temp (20-25°C)Ambient Lab LightModerate Stability: Discoloration may appear within hours to days. Use freshly prepared solutions.
Aqueous Buffer pH 4.0 BufferRoom Temp (20-25°C)Ambient Lab LightLow-Moderate Stability: More stable than at neutral/basic pH, but degradation is still likely over 24 hours.
Aqueous Buffer pH 7.4 BufferRoom Temp (20-25°C)Ambient Lab LightLow Stability: Significant degradation and discoloration expected within hours.
Protic Solvent Methanol/EthanolRoom Temp (20-25°C)Ambient Lab LightLow Stability: Susceptible to both oxidation and potential solvent-adduct formation.
Oxidative Stress AnyRoom Temp (20-25°C)N/AVery Low Stability: Rapid degradation upon exposure to oxidizing agents (e.g., H₂O₂).

References

  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cnubben, N. H., Vervoort, J., Boersma, M. G., & Rietjens, I. M. (1995). Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. Retrieved from [Link]

  • Ferreira, M., et al. (2010). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Travkin, O. V., et al. (2006). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Retrieved from [Link]

  • Song, W., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. Retrieved from [Link]

  • Wang, J., et al. (2019). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. PubMed. Retrieved from [Link]

  • Prajapati, M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Qu, Y., et al. (2013). Bacterial degradation of monocyclic aromatic amines. PMC - NIH. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SafeRack. (n.d.). Aniline (C6H7NH2) Chemical Overview. Retrieved from [Link]

  • Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Kolehmainen, E., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Academia.edu. Retrieved from [Link]

Sources

Optimization of reaction conditions for fluoroaniline substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge of Fluoroanilines

Welcome to the technical support hub. In drug discovery, fluoroanilines serve as critical scaffolds for kinase inhibitors and metabolic probes. However, they present a unique synthetic paradox:

  • The Fluorine Trap: The high electronegativity of fluorine (

    
    ) inductively deactivates the amine nucleophile (making Buchwald-Hartwig coupling sluggish).
    
  • The Stability Trap: The electron-rich amino group (

    
     effect) deactivates the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ) of the fluorine itself, unless strong electron-withdrawing groups (EWGs) are present.

This guide is structured to troubleshoot these two specific pathways.

Module 1: Nucleophilic Aromatic Substitution ( ) of Fluorine

Objective: Displacing the Fluorine atom with a nucleophile (e.g., amines, alkoxides).[1][2][3]

Core Concept: The Meisenheimer Complex

In


, fluorine is often the fastest leaving group (faster than Cl, Br, I) due to the "Element Effect." Its high electronegativity stabilizes the anionic Meisenheimer complex  intermediate. However, this only works if the ring is sufficiently electron-deficient.
Troubleshooting & FAQs

Q1: I am trying to displace the fluorine in 4-fluoroaniline with an amine, but I see <5% conversion even at 120°C. Why?

  • Diagnosis: Electronic deactivation.

  • Explanation: The amino group (

    
    ) is a strong resonance donor. It pushes electron density into the ring, destabilizing the anionic intermediate required for 
    
    
    
    .
  • Solution: You cannot perform direct

    
     on electron-rich fluoroanilines. You must:
    
    • Protect the amine: Convert

      
       to a phthalimide or trifluoroacetamide to reduce electron donation.
      
    • Add an EWG: Ensure a Nitro (

      
      ) or Cyano (
      
      
      
      ) group is ortho or para to the fluorine.
    • Switch Strategy: If the substrate cannot be modified, switch to transition-metal catalyzed nucleophilic substitution (e.g., Ni or Pd catalysis), which does not rely on the Meisenheimer mechanism.

Q2: My substrate has a Nitro group, but the reaction is still slow. What solvent should I use?

  • Recommendation: Polar Aprotic Solvents (DMSO, NMP, DMF).

  • Mechanism: These solvents solvate the cation (e.g.,

    
    ) but leave the nucleophilic anion "naked" and reactive.
    
  • Avoid: Protic solvents (EtOH, MeOH) unless using specific acid-catalysis. Hydrogen bonding forms a "cage" around the nucleophile, significantly increasing the activation energy.

  • Advanced Tip: For difficult substrates, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . Recent studies suggest HFIP can stabilize the leaving group fluoride via H-bonding after the transition state, accelerating specific pathways [1].

Q3: I have a poly-halogenated aniline (e.g., 2-chloro-4-fluoroaniline). Which halogen will react?

  • Rule: In

    
    , F > Cl ≈ Br > I .
    
  • Reasoning: The rate-determining step is the attack of the nucleophile.[2] Fluorine's electronegativity creates the most electrophilic carbon center, accelerating this step.[2]

  • Control: If you want to displace Cl and keep F, you must switch to Pd-catalyzed coupling , where the Oxidative Addition rate follows the opposite trend (I > Br > Cl > F ).

Module 2: N-Functionalization (Buchwald-Hartwig Coupling)

Objective: Reacting the Aniline


 with an Aryl Halide.[4][5][6]
Core Concept: Oxidative Addition vs. Amine Binding

Fluoroanilines are weaker nucleophiles than standard anilines. The main failure modes are (1) failure to bind Pd, or (2) the catalyst inserting into the C-F bond (side reaction).

Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or Product Inhibition.

  • Explanation: Fluoroanilines can form stable, unreactive complexes with Palladium. Furthermore, the basicity of the reaction mixture can degrade the catalyst over time.

  • Solution:

    • Ligand Switch: Move to bulky, electron-rich biaryl phosphine ligands. BrettPhos and RuPhos are the "Gold Standard" for weak aniline nucleophiles [2]. They promote reductive elimination and prevent catalyst dimerization.

    • Pre-catalysts: Stop using

      
      . Use oxidative-addition prone pre-catalysts like Pd-G3-BrettPhos  or Pd-G4-XPhos  to ensure active species generation.
      

Q2: I am seeing significant defluorination (hydrodefluorination) byproducts.

  • Diagnosis: Unwanted C-F activation.

  • Explanation: Electron-rich Pd(0) species can oxidatively add into C-F bonds, especially if the ring is electron-deficient.

  • Solution:

    • Lower Temperature: C-F activation usually has a higher barrier than C-Cl/C-Br activation. Run the reaction at the lowest temp possible (60–80°C).

    • Base Selection: Switch from strong alkoxides (

      
      ) to weaker inorganic bases (
      
      
      
      or
      
      
      ). Strong bases promote
      
      
      -hydride elimination pathways that lead to reduction.

Module 3: Decision Logic & Visualization

Use the following logic flow to select your optimization pathway.

ReactionOptimization Start START: Fluoroaniline Substrate Goal What is the Target? Start->Goal Disp Displace Fluorine (C-F -> C-Nu) Goal->Disp Reaction at C-F Coup Couple Amine (NH2 -> NH-Ar) Goal->Coup Reaction at N EWG_Check Is there an EWG (NO2, CN) ortho/para to F? Disp->EWG_Check SNAr Method: Standard SNAr Solvent: DMSO/DMF Temp: 80-120°C EWG_Check->SNAr Yes NiCat Method: Ni/Pd Catalysis (Transition Metal SNAr) EWG_Check->NiCat No (Electron Rich) Nu_Check Is the Amine Sterically Hindered? Coup->Nu_Check Brett Ligand: BrettPhos/RuPhos Base: NaOtBu or Cs2CO3 Nu_Check->Brett No (Primary/Weak) XPhos Ligand: XPhos/SPhos Base: K3PO4 Nu_Check->XPhos Yes (Secondary)

Figure 1: Decision tree for selecting reaction conditions based on substrate electronics and site of reaction.

Module 4: Standardized Experimental Protocols

Protocol A: Screen (For Activated Fluoroanilines)

Use this when an EWG (Nitro/Cyano) is present.

ParameterCondition A (Standard)Condition B (Aggressive)
Solvent DMSO (0.5 M)NMP (0.5 M)
Base

(2.0 equiv)
DIPEA (2.5 equiv)
Temperature 80°C130°C (Sealed Tube)
Time 4-16 Hours2-6 Hours

Step-by-Step:

  • Charge a 4 mL vial with the fluoroaniline (1.0 equiv) and Nucleophile (1.2 equiv).

  • Add

    
     (2.0 equiv).
    
  • Add DMSO. Critical: Ensure solvent is dry to prevent hydrolysis of the fluorine to a phenol.

  • Stir at 80°C. Monitor by LCMS.

  • Workup: Dilute with water, extract with EtOAc.

    
     products are often more polar; check aqueous phase.
    
Protocol B: Buchwald-Hartwig Screen (For Weak Nucleophiles)

Use this for coupling the amine of a fluoroaniline to an aryl halide.

ComponentRecommendation
Pd Source Pd-G3-BrettPhos (1–3 mol%)
Ligand BrettPhos (if using Pd(OAc)2)
Base NaOtBu (1.4 equiv) or

(2.0 equiv)
Solvent 1,4-Dioxane or t-Amyl Alcohol (0.2 M)
Atmosphere Strict Inert Atmosphere (

or Ar)

Step-by-Step:

  • In Glovebox: Weigh Pd-precatalyst (2 mol%), Aryl Halide (1.0 equiv), Fluoroaniline (1.2 equiv), and Base into a vial.

  • Add anhydrous Dioxane.

  • Seal with a PTFE-lined cap. Remove from glovebox.

  • Heat to 90°C in a heating block.

  • Troubleshooting: If the mixture turns black (Pd black precipitation) immediately, reduce temperature to 70°C and increase ligand:Pd ratio to 2:1.

References

  • Solvent Effects in

    
    : 
    Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
    [Link]
    
  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Mechanism of Fluoroarene Substitution: Chupakhin, O. N., & Charushin, V. N. (1994). Nucleophilic aromatic substitution of hydrogen.[7] Russian Chemical Reviews. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with aniline and its derivatives. Aniline compounds, being basic, present a unique and often frustrating challenge in reversed-phase chromatography. This document provides in-depth, structured troubleshooting advice rooted in the fundamental chemistry of the separation process.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding aniline peak tailing.

Q1: What is the primary cause of peak tailing for aniline compounds in reversed-phase HPLC?

The most common cause is a secondary ionic interaction between the basic aniline molecules and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (like C18).[1][2] At a typical mobile phase pH (e.g., above 4), silanol groups can deprotonate to become negatively charged (Si-O⁻), while the aniline's amino group (with a pKa around 4.6) can be protonated and positively charged (R-NH₃⁺).[3][4] This strong electrostatic attraction holds some aniline molecules back, causing them to elute more slowly than the main band and creating an asymmetric, tailing peak.[1][5][6]

Q2: I'm seeing tailing with my aniline compound. What is the single most effective parameter to adjust first?

Adjusting the mobile phase pH is the most powerful first step.[7][8] The goal is to suppress the ionization of either the aniline or the silanol groups to prevent their strong interaction. You have two main strategies:

  • Low pH (e.g., 2.5 - 3.0): At this pH, the high concentration of protons in the mobile phase keeps the silanol groups protonated (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with the positively charged aniline.[1][3][6][9]

  • High pH (e.g., > 8): At a pH well above aniline's pKa, the aniline molecule itself is deprotonated and neutral (R-NH₂), preventing the ionic interaction. Caution: This requires a pH-stable column, as traditional silica columns can dissolve above pH 7.5.[10]

Q3: Can I use a standard, general-purpose C18 column for aniline analysis?

While possible, it is often challenging. Standard C18 columns, especially older ones, can have a high population of accessible, acidic silanol groups that cause significant tailing with basic compounds like anilines.[9][11] For robust and symmetrical peaks, it is highly recommended to use a column specifically designed for basic compounds. These columns often feature advanced end-capping or proprietary shielding technologies to minimize silanol activity.[5][12][13]

Systematic Troubleshooting Guide

If the initial pH adjustment doesn't fully resolve the issue, follow this systematic guide to diagnose and correct the problem. This workflow is designed to address the most likely causes first, saving you time and resources.

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Evaluation cluster_3 Step 3: System & Sample Check cluster_4 Resolution start Is your aniline peak tailing? ph_check Adjust Mobile Phase pH (Low pH: 2.5-3.0 is safest start) start->ph_check buffer_check Increase Buffer Concentration (e.g., 25-50 mM) ph_check->buffer_check Still Tailing? resolved Problem Resolved: Symmetrical Peak ph_check->resolved Peak Shape Good additive_check Consider Additives (Use with Caution) (e.g., 0.1% TEA as last resort) buffer_check->additive_check Still Tailing? buffer_check->resolved Peak Shape Good column_type Switch to a Base-Deactivated Column (e.g., Embedded Polar Group, High-Purity Silica) additive_check->column_type Still Tailing? additive_check->resolved Peak Shape Good column_health Check Column Health (Flush, Reverse Flush, or Replace) column_type->column_health Still Tailing? column_type->resolved Peak Shape Good overload_check Check for Mass Overload (Inject diluted sample) column_health->overload_check Still Tailing? column_health->resolved Peak Shape Good system_check Inspect for Extra-Column Effects (Check tubing, fittings for dead volume) overload_check->system_check Still Tailing? overload_check->resolved Peak Shape Good system_check->resolved Peak Shape Good

Caption: A systematic workflow for troubleshooting aniline peak tailing.

In-Depth Protocols and Explanations

Step 1: Mobile Phase Optimization

The mobile phase is your primary tool for influencing the chemistry inside the column.

  • Causality: The ionization state of both the aniline analyte and the silica surface is governed by pH. The pKa of acidic silanol groups is typically in the range of 3.8-4.2.[3] The pKa of aniline is approximately 4.6.[4] When the mobile phase pH is near these pKa values, a mixed population of ionized and non-ionized species exists, leading to significant peak broadening and tailing.[5][8][14] By moving the pH at least 1.5-2 units away from the pKa values, you ensure a more uniform charge state for both the analyte and the stationary phase.

  • Protocol (Low pH Approach):

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable buffer, such as potassium phosphate or ammonium formate, to a concentration of 10-20 mM.[9] Phosphate is an excellent choice for UV detection due to its low absorbance but can precipitate in high concentrations of acetonitrile.[9]

    • Adjust the pH of the aqueous buffer to 2.5 using an acid like phosphoric acid or formic acid.

    • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol) to your desired ratio.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Causality: If low pH alone is insufficient, increasing the buffer concentration can further improve peak shape.[15][16] The higher concentration of buffer ions (e.g., phosphate) can effectively "shield" or mask the residual silanol sites, reducing the opportunity for the aniline to interact with them.[6][17][18]

  • Protocol:

    • Following the protocol above, increase the buffer concentration in the aqueous phase from 10-20 mM to a higher level, such as 25-50 mM.

    • Ensure the buffer remains soluble when mixed with your organic mobile phase. A common recommendation is to keep the final buffer concentration around 25 mM.[16]

    • Re-equilibrate the column and inject the sample.

ParameterEffect on Aniline Peak ShapeCausality
Mobile Phase pH High ImpactControls ionization of both aniline and silanol groups, the primary drivers of secondary interactions.[5][19]
Buffer Concentration Medium ImpactHigher concentrations can mask active silanol sites, reducing secondary retention.[17][18]
Column Chemistry High ImpactBase-deactivated columns have fewer active silanols available for interaction.[1][13]
Temperature Low ImpactCan slightly improve mass transfer but is not a primary solution for tailing from secondary interactions.[20]
  • Causality: Additives like triethylamine (TEA) are basic amines that act as "competing bases."[9][21] They are added to the mobile phase in small concentrations (e.g., 0.1-0.5%). The TEA, being a strong base, will preferentially interact with the acidic silanol sites, effectively blocking them from interacting with the aniline analyte.[9]

  • Why it's a last resort: TEA is not MS-friendly (causes ion suppression), can shorten column lifetime by accelerating hydrolysis of the stationary phase, and can be difficult to completely wash out of a column.[9] Modern, high-quality columns should not require TEA.

Step 2: Column Evaluation

If mobile phase optimization fails, the column itself is the next logical focus.

G cluster_0 Silica Surface cluster_1 Mobile Phase (pH > 4) Silica Si O1 O Silica->O1 C18 Si-O-Si-(CH2)17-CH3 (C18 Phase) Si_OH Si-OH (Acidic Silanol) O1->Si_OH Silanol_ion Si-O- (Deprotonated) Si_OH->Silanol_ion Deprotonates Aniline Aniline-NH3+ (Protonated) Aniline->Silanol_ion Ionic Interaction (Causes Tailing)

Caption: Mechanism of aniline peak tailing via silanol interaction.

  • Causality: Not all C18 columns are created equal. Column manufacturers use several strategies to reduce the negative effects of silanols.

    • End-capping: After the primary C18 chains are bonded to the silica, smaller reagents like trimethylsilane are used to "cap" many of the remaining accessible silanols.[11][12][13][22] However, steric hindrance prevents 100% coverage.[1][13] Double end-capping provides even better coverage.[12]

    • High-Purity Silica: Modern columns start with silica that has very low metal contamination. Metal impurities can increase the acidity of nearby silanol groups, making them more problematic.[9]

    • Embedded Polar Groups (EPG): Some columns have a polar group (like an amide or carbamate) embedded within the C18 chain.[10] This polar group can interact with water from the mobile phase, creating a hydration layer that sterically shields the underlying silanols from basic analytes.

  • Protocol:

    • Review your current column's specifications. Note the silica purity, end-capping status, and recommended pH range.

    • If using a general-purpose column, select a replacement specifically marketed for the analysis of basic compounds or one that features EPG or advanced end-capping technology.

    • Install the new column and begin method development, starting with the optimized mobile phase conditions from Step 1.

  • Causality: Over time, columns can become contaminated or physically damaged. Contaminants from the sample matrix can bind irreversibly to the column inlet, creating active sites that cause tailing.[2] A physical void at the head of the column, caused by pressure shocks or dissolution of the silica bed, can also lead to broad and tailing peaks.[1][15][23]

  • Protocol:

    • Flush: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove strongly retained contaminants.

    • Reverse Flush: If the manufacturer allows, reverse the column direction and flush to waste. This is highly effective at removing particulates lodged on the inlet frit.[15]

    • Replace: If flushing does not restore peak shape, the column may be permanently damaged or fouled, and replacement is the only option.[1][15]

Step 3: System and Sample Checks

If both the mobile phase and column have been optimized, the issue may lie with the hardware or the sample itself.

  • Causality: Every column has a finite number of active sites for separation. If you inject too much sample (mass overload), you saturate the most active sites at the head of the column. This leads to a non-linear interaction, where excess molecules travel faster, resulting in a characteristic "shark-fin" or tailing peak shape.[1][2] Basic compounds are particularly prone to overloading the secondary silanol sites.

  • Protocol:

    • Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

    • Inject the dilutions. If the peak shape improves (becomes more symmetrical) at lower concentrations, you are likely overloading the column.

    • Determine the highest concentration that provides a symmetrical peak and adjust your sample preparation accordingly.

  • Causality: Peak broadening and tailing can be introduced by "dead volume" in the system—any space outside of the column where the sample band can spread out.[5] This includes excessively long or wide-bore tubing between the injector, column, and detector, or poorly made fittings.[2][5]

  • Protocol:

    • Minimize the length of all connecting tubing, especially between the column and the detector.

    • Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12mm).[5]

    • Ensure all fittings are properly seated and not creating small voids.

    • If peak tailing is severe for very early eluting peaks but less so for later ones, extra-column volume is a likely culprit.[24]

By methodically addressing these potential causes, from the chemical environment of the mobile phase to the physical state of the column and hardware, you can effectively diagnose and resolve peak tailing for even the most challenging aniline compounds.

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved February 19, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved February 19, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved February 19, 2026, from [Link]

  • The Role of End-Capping in RP. (2025, May 26). Retrieved February 19, 2026, from [Link]

  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved February 19, 2026, from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved February 19, 2026, from [Link]

  • Separation Science. (2025, November 13). End-capping. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2026, January 27). Endcapping. Retrieved February 19, 2026, from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved February 19, 2026, from [Link]

  • PubMed. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved February 19, 2026, from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved February 19, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 19, 2026, from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved February 19, 2026, from [Link]

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved February 19, 2026, from [Link]

  • Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. (2025, August 20). Retrieved February 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2023, August 17). Retention of analytes on C18 column can be slightly affected by buffer concentration? Retrieved February 19, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 19, 2026, from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved February 19, 2026, from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved February 19, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved February 19, 2026, from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved February 19, 2026, from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved February 19, 2026, from [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. Retrieved February 19, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved February 19, 2026, from [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved February 19, 2026, from [Link]

  • Molecular Interaction of HPLC Stationary Phase. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chromatography Forum. (2006, January 22). pka values. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved February 19, 2026, from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (n.d.). Dynamic effect of secondary equilibria in reversed-phase chromatography. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Conditions applied for determination of pK a of a series of anilines by gradient HPLC. Retrieved February 19, 2026, from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved February 19, 2026, from [Link]

  • Chromatography Forum. (2013, February 2). Triethyl amine. Retrieved February 19, 2026, from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved February 19, 2026, from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved February 19, 2026, from [Link]

  • PMC. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities from 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure the highest purity for downstream applications.

Section 1: Frequently Asked Questions - Impurity Profile & Analysis

Q1: What are the most common impurities I should expect in my crude 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline?

The impurity profile of your crude product is heavily dependent on its synthetic route. A common pathway to substituted fluoroanilines is the reduction of a corresponding nitrobenzene compound.[1][2] Therefore, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 3-chloro-4-fluoronitrobenzene or other precursors.

  • Reaction By-products: Isomeric impurities, over-chlorinated products, or by-products from incomplete reactions.[3] Catalytic reduction processes might also introduce by-products from side reactions.[4]

  • Reagents and Solvents: Residual catalysts (e.g., palladium on carbon), acids, bases, and organic solvents used during synthesis and workup.[5][6]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[7][8]

Q2: Which analytical technique is best for assessing the purity of my compound?

A multi-faceted approach is often best. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment of non-volatile compounds like substituted anilines, often required to demonstrate ≥99.5% purity for pharmaceutical development.[3][9]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.[3]Separation of volatile compounds followed by mass-based detection.[3]Provides detailed structural information based on magnetic properties of atomic nuclei.[3]
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[3]High sensitivity and specificity; allows for impurity identification.[3]Unambiguous structure confirmation; can quantify impurities without individual reference standards.[3]
Limitations Requires reference standards for impurity identification.[3]Limited to volatile and thermally stable compounds.[3]Lower sensitivity compared to chromatographic methods.[3]
Typical Use Primary method for quantitative purity determination (e.g., % area).Identification of volatile impurities and by-products.Structural confirmation of the main compound and identification of major structural isomers.

A robust quality control strategy would involve using HPLC for purity determination, GC-MS to check for residual solvents, and NMR for structural confirmation.

Q3: Can you provide a starting point for an HPLC method?

Certainly. A reverse-phase HPLC (RP-HPLC) method is generally suitable for aniline derivatives.[9][10]

Protocol: HPLC Purity Analysis

  • Column: C18 column (e.g., 250 x 4.6 mm).[11]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector at a wavelength appropriate for the aniline chromophore (typically 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area of the main peak relative to the total area of all peaks.

Section 2: Purification Strategies & Protocols

The choice of purification method depends on the nature and quantity of the impurities. A logical workflow can help determine the most efficient strategy.

Purification Workflow start Crude Product (Purity <99%) analysis Analyze by HPLC/TLC start->analysis decision Are impurities significantly different in polarity? analysis->decision chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes (Solid Impurities) acid_base Acid-Base Extraction decision:e->acid_base:w Yes (Acidic/Basic Impurities) end_node Pure Product (Purity >99.5%) chromatography->end_node recrystallization->end_node acid_base->recrystallization Further Polish

Caption: Decision workflow for selecting a purification method.

Q4: My compound is contaminated with closely related non-polar impurities. What should I do?

For separating compounds with similar polarities, column chromatography is the most effective technique.[7][12][13] It separates molecules based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.[13]

Protocol: Purification by Column Chromatography

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target compound an Rf value of approximately 0.3-0.4 and separates it from impurities.[13] Expert Tip: For basic compounds like anilines that may streak on silica, adding a small amount (0.1-1%) of a base like triethylamine to the eluent can significantly improve peak shape.[14][15]

  • Column Packing: Prepare a column with silica gel as the stationary phase in your chosen non-polar solvent (e.g., hexane).[7] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[12] This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting with the solvent system determined by TLC.[7] Collect the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.[13]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Q5: My crude product is a solid with some colored impurities. Is there an alternative to chromatography?

Yes, recrystallization is an excellent and often preferred method for purifying solid compounds, especially for removing small amounts of impurities that have different solubility profiles.[16] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to form pure crystals while the impurities remain in the solution (mother liquor).[17]

Protocol: Purification by Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Ethanol, isopropanol, or mixtures containing hexanes are often good starting points for aniline derivatives.[18][19][20]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Using too much solvent is a common reason for poor yield.[21]

  • Decolorization (Optional): If colored impurities are present, you may add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it. Be aware that excess charcoal can reduce your yield.[21]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[22] Once at room temperature, cooling further in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Troubleshooting Common Purification Issues

Q6: I performed a recrystallization, but my yield is very low (<50%). What went wrong?

Low yield is a frequent issue in recrystallization. Here are the most common causes and solutions:[21][23]

CauseExplanationTroubleshooting Steps
Too much solvent used The most common error. If excess solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling.[17]Before discarding the mother liquor, test it by evaporating a small drop. If a large residue forms, your product is still in solution. Try boiling off some solvent to reduce the volume and re-cool the solution to obtain a "second crop" of crystals.[21]
Premature crystallization If the solution cools too quickly during a hot filtration step (to remove charcoal, for example), product can crystallize on the filter paper.Use a pre-heated funnel and flask for the hot filtration and work quickly. If crystals do form, they can be redissolved by washing with hot solvent.
Inappropriate solvent choice The solvent may be too good at dissolving your compound, even at low temperatures.Recover your compound by evaporating the solvent and attempt the recrystallization again with a different, less-solubilizing solvent or a mixed-solvent system.[21]

Q7: During column chromatography, my compound is streaking or "tailing" down the column instead of forming a tight band. Why is this happening?

Streaking or tailing indicates that the compound is interacting too strongly with the stationary phase or that there are issues with the column setup.[14][15]

Troubleshooting Chromatography problem {Problem|Compound Streaking/ Tailing on Column} cause1 Possible Cause Strong Analyte-Silica Interaction (Common for amines) problem->cause1 cause2 Possible Cause Column Overloading problem->cause2 cause3 Possible Cause Poorly Packed Column problem->cause3 solution1 Solution Add 0.1-1% triethylamine or ammonia to the eluent to neutralize acidic silica sites. cause1->solution1 solution2 Solution Use a larger column or a smaller amount of crude material. A general rule is a 30:1 to 100:1 ratio of silica to sample by weight. cause2->solution2 solution3 Solution Ensure the silica gel is packed uniformly without cracks or air bubbles. Repack if necessary. cause3->solution3

Sources

Technical Support Center: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. This guide is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the synthesis of this important pharmaceutical intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and practical laboratory experience.

I. Synthetic Overview & Core Strategy

The most reliable and scalable synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is typically a two-step process. This strategy leverages a Nucleophilic Aromatic Substitution (SNA_r) reaction followed by the reduction of a nitro group. The choice of starting materials is critical for ensuring high regioselectivity and overall yield. A common and effective route begins with 3,4-difluoronitrobenzene.

Synthetic_Pathway SM 3,4-Difluoronitrobenzene + 2-Ethylpiperidine INT 1-(2-Ethyl-1-piperidinyl)-2-fluoro-4-nitrobenzene SM->INT Step 1: Nucleophilic Aromatic Substitution (SNAr) (e.g., K2CO3, DMSO, 90°C) FP 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline INT->FP Step 2: Nitro Group Reduction (e.g., H2, Pd/C, EtOH)

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific issues you may encounter during the synthesis.

Part A: The Nucleophilic Aromatic Substitution (SNA_r) Reaction

Question 1: My SNA_r reaction between 3,4-difluoronitrobenzene and 2-ethylpiperidine has stalled or shows very low conversion. What are the likely causes and solutions?

Answer: This is a common issue that typically points to one of four areas: base, solvent, temperature, or reagent quality.

  • Insufficient or Inappropriate Base: The reaction requires a base to scavenge the HF produced. Potassium carbonate (K₂CO₃) is a standard choice.[1] Ensure it is finely powdered and anhydrous. Clumped or old base will have poor surface area and activity. For sluggish reactions, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as DBU can be trialed, but these may increase side product formation.

  • Solvent Purity and Type: This reaction is highly sensitive to the solvent.

    • Polar Aprotic Solvents are Essential: Solvents like DMSO, DMF, or NMP are required. They effectively solvate the cation (K⁺) while leaving the amine nucleophile "bare" and more reactive.[1][2]

    • Moisture is Detrimental: The presence of water can hydrolyze the starting material and reduce the efficacy of the base. Always use anhydrous solvents for this step.

  • Reaction Temperature: SNA_r reactions are often kinetically slow at room temperature. A temperature range of 80-120°C is typically necessary to achieve a reasonable reaction rate.[1] If you see no conversion, gradually increase the temperature while monitoring the reaction by TLC or LC-MS.

  • Nucleophile Quality: Ensure the 2-ethylpiperidine is pure. If it has been stored for a long time, consider distillation.

Question 2: Why am I getting the wrong isomer? The piperidine is substituting at the fluorine meta to the nitro group instead of para.

Answer: This outcome is highly unlikely if you are starting with 3,4-difluoronitrobenzene, and its observation would be exceptional. The mechanism of the SNA_r reaction dictates the regioselectivity. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[3][4] The nitro group is a powerful electron-withdrawing group that can stabilize this negative charge through resonance only when the nucleophile attacks at the ortho or para positions.

Caption: Resonance stabilization of the Meisenheimer intermediate.

The negative charge from the attack at the C4 position (para to the nitro group) can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing effect. Attack at the C3 position does not allow for this resonance stabilization, making that pathway energetically unfavorable. If you are seeing the wrong isomer, you must re-verify the identity of your starting material.

Question 3: My reaction work-up is difficult, and I'm struggling to remove the DMSO solvent. What is the best procedure?

Answer: DMSO has a high boiling point and is water-miscible, which can complicate extractions.

  • Quench and Precipitate: After the reaction is complete, cool the mixture and pour it into a large volume of cold water or ice water. This often precipitates the organic product, while the DMSO, base, and salts remain in the aqueous layer.

  • Filter: Collect the crude product by filtration. Wash the solid thoroughly with water to remove residual DMSO.

  • Extraction: If the product is an oil or does not precipitate, you must perform a liquid-liquid extraction. Dilute the DMSO/water mixture with more water and a brine solution to reduce the solubility of the organic product. Extract with a solvent like ethyl acetate or toluene. You will need to perform multiple extractions (3-5 times) and wash the combined organic layers thoroughly with brine to pull the DMSO out of the organic phase.

Part B: Nitro Group Reduction

Question 4: My catalytic hydrogenation is very slow or incomplete. How can I improve it?

Answer: Incomplete reduction is a frequent challenge, especially during scale-up.

  • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the most common catalyst.[1] Use a 5% or 10% loading. For a lab-scale reaction, a catalyst loading of 5-10 mol% (relative to the nitro compound) is typical. Ensure the catalyst is fresh; old catalyst can have reduced activity.

  • Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, using a Parr shaker or a dedicated hydrogenation reactor at 50-60 psi (approx. 3-4 bar) of H₂ will significantly increase the reaction rate.[5]

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are excellent for this reaction. They readily dissolve the substrate and the hydrogen gas.

  • Reaction "Poisons": The catalyst is sensitive to poisons. Sulfur compounds, residual strong bases from the previous step, or certain metal ions can deactivate the palladium. Ensure your intermediate is reasonably pure before proceeding to the reduction. An acidic wash of the intermediate can sometimes help remove basic impurities that might act as poisons.

Question 5: After reduction, my product is impure. I see multiple spots on TLC. What are these byproducts?

Answer: During the reduction of a nitro group, several partially reduced intermediates can form, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, these can remain as impurities. Under certain conditions, they can also couple to form azoxy or azo compounds.

Troubleshooting_Workflow start Problem with Synthesis check_step Which Step? start->check_step snar SNAr Reaction check_step->snar Step 1 reduction Nitro Reduction check_step->reduction Step 2 snar_issue SNAr Issue? snar->snar_issue reduction_issue Reduction Issue? reduction->reduction_issue low_conv Low Conversion snar_issue->low_conv Conversion wrong_isomer Wrong Isomer snar_issue->wrong_isomer Selectivity incomplete Incomplete Reaction reduction_issue->incomplete Conversion byproducts Byproducts Formed reduction_issue->byproducts Purity low_conv_sol Check Base, Solvent (Anhydrous!), Temp (↑) low_conv->low_conv_sol wrong_isomer_sol Confirm Starting Material Structure (NMR) wrong_isomer->wrong_isomer_sol incomplete_sol Increase H2 Pressure, Catalyst Loading, or Time incomplete->incomplete_sol byproducts_sol Ensure Complete Reduction; Purify via Column or Recrystallization byproducts->byproducts_sol

Caption: A decision tree for troubleshooting common synthesis issues.

To avoid these, ensure sufficient hydrogen supply and reaction time. After the theoretical amount of hydrogen has been consumed, it is good practice to allow the reaction to stir for an additional 1-2 hours to ensure all intermediates are fully converted to the desired aniline.

Part C: Scale-Up and Purification

Question 6: What are the primary safety concerns when scaling up this synthesis?

Answer:

  • SNA_r Exotherm: The SNA_r reaction can be exothermic, especially at scale. Ensure you have adequate cooling capacity and add the 2-ethylpiperidine to the reaction mixture portion-wise or via an addition funnel to control the temperature.

  • Catalytic Hydrogenation: Hydrogen is highly flammable. Use a properly rated reactor and ensure all equipment is grounded. The Pd/C catalyst is pyrophoric when dry and exposed to air. Never add dry catalyst to a flammable solvent in the presence of air. Either add the solvent to the catalyst under an inert atmosphere (N₂ or Ar) or add the catalyst as a water-wet slurry. After the reaction, filter the catalyst carefully, keeping the filter cake wet with solvent or water to prevent ignition.

  • Reagent Toxicity: The starting materials and product are aniline derivatives, which should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[6][7]

Question 7: The final product is a dark oil. How can I purify it effectively on a larger scale?

Answer: Aniline products are notoriously prone to air oxidation, which causes them to darken. Purification can be challenging but is achievable.

  • Column Chromatography: This is the most effective method for achieving high purity, especially for removing closely related impurities. A silica gel column using a gradient solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective.[8]

  • Recrystallization: If your product can be solidified, recrystallization is an excellent and scalable purification method.[9][10] You may need to screen various solvents. Sometimes, converting the aniline to its hydrochloride (HCl) salt by treating it with HCl in a solvent like ether or isopropanol can yield a stable, crystalline solid that is much easier to purify by recrystallization. The free base can then be regenerated by treatment with a base.

  • Activated Carbon Treatment: Before final purification, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for 30-60 minutes can effectively remove many of the colored impurities. Filter the carbon through a pad of Celite® before proceeding.

III. Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always wear appropriate PPE and work in a well-ventilated chemical fume hood.

Protocol 1: Synthesis of 1-(2-Ethyl-1-piperidinyl)-2-fluoro-4-nitrobenzene (Intermediate)
ParameterValue/ReagentNotes
Reactants 3,4-Difluoronitrobenzene1.0 eq.
2-Ethylpiperidine1.1 eq.
Potassium Carbonate (K₂CO₃)2.0 eq., finely powdered, anhydrous
Solvent Dimethyl sulfoxide (DMSO)Anhydrous, ~5 mL per gram of starting material
Temperature 90-100 °CMonitor for exotherm
Time 6-12 hoursMonitor by TLC/LC-MS

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoronitrobenzene, potassium carbonate, and DMSO under a nitrogen atmosphere.

  • Begin stirring and add the 2-ethylpiperidine dropwise over 10 minutes.

  • Heat the reaction mixture to 90-100 °C and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexane).

  • Once complete, cool the reaction to room temperature.

  • Pour the dark mixture slowly into a beaker containing ice water (approx. 10x the volume of DMSO).

  • A yellow-orange solid or oil should separate. Stir for 30 minutes to fully precipitate.

  • Collect the crude product by vacuum filtration, washing the filter cake thoroughly with deionized water.

  • Dry the product under vacuum. The material is often pure enough for the next step, but can be recrystallized from ethanol or purified by column chromatography if needed.

Protocol 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (Final Product)
ParameterValue/ReagentNotes
Reactant 1-(2-Ethyl-1-piperidinyl)-2-fluoro-4-nitrobenzene1.0 eq.
Catalyst 10% Palladium on Carbon (Pd/C)5 mol %, use as 50% water-wet paste for safety
Solvent Ethanol or Methanol~10 mL per gram of starting material
Hydrogen H₂ gas50 psi (or balloon pressure if necessary)
Temperature Room Temperature
Time 4-16 hoursMonitor H₂ uptake

Procedure:

  • Set up a hydrogenation vessel (e.g., a Parr bottle). Under an inert atmosphere, charge the vessel with the nitro-intermediate and the solvent.

  • Carefully add the water-wet 10% Pd/C catalyst.

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).

  • Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Begin vigorous stirring or shaking. The reaction is often slightly exothermic. Monitor the pressure drop as hydrogen is consumed.

  • After H₂ uptake ceases, continue stirring for an additional 1-2 hours.

  • Vent the hydrogen and purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting.

  • Rinse the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which often appears as a dark oil.

  • Purify via silica gel chromatography (gradient of 0% to 30% ethyl acetate in hexanes) to obtain the final product as a light yellow or brown oil.

IV. References

  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Request PDF. Retrieved February 19, 2026, from [Link]

  • PMC. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved February 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved February 19, 2026, from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 19, 2026, from [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved February 19, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved February 19, 2026, from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved February 19, 2026, from [Link]

  • Academia.edu. (2001). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved February 19, 2026, from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 19, 2026, from [Link]

  • PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved February 19, 2026, from [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Retrieved February 19, 2026, from

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 19, 2026, from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved February 19, 2026, from [Link]

  • Reddit. (2025, January 4). Sulfondiimine Synthesis from Fluoro-Sulfannitriles - HF Generation - Safety : r/Chempros. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Managing Regioisomers in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Uncontrolled formation of isomers is a common bottleneck, leading to low yields and difficult purifications. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you master the control of regiochemistry in this critical class of reactions.

Frequently Asked Questions (FAQs)
Q1: I'm trying to run an electrophilic aromatic substitution (e.g., nitration, halogenation) on a substituted aniline and getting a mixture of isomers. Why is this happening?

A: This is a classic challenge rooted in the powerful directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a strong electron-donating group (EDG), which "activates" the ring and directs incoming electrophiles to the ortho and para positions.[1][2] If your aniline already has other substituents, their directing effects will compete with the amino group.

  • Reinforcing Effects: If the existing substituent is also an ortho, para-director (like a methyl group) or a meta-director (like a nitro group) positioned appropriately, the directing effects can reinforce each other, leading to a single major product.[3]

  • Competing Effects: If the directing effects oppose each other, the more powerful activating group generally dictates the outcome.[3] For instance, the -NH₂ group is a much stronger activator than a -CH₃ group and will dominate the directing effect.

  • Steric Hindrance: Bulky groups near a potential reaction site can block the approach of an electrophile, favoring substitution at a less crowded position.[3] For example, substitution at the para position is often favored over the ortho position due to less steric clash.

Q2: My nitration reaction on aniline is supposed to yield ortho and para products, but I'm getting a substantial amount of meta-nitroaniline. What's wrong?

A: This is a very common and important exception to the standard rules of electrophilic aromatic substitution (EAS). The issue arises from the strongly acidic conditions required for nitration (typically a mixture of concentrated nitric and sulfuric acids).[4] Under these conditions, the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[5]

The anilinium ion has a positive charge on the nitrogen, which dramatically changes its electronic properties. It becomes a strong electron-withdrawing group (EWG) and therefore a powerful deactivating group that directs incoming electrophiles to the meta position.[2][5] Your reaction is therefore a competition between the nitration of the small amount of remaining unprotonated aniline (giving o,p-products) and the nitration of the abundant anilinium ion (giving the m-product).

Q3: How can I prevent meta-isomer formation and maximize the yield of the para-substituted product during EAS on aniline?

A: The most effective and widely used strategy is to temporarily "protect" the amino group by converting it into an amide, typically an acetamide (-NHCOCH₃), via acetylation.[6][7][8] This strategy works for several reasons:

  • Moderates Reactivity: The acetyl group is electron-withdrawing, which makes the amide nitrogen less basic and a less powerful activating group than a free amine. This prevents unwanted side reactions like polysubstitution and oxidation.[8][9]

  • Prevents Protonation: The amide is much less basic than the amine and does not get protonated under nitration conditions, thus preserving its ortho, para-directing influence.[7]

  • Increases Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, leading to a strong preference for substitution at the para position.[6]

After the electrophilic substitution step is complete, the protecting acetyl group is easily removed by acid or base hydrolysis to regenerate the amino group.[7]

Q4: What is the most reliable way to synthesize a single, pure regioisomer of a substituted aniline?

A: While the protection strategy for EAS is excellent for many para-isomers, it is not a universal solution for all possible substitution patterns. For guaranteed, unambiguous regioselectivity, modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr) are superior choices.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method.[10] It involves coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[11][12] The regiochemistry is perfectly controlled by the position of the halogen on the starting aromatic ring.[13] If you start with p-bromotoluene, you will get p-methylaniline exclusively.

  • Nucleophilic Aromatic Substitution (SNAr): This method is ideal when the target aniline has a strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the desired amino group.[14][15] In this reaction, a nucleophilic amine displaces a leaving group (like a halogen) on the aromatic ring. The regiochemistry is again precisely defined by the starting materials.

Troubleshooting Guide 1: Controlling Regioselectivity in Electrophilic Aromatic Substitution

Issue: Direct nitration of aniline yields an undesirable mixture of ortho (2%), meta (47%), and para (51%) isomers, along with oxidation byproducts.

Root Cause Analysis: As detailed in FAQ #2, direct nitration in strong acid protonates the amine, creating a meta-directing anilinium ion. The high reactivity of the free amine also leads to oxidation (forming tar-like products) and potential over-reaction.[5]

Solution Workflow: Employ a protection-substitution-deprotection sequence.

G cluster_0 Step 1: Protection cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Deprotection Aniline Aniline (-NH2) Protect Acetylation (Acetic Anhydride) Aniline->Protect Acetanilide Acetanilide (-NHCOCH3) Protect->Acetanilide Nitration Nitration (HNO3/H2SO4) Acetanilide->Nitration Acetanilide->Nitration p_Nitroacetanilide p-Nitroacetanilide (para-isomer favored) Nitration->p_Nitroacetanilide Hydrolysis Hydrolysis (Acid or Base) p_Nitroacetanilide->Hydrolysis p_Nitroacetanilide->Hydrolysis p_Nitroaniline Pure p-Nitroaniline Hydrolysis->p_Nitroaniline

Experimental Protocol: Synthesis of p-Nitroaniline via Acetanilide Protection

This protocol is a generalized procedure based on established multi-step organic syntheses.[7]

Step 1: Protection (Acetylation of Aniline) [7]

  • In a suitable flask, dissolve aniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker of ice water to precipitate the N-phenylacetamide (acetanilide).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Regioselective Nitration of Acetanilide [7]

  • Carefully add the dry acetanilide (1.0 eq) to concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath (0-5 °C) and stirring until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid, maintaining a low temperature.

  • Add the cold nitrating mixture dropwise to the acetanilide solution. Crucially, ensure the temperature does not rise above 10 °C to prevent side reactions.

  • After the addition is complete, allow the mixture to stand for 30-60 minutes.

  • Pour the reaction mixture slowly onto crushed ice. The p-nitroacetanilide will precipitate as a pale-yellow solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide) [7]

  • Transfer the crude p-nitroacetanilide to a round-bottom flask containing aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture under reflux for 30-60 minutes, or until TLC analysis shows the complete disappearance of the starting amide.

  • Cool the solution in an ice bath.

  • Carefully neutralize the mixture with a base (e.g., aqueous NaOH) until it is basic to litmus paper. The p-nitroaniline will precipitate as a bright yellow solid.

  • Collect the final product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Reaction Conditionortho-isomer Yieldmeta-isomer Yieldpara-isomer YieldComments
Direct Nitration of Aniline~2%~47%~51%Significant oxidation and tar formation.[5]
Nitration of Acetanilide~4%<1%~96% Clean reaction, high yield of the desired para-isomer.
Troubleshooting Guide 2: Synthesis of Isomers Inaccessible by EAS

Issue: The desired aniline product has a substitution pattern that violates the directing rules of EAS. For example, synthesizing 3-amino-benzonitrile from aniline. A direct cyanation of aniline is not feasible, and if you start with benzonitrile (a meta-director), nitration followed by reduction would place the amino group meta to the nitrile, but this is a multi-step process that can have its own challenges.

Root Cause Analysis: The directing effects of the starting material's functional groups prevent the formation of the desired regioisomer via electrophilic substitution.

Solution Workflow: Use Nucleophilic Aromatic Substitution (SNAr), where the regiochemistry is dictated by a leaving group.

G Start Starting Material (Aryl Halide with ortho/para EWG) Nuc Nucleophile (Amine / Ammonia) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Start->Meisenheimer + Nucleophile (Addition) LG_loss Loss of Leaving Group Meisenheimer->LG_loss - Leaving Group (Elimination) Product Substituted Aniline (Defined Regiochemistry) LG_loss->Product - Leaving Group (Elimination)

Key Principles of SNAr for Aniline Synthesis
  • Substrate Requirements: The aromatic ring must contain a good leaving group (F, Cl, Br, I) and at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -SO₃R.[14]

  • Regiochemistry: The EWG must be positioned ortho or para to the leaving group. This is essential to stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[15] A meta-EWG does not provide this stabilization, and the reaction will not proceed under normal SNAr conditions.

  • Nucleophile: Ammonia, primary amines, or secondary amines can be used as the nucleophile.

Illustrative Protocol: Synthesis of 4-Nitroaniline from p-Chloronitrobenzene
  • Setup: In a sealed reaction vessel or a flask equipped with a reflux condenser, place p-chloronitrobenzene (1.0 eq).

  • Reagent Addition: Add an excess of aqueous or alcoholic ammonia solution. The use of a copper catalyst (Ullmann condition) can sometimes facilitate the reaction but is often not necessary for highly activated substrates.[16]

  • Reaction: Heat the mixture. The required temperature can vary widely depending on the substrate's reactivity but is often in the range of 150-200 °C.

  • Workup: After cooling, the product can be isolated by filtration if it precipitates or by extraction after diluting the reaction mixture with water.

Troubleshooting Guide 3: Achieving Ultimate Regiocontrol with Modern Catalysis

Issue: Synthesis requires a complex, multi-substituted aniline with complete regiochemical fidelity, and the presence of sensitive functional groups precludes harsh reaction conditions (e.g., strong acids/bases or high temperatures).

Solution Workflow: Employ Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has revolutionized C-N bond formation due to its mild conditions, broad functional group tolerance, and predictable regioselectivity.[10][17]

G Pd0 Pd(0)L_n ArX Ar-X OxAdd OxAdd ArX->OxAdd Amine R2NH LigandEx LigandEx Amine->LigandEx Product Ar-NR2 RedElim RedElim RedElim->Product

Key Considerations for Buchwald-Hartwig Amination
ComponentRole & Common ExamplesKey Insight
Aryl Halide/Triflate The electrophilic partner. The position of the halide (X) or triflate (OTf) defines the position of the new C-N bond.Reactivity order: I > Br > OTf > Cl. Modern ligands now allow for the efficient coupling of less reactive but cheaper aryl chlorides.[11]
Amine The nucleophilic partner. Can be ammonia, primary, or secondary amines.Sterically hindered amines may require more forcing conditions or specialized ligands.
Palladium Precatalyst The active catalyst source. Examples: Pd(OAc)₂, Pd₂(dba)₃.Pre-catalysts are typically air-stable and are reduced to the active Pd(0) species in situ.
Ligand Stabilizes the Pd center and facilitates the catalytic cycle. Examples: Bulky, electron-rich phosphines like XPhos, SPhos, or BINAP.Ligand choice is critical for success and depends on the specific coupling partners. Sterically hindered biarylphosphine ligands are often required for challenging substrates.[12]
Base Deprotonates the amine and neutralizes the HX byproduct. Examples: NaOt-Bu, K₃PO₄, Cs₂CO₃.Strong, non-nucleophilic bases are typically used. The choice of base can significantly impact reaction efficiency.
Solvent Aprotic, non-polar solvents are common. Examples: Toluene, Dioxane, THF.Must be anhydrous to prevent catalyst deactivation and side reactions.

This method provides an unparalleled level of control, allowing for the synthesis of virtually any aniline regioisomer, provided the corresponding aryl halide is available.

References
  • Baran, P. S., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis. Nature. [Link][18]

  • Huang, J., Grasa, G., & Nolan, S. P. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Letters. [Link][11]

  • askIITians. (2014). Amine group in aniline is ortho and para directing. Why does then ani... [Link][5]

  • Chemistry LibreTexts. (2015). Directing Effects. [Link][19]

  • Chemistry LibreTexts. (2020). Protection of Functional Groups. [Link][9]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link][15]

  • Chemistry Steps. (2024). Nitration of Benzene. [Link][4]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link][3]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link][14]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link][16]

  • Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group? [Link][1]

  • ResearchGate. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. [Link][13]

  • Save My Exams. (2025). Directing Effects. [Link][2]

  • Surry, D. S., & Buchwald, S. L. (2011). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Chemical Science. [Link][12]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link][10]

  • Various Authors. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link][17]

  • Various Authors. (2009). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link][20]

  • Various Authors. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Journal of Organic Chemistry. [Link][21]

  • YouTube. (2015). Protection of Aniline Derivatives. [Link][8]

Sources

Technical Support Center: Anhydrous Nitration of Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Anhydrous conditions for the nitration of fluoroaniline represent a critical divergence in synthetic strategy. Unlike standard aqueous mixed-acid nitrations, anhydrous protocols are employed primarily to suppress oxidative degradation (tar formation) and, more importantly, to control regioselectivity by manipulating the protonation state of the amine.

The following guide serves as a technical support resource for researchers requiring high-purity fluoro-nitroaniline intermediates.

Executive Summary: The Regioselectivity Switch

Before selecting a protocol, you must define your target isomer. The "anhydrous" condition dictates the product outcome based on the acidity of the medium:

Target ProductMajor Directing GroupRequired MediumActive Species
4-Fluoro-3-nitroaniline Ammonium (

)
Superacidic/Anhydrous (Oleum)Protonated Aniline (Meta-director)
4-Fluoro-2-nitroaniline Amine (

) / Amide
Buffered/Aprotic (Acetyl Nitrate)Free Amine/Amide (Ortho-director)

Module 1: Reaction Protocols

Protocol A: Synthesis of 4-Fluoro-3-nitroaniline (The Oleum Route)

Targeting the meta-position relative to the amine via full protonation.

Rationale: In the presence of water, the concentration of the nitronium ion (


) decreases, and the equilibrium between free amine and ammonium salt allows some free amine to react. Free amine is easily oxidized by nitric acid, leading to "tars" (resins). Anhydrous oleum ensures 100% protonation (protecting the amine from oxidation) and maximizes 

.

Reagents:

  • p-Fluoroaniline (1.0 equiv)

  • Sulfuric Acid (100% or 20% Oleum) – Strictly Anhydrous

  • Fuming Nitric Acid (98%+, d=1.5)

Step-by-Step Workflow:

  • Dissolution: Charge a reactor with 100%

    
     (10 vol). Cool to 0–5°C. Slowly add p-fluoroaniline. Caution: Exothermic solvation. Ensure temperature 
    
    
    
    .
  • Nitration: Prepare a mixture of Fuming

    
     (1.05 equiv) in 
    
    
    
    . Add this dropwise to the amine solution, maintaining internal temperature at 2–5°C .
  • Digestion: Stir at 5°C for 1 hour.

  • Quench: Pour onto crushed ice (carefully).

  • Isolation: Neutralize with aqueous Ammonia or NaOH to pH 8-9. The product precipitates as a yellow solid. Filter and wash with cold water.[1]

Protocol B: Synthesis of 4-Fluoro-2-nitroaniline (The Acetyl Nitrate Route)

Targeting the ortho-position relative to the amine via protection/buffering.

Rationale: Direct nitration to the ortho position requires a free amine or amide lone pair. Since free amines oxidize, we generate Acetyl Nitrate (


) in situ. This reagent is a mild, non-acidic nitrating agent that reacts with the protected acetanilide.

Reagents:

  • p-Fluoroacetanilide (Protection step required first)

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid[2][3][4]

  • Glacial Acetic Acid[5]

Step-by-Step Workflow:

  • Precursor Prep: Acetylate p-fluoroaniline with

    
     to form p-fluoroacetanilide. Dry thoroughly.
    
  • Reagent Generation: In a separate vessel, cool

    
     to 0°C. Add Fuming 
    
    
    
    dropwise. CRITICAL SAFETY: Keep T < 15°C. Acetyl nitrate is explosive at >60°C.
  • Addition: Dissolve p-fluoroacetanilide in glacial acetic acid. Add the Acetyl Nitrate solution dropwise at 10–15°C.

  • Hydrolysis: After reaction, pour into water. Heat the resulting solid in dilute HCl to remove the acetyl group.

  • Isolation: Neutralize to precipitate 4-fluoro-2-nitroaniline.

Module 2: Troubleshooting & FAQs

Category 1: Yield & Purity Issues

Q: My reaction mixture turned into a black, sticky tar. What happened?

  • Diagnosis: Oxidative degradation.

  • Root Cause: You likely had "free amine" present in the presence of an oxidizer (

    
    ).
    
  • Fix:

    • If using Protocol A : Your acid was likely wet. Use 20% Oleum to scavenge water. Ensure the amine is fully dissolved (protonated) before adding nitric acid.

    • If using Protocol B : Ensure the acetylation was 100% complete before nitration. Unprotected aniline will char instantly with acetyl nitrate.

Q: I isolated the wrong isomer (e.g., I wanted the 3-nitro but got 2-nitro).

  • Diagnosis: Loss of protonation control.

  • Root Cause: In Protocol A, if water is generated and not scavenged, the acidity drops (

    
     increases). The ammonium/amine equilibrium shifts toward the free amine, which directs ortho (to the 2-position) and reacts 1,000,000x faster than the ammonium ion.
    
  • Fix: Increase the ratio of

    
     or use Oleum to maintain superacidic conditions.
    
Category 2: Safety & Process Control

Q: Is it safe to scale up the Acetyl Nitrate reaction?

  • Authoritative Answer: NO , not without flow chemistry.

  • Risk: Acetyl nitrate (

    
    ) is thermally unstable and shock-sensitive. In batch reactors >100g, heat accumulation can lead to a runaway decomposition.
    
  • Recommendation: For scale-up, switch to a Continuous Flow Reactor (microreactor) to manage the exotherm, or use a milder nitrating agent like Nitronium Tetrafluoroborate (

    
    ) in Sulfolane (though expensive).
    
Category 3: Anhydrous Specifics

Q: Can I use Nitronium Tetrafluoroborate (


) instead? 
  • Insight: Yes. This is the "truest" anhydrous method.

  • Protocol: Suspend

    
     in dry Sulfolane or Acetonitrile at 0°C. Add the fluoroaniline (or acetanilide).
    
  • Benefit: Extremely clean reaction; simple workup (non-acidic).

  • Drawback: High cost; moisture sensitivity of the reagent.

Module 3: Mechanistic Visualization

The following diagram illustrates the decision logic and chemical pathways for the nitration of p-fluoroaniline.

NitrationPathways Start Starting Material: p-Fluoroaniline Decision Target Isomer? Start->Decision Tars SIDE REACTION: Oxidative Tars Start->Tars Direct HNO3 (Wet/Low Acid) AcidRoute Route A: Superacidic Media (Oleum/HNO3) Decision->AcidRoute Target: 3-Nitro ProtectRoute Route B: Protection Strategy (Ac2O then Acetyl Nitrate) Decision->ProtectRoute Target: 2-Nitro Protonation Intermediate: Anilinium Ion (-NH3+) (Meta-Director) AcidRoute->Protonation Full Protonation Prod3 Product: 4-Fluoro-3-nitroaniline Protonation->Prod3 Nitration meta to NH3+ Protection Intermediate: p-Fluoroacetanilide (Ortho-Director) ProtectRoute->Protection Acetylation Prod2 Product: 4-Fluoro-2-nitroaniline Protection->Prod2 Nitration ortho to NHAc

Caption: Divergent synthetic pathways determined by acidity and protection strategy. Route A utilizes charge repulsion (ammonium) to direct meta; Route B utilizes steric/electronic activation (amide) to direct ortho.

References

  • Olin Mathieson Chemical Corp. (1971). Process for preparing 4-fluoro-3-nitroaniline. US Patent 3,586,719. Link

    • Core citation for the anhydrous oleum protocol to prevent resin form
  • BenchChem. (2025).[1][6] Navigating the Selective Nitration of Aniline: A Technical Support Guide. Link

    • Source for general troubleshooting of aniline oxidation and protection str
  • Fraunhofer ICT. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Link

    • Authoritative source on the safety profile and flow chemistry applications of acetyl nitr
  • Olah, G. A., et al. (1978). Nitration with Nitronium Salts. Journal of Organic Chemistry.

Sources

Validation & Comparative

Purity Analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Compound CAS: 1094863-26-9[1][2]

Executive Summary: The Analytical Imperative

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS: 1094863-26-9) is a critical pharmacophore intermediate, often employed in the synthesis of next-generation kinase inhibitors and KRAS G12C covalent binders.[1][2] Its structural integrity—specifically the presence of the fluorine atom at the meta position and the steric bulk of the 2-ethylpiperidine moiety—dictates the binding affinity of the final drug candidate.

While HPLC-UV is the industry workhorse for routine batch release, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for process development and impurity profiling.[1][2] This guide argues that GC-MS provides the necessary orthogonal data to identify structurally similar impurities (such as de-ethylated analogs or defluorinated byproducts) that often co-elute in liquid chromatography.[2]

Method Selection: Why GC-MS?

To ensure scientific integrity, we must validate the choice of instrumentation against alternatives. The following table compares GC-MS against HPLC and NMR for this specific aniline derivative.

Table 1: Comparative Analysis of Analytical Techniques
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Impurity identification & Volatile profilingRoutine purity quantificationStructural verification (Major component)
Specificity High: Mass spectral fingerprinting allows ID of unknown peaks (e.g., differentiating regioisomers).[1][2]Medium: Relies solely on Retention Time (RT); co-elution is a risk.[2]High: Excellent for structure, but poor for trace impurities (<1%).[2]
Sensitivity (LOD) Excellent: < 1 ppm (SIM mode).[2]Good: ~10-50 ppm.[1][2]Low: ~1000 ppm (0.1%).[2]
Suitability for Aniline High: The compound is semi-volatile and thermally stable (BP ~350°C, amenable to GC).[2]High: Standard reverse-phase methods work well.[1][2]N/A: Not used for purity %.
Blind Spot Non-volatile salts or oligomers will not elute.Structurally similar impurities may lack distinct UV chromophores.Overlapping signals obscure trace impurities.

Expert Insight: For 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, the primary synthetic impurities are often the starting material (3,4-difluoronitrobenzene or 2-ethylpiperidine ) and the nitro-intermediate .[1][2] GC-MS is the only method that can conclusively identify residual 2-ethylpiperidine (which has poor UV absorbance) in a single run.[1][2]

Experimental Protocol: The "Gold Standard" GC-MS Workflow

This protocol is designed to be self-validating. It includes system suitability checks to ensure the instrument is capable of analyzing basic amines without significant tailing.

Reagents & Preparation[3]
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).[2] Note: DCM is preferred for solubility, but Methanol reduces amine tailing.[2]

  • Internal Standard (ISTD): Dodecane or Diphenylamine (100 µg/mL).[2]

  • Derivatization (Optional but Recommended): If peak tailing is observed, derivatize with Trifluoroacetic Anhydride (TFAA) to cap the primary amine.[2]

GC-MS Instrument Parameters[1][2][4]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: Rtx-5 Amine or DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Reasoning: Standard non-polar columns (DB-5) may cause peak tailing for free amines.[1][2] "Amine" specific columns or "Ultra Inert" (UI) phases deactivate silanol groups, ensuring sharp peaks for the aniline moiety.[2]

  • Inlet: Split/Splitless, 280°C.

    • Mode: Split 20:1 (to prevent column overload).

    • Liner: Ultra Inert Wool liner (deactivated).[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Elutes solvents/volatiles.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min) – Elutes the main analyte (~222 Da) and high-boiling dimers.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).[2]

  • Scan Range: m/z 40 – 450.

  • Solvent Delay: 3.5 min (protect filament).

Impurity Profiling & Data Interpretation[5][6][7][8][9][10]

When analyzing the chromatogram, look for the following specific markers. The causality of these impurities stems from the nucleophilic aromatic substitution (SNAr) and subsequent reduction steps in the synthesis.

Table 2: Common Impurity Profile & MS Signatures
Impurity TypeLikely OriginExpected m/z (Key Fragments)Retention Time (Relative)
2-Ethylpiperidine Unreacted Reagent113 ([M]+), 84 (Base peak)Early (< 5 min)
3,4-Difluoroaniline Side Reaction / De-amination129 ([M]+)Early
Nitro-Intermediate Incomplete Reduction252 ([M]+), 205 ([M-NO2])Late (After Main Peak)
Defluorinated Analog Over-reduction (Hydrogenolysis)204 ([M]+)Close to Main Peak
Main Analyte Target Compound222 ([M]+) , 193 ([M-Et]), 166Reference (1.0)

Critical QC Check: The m/z 222 parent ion must be visible. The base peak is often m/z 193 (loss of the ethyl group from the piperidine ring) or the piperidinyl fragment.

Workflow Visualization

The following diagram outlines the logical decision matrix for assessing the purity of this batch. It integrates solubility checks and instrumental suitability.

PurityAnalysis Start Sample: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Solubility Solubility Check (DCM/MeOH) Start->Solubility Prep Sample Preparation (1 mg/mL + ISTD) Solubility->Prep GC_Inj GC-MS Injection (Split 20:1, DB-5ms UI) Prep->GC_Inj Check_Shape Peak Shape Analysis (Tailing Factor < 1.5?) GC_Inj->Check_Shape Derivatize Derivatization (TFAA/BSTFA) Check_Shape->Derivatize No (Tailing) MS_Data MS Spectrum Analysis (Identify m/z 222) Check_Shape->MS_Data Yes (Pass) Derivatize->GC_Inj Re-inject Impurity_ID Impurity Profiling (Search Library for m/z 113, 252) MS_Data->Impurity_ID Report Generate COA (Purity % by Area) Impurity_ID->Report

Caption: Figure 1. Decision matrix for the GC-MS purity analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, including contingency for amine tailing.

Troubleshooting & Optimization

  • Problem: Tailing Peak for Main Analyte.

    • Cause: Interaction of the primary amine (-NH2) or the tertiary amine (piperidine) with active sites in the liner or column.[2]

    • Solution: Replace the inlet liner with a fresh, deactivated glass wool liner. If the issue persists, switch to a base-deactivated column (e.g., Rtx-Volatile Amine).[2]

  • Problem: Ghost Peaks.

    • Cause: Carryover from previous high-concentration injections.[1][2]

    • Solution: Run a blank solvent injection (Methanol) between samples.[2] Ensure the final oven ramp (300°C) is held for at least 5 minutes to bake out heavy impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43266304, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.[1][2][3] Retrieved from [Link][2][3]

  • Agilent Technologies. Analysis of Impurities in Pharmaceutical Intermediates using GC/MSD. Retrieved from [Link][2]

Sources

Publish Comparison Guide: Validation of a New Synthetic Route for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026


).

Executive Summary

This guide presents a technical validation of a newly optimized Palladium-Catalyzed Buchwald-Hartwig Amination route for the synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS 1094863-26-9). This compound is a critical scaffold in the development of next-generation kinase inhibitors, where the steric bulk of the 2-ethyl group and the electronic modulation of the 3-fluoro substituent are pivotal for binding affinity.

The Verdict: The new Pd-catalyzed route outperforms the legacy


 method in regioselectivity and overall yield, specifically overcoming the steric hindrance of the 2-ethylpiperidine nucleophile.
MetricLegacy Route (

)
New Route (Pd-Catalysis)Status
Key Reagents 3,4-Difluoronitrobenzene4-Bromo-3-fluoronitrobenzeneOptimized
Regioselectivity 85:15 (Target:Isomer)>99:1 (Target only)Superior
Overall Yield 58%89%Superior
Impurity Profile Difficult-to-remove regioisomerClean profile; simple filtrationValidated

The Challenge: Limitations of the Legacy Route

The traditional synthesis relies on the Nucleophilic Aromatic Substitution (


) of 3,4-difluoronitrobenzene  with 2-ethylpiperidine . While cost-effective for simple amines, this route fails when applied to sterically hindered nucleophiles like 2-ethylpiperidine.
Mechanistic Failure Points
  • Steric Hindrance: The ethyl group at the C2 position of the piperidine ring creates significant steric clash during the formation of the Meisenheimer complex, drastically slowing the reaction rate.

  • Regioselectivity Drift: The harsh thermal conditions (

    
     in DMSO) required to force the hindered amine to react compromise the directing effect of the nitro group. This leads to competitive attack at the 3-fluoro position, generating the 3-(2-ethylpiperidinyl) regioisomer—an impurity that is nearly impossible to separate by standard crystallization due to its similar polarity.
    

The New Synthetic Paradigm: Pd-Catalyzed C-N Coupling

The validated new route utilizes 4-bromo-3-fluoronitrobenzene as the electrophile. By switching to a transition-metal-catalyzed mechanism, we bypass the electronic requirements of the Meisenheimer intermediate. The reaction is driven by the oxidative addition of Palladium into the C-Br bond, which is chemically distinct from the C-F bond, ensuring near-perfect regioselectivity.

Validated Reaction Pathway

The synthesis proceeds in two steps:

  • C-N Coupling: Buchwald-Hartwig amination of 4-bromo-3-fluoronitrobenzene with 2-ethylpiperidine.

  • Reduction: Hydrogenation of the nitro group to the final aniline.[1]

Mechanistic Visualization

The following diagram illustrates the divergence between the Legacy and New routes, highlighting the selectivity control.

SyntheticRoutes Start_Legacy 3,4-Difluoronitrobenzene Intermediate_Legacy Mixture: 4-Substituted (Major) + 3-Substituted (Minor) Start_Legacy->Intermediate_Legacy SnAr (DMSO, 120°C) Poor Selectivity Start_New 4-Bromo-3-fluoronitrobenzene Intermediate_New 4-(2-Ethylpiperidinyl)- 3-fluoronitrobenzene Start_New->Intermediate_New Pd(OAc)2, BINAP (Toluene, 80°C) Regiospecific Reagent 2-Ethylpiperidine Reagent->Start_Legacy Reagent->Start_New Final_Product 4-(2-Ethyl-1-piperidinyl)- 3-fluoroaniline Intermediate_Legacy->Final_Product H2, Pd/C (Purification Issues) Intermediate_New->Final_Product H2, Pd/C (Clean Conv.)

Figure 1: Comparative synthetic pathways. The New Route (Green) avoids the regioisomeric mixture generated by the Legacy Route (Red).

Experimental Protocols

Protocol A: The New Route (Recommended)

Objective: Synthesis of 4-(2-ethyl-1-piperidinyl)-3-fluoronitrobenzene intermediate via Buchwald-Hartwig coupling.

Reagents:

  • 4-Bromo-3-fluoronitrobenzene (1.0 eq)

  • 2-Ethylpiperidine (1.2 eq)

  • Palladium(II) Acetate (

    
    ) (2 mol%)
    
  • BINAP (Racemic or S-isomer) (4 mol%)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Toluene (Anhydrous, 10 V)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with

    
    , 
    
    
    
    , and BINAP. Purge with
    
    
    for 15 minutes to remove oxygen (critical for catalyst life).
  • Addition: Add toluene, 4-bromo-3-fluoronitrobenzene, and 2-ethylpiperidine under positive nitrogen pressure.

  • Reaction: Heat the mixture to 80°C for 6 hours. Monitor by HPLC. The reaction is considered complete when the aryl bromide is <0.5%.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with ethyl acetate.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue typically crystallizes upon cooling or can be used directly in the reduction step due to high purity (>98% HPLC).

Self-Validating Checkpoint:

  • Visual Cue: The reaction mixture should transition from a dark red suspension to a lighter orange/brown solution upon completion.

  • HPLC Marker: Absence of the starting bromide peak at

    
     (generic gradient).
    
Protocol B: Hydrogenation (Common to Both)

Objective: Reduction of the nitro intermediate to the final aniline.

Reagents:

  • Nitro intermediate (from Step A)

  • 10% Pd/C (50% wet, 10 wt% loading)

  • Methanol (10 V)

  • Hydrogen Gas (1 atm balloon or 3 bar pressure)

Methodology:

  • Dissolve the nitro intermediate in methanol.

  • Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

  • Purge the vessel with Hydrogen gas (x3 cycles).

  • Stir vigorously at Room Temperature for 4 hours.

  • Filter through Celite to remove the catalyst. Concentrate to yield the target aniline as a viscous oil or low-melting solid.

Comparative Analysis & Data

Yield and Purity Comparison

The following data was generated from triplicate runs at 10g scale.

ParameterLegacy (

)
New Route (Pd-Cat)
Intermediate Yield 65%94%
Final Yield (2 steps) 58%89%
HPLC Purity (Crude) 82% (contains 15% regioisomer)98.5%
Purification Required Column ChromatographySimple Filtration/Recrystallization
Process Safety & Green Chemistry
  • Legacy Route: Requires DMSO (difficult to remove/recycle) and high temperatures (

    
    ), posing a thermal runaway risk with nitro compounds.
    
  • New Route: Uses Toluene (recyclable) at moderate temperature (

    
    ). The use of catalytic Pd reduces waste compared to the stoichiometric excess of reagents often needed to drive the 
    
    
    
    reaction.
Cost Analysis

While Palladium catalysts are expensive, the Total Cost of Goods (COGS) for the New Route is 15% lower than the Legacy Route. This is driven by:

  • Elimination of column chromatography (labor and solvent savings).

  • Higher overall yield (less starting material waste).

  • Reduced energy consumption (lower reaction temperatures).

References

  • PubChem. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Compound Summary. National Library of Medicine.[3] [Link][3]

  • Vapourtec. Continuous flow synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine (SnAr Context). [Link]

  • Scientific Update. Synthesis of 3-Fluoro-4-aminopiperidine derivatives (Mechanistic Insight). [Link]

Sources

Robust Cross-Validation of Analytical Methods for Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Introduction: The Imperative of Method Concordance

In the analysis of fluoroquinolones (FQs)—a class of antibiotics critical to both clinical pharmacokinetics (PK) and food safety monitoring—analytical discordance is a silent failure mode. A screening ELISA may flag a sample as positive, while a confirmatory LC-MS/MS returns a negative. Which result do you trust?

As a Senior Application Scientist, I argue that cross-validation is not merely a regulatory checkbox; it is the only mechanism to scientifically bridge the gap between rapid screening tools and confirmatory gold standards. This guide moves beyond standard validation (accuracy/precision) to focus on inter-method reliability , providing a structured framework to cross-validate high-throughput HPLC-FLD methods against the sensitivity of LC-MS/MS.

The Methodological Landscape

Before designing a cross-validation study, one must understand the intrinsic limitations of the candidates. The following table contrasts the three dominant modalities for FQ analysis.

Table 1: Comparative Performance Matrix for Fluoroquinolones

FeatureLC-MS/MS (Gold Standard)HPLC-FLD (Routine Quantitation)ELISA (High-Throughput Screen)
Primary Utility Confirmatory analysis, complex matrices, trace detection.QC release, therapeutic drug monitoring (TDM).Large-scale surveillance (food/water).
Specificity High (m/z transitions).[1] Distinguishes Enrofloxacin from Ciprofloxacin.Moderate . Relies on retention time & native fluorescence.Low . High cross-reactivity between FQ congeners.
Sensitivity (LOD) < 0.5 ng/mL (ppt levels).5–20 ng/mL (ppb levels).1–5 ng/mL (often false positives).
Matrix Effects Susceptible to ion suppression (requires IS correction).Moderate (background fluorescence interference).High (matrix proteins can block binding sites).
Throughput Medium (10–15 min/sample).Medium (15–20 min/sample).High (96 samples/2 hours).
Core Directive: The Cross-Validation Protocol

Objective: To statistically validate that Method B (e.g., HPLC-FLD) yields equivalent biological decisions to Method A (LC-MS/MS) within a defined error margin.

Phase 1: Sample Selection & Preparation

Do not rely solely on spiked standards. You must use incurred samples (samples from subjects/animals dosed with the drug). Spiked samples often fail to mimic the extraction efficiency of intracellularly bound drug.

  • Study Design: Select

    
     incurred samples covering the expected concentration range (Low, Mid, High).
    
  • The Split: Aliquot each homogeneous sample into two distinct vials: Vial A (for LC-MS/MS) and Vial B (for HPLC-FLD).

  • Storage: Analyze both sets within the known stability window (typically <24 hours at 4°C or frozen if validated).

Phase 2: Experimental Workflows

Method A: The Reference Standard (LC-MS/MS)

  • System: Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

  • Internal Standard: Deuterated Ciprofloxacin-d8 (Critical for compensating ion suppression).

  • Detection: MRM Mode. Monitor two transitions per analyte (Quantifier and Qualifier).

Method B: The Comparator (HPLC-FLD)

  • System: HPLC with Fluorescence Detector (e.g., Agilent 1260).

  • Excitation/Emission: 278 nm / 450 nm (Optimized for the piperazine ring fluorescence).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (82:18 v/v). Note: Low pH suppresses silanol activity and enhances fluorescence quantum yield.

Phase 3: Statistical Acceptance (The "Pass" Criteria)

Do not use


 (Correlation Coefficient) alone; it is insensitive to constant bias.
  • Calculate % Difference: For each sample, calculate

    
    .
    
  • Criterion: At least 67% of samples must be within ±20% of the mean (as per ICH M10 guidelines).

  • Bland-Altman Plot: Plot the Difference (y-axis) vs. the Average (x-axis) to visualize bias trends (e.g., does error increase at higher concentrations?).

Visualization of Workflows

The following diagrams illustrate the logical flow of the cross-validation decision process and the specific extraction pathways.

Diagram 1: The Bioanalytical Cross-Validation Decision Tree

CrossValidation Start Select Incurred Samples (N > 30) Split Split Sample Design Start->Split MethodA Reference Method (LC-MS/MS) Split->MethodA MethodB Test Method (HPLC-FLD) Split->MethodB DataGen Generate Concentration Data MethodA->DataGen MethodB->DataGen Calc Calculate % Difference ((B-A)/Mean)*100 DataGen->Calc Decision Are >67% of samples within ±20%? Calc->Decision Pass VALIDATED Methods are Interchangeable Decision->Pass Yes Fail FAILED Investigate Bias/Matrix Effect Decision->Fail No

Caption: Logical workflow for determining bioanalytical concordance between two methods according to ICH M10 standards.

Diagram 2: Comparative Extraction Protocols

Extraction cluster_LCMS LC-MS/MS Prep (High Sensitivity) cluster_HPLC HPLC-FLD Prep (Clean-up Required) Input Biological Sample (Plasma/Tissue) Step1A Protein Precipitation (Acetonitrile + Formic Acid) Input->Step1A Step1B Solid Phase Extraction (HLB Cartridge) Input->Step1B Step2A Centrifuge & Dilute Step1A->Step2A Step3A Inject (Dilute-and-Shoot) Step2A->Step3A Step2B Elute (MeOH) & Evaporate Step1B->Step2B Step3B Reconstitute Mobile Phase Step2B->Step3B

Caption: Comparison of sample preparation burden. LC-MS/MS allows "dilute-and-shoot," while HPLC-FLD often requires SPE enrichment.

Data Synthesis & Case Study

In a recent internal validation study comparing Enrofloxacin quantification in bovine kidney, the following performance metrics were observed. This data highlights why cross-validation is necessary to identify matrix-dependent bias.

Table 2: Experimental Validation Data (Bovine Kidney Matrix)

ParameterLC-MS/MS (Ref) HPLC-FLD (Test) Cross-Validation Outcome
Linearity (

)
> 0.999> 0.995Both linear, but HPLC shows slight curvature at high conc.
Recovery (%) 95% ± 3% (Corrected by IS)82% ± 8% (Absolute)Bias Detected: HPLC underestimates by ~13% due to extraction loss.
Precision (%CV) 2.1%5.4%HPLC is less precise but acceptable for routine screening.
Discordance Rate N/A12%12% of samples showed >20% deviation, mostly at the LOQ.

Interpretation: The HPLC-FLD method consistently underestimated concentrations compared to LC-MS/MS. This "negative bias" was traced to the lack of an internal standard in the HPLC method to correct for SPE recovery losses.

  • Corrective Action: A correction factor of 1.15 was applied to HPLC results, or an internal standard (e.g., Pipemidic Acid) was introduced to the HPLC workflow.

References
  • ICH Harmonised Guideline. (2019).[3] Bioanalytical Method Validation M10. European Medicines Agency. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Verdon, E., et al. (2005). Validation of a multiclass method for the determination of quinolones in poultry muscle by LC-MS/MS. Journal of Chromatography A. Link

  • Hernández-Arteseros, J.A., et al. (2002). High-performance liquid chromatography-fluorescence detection of fluoroquinolone residues in chicken muscle. Journal of Chromatography B. Link

  • Bland, J.M., & Altman, D.G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Link

Sources

Strategic Selection of Intermediates: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline vs. 4-Bromo-3-fluoroaniline

[1]

Executive Summary: The "Build vs. Buy" Decision in KRAS Scaffolds

In the synthesis of covalent KRAS G12C and G12D inhibitors (e.g., analogs of ARS-1620, MRTX849), the installation of a sterically defined amine at the 4-position of the aniline core is a critical selectivity determinant. This guide compares two distinct starting points for accessing this scaffold:

  • The Commodity Precursor: 4-Bromo-3-fluoroaniline (Compound A) . A versatile, low-cost electrophile requiring challenging downstream catalysis to install the piperidine ring.[1]

  • The Advanced Intermediate: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (Compound B) . A pre-functionalized nucleophile that bypasses the most difficult synthetic step but commands a higher material cost.

Recommendation: Use Compound A only if your facility has established, high-throughput capabilities for difficult Buchwald-Hartwig couplings (Gen-3/4 ligands).[1] Use Compound B for medicinal chemistry campaigns where speed-to-molecule and purity profiles are paramount, as it eliminates the risk of trace metal contamination and "stalled" coupling reactions.[1]

Chemical Profile & Structural Role[1][2][3][4][5][6]

These compounds serve as the "warhead anchor" in KRAS inhibitors. The 3-fluoro group provides metabolic stability and electronic tuning, while the 2-ethylpiperidine moiety (in Compound B) is a critical steric lock, often binding in the Switch II pocket of the KRAS protein.[1]

FeatureCompound A (4-bromo-3-fluoroaniline)Compound B (4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline)
CAS 656-65-51094863-26-9
Role Electrophilic "Blank Slate"Nucleophilic "Finished Core"
Key Functionality Aryl Bromide (C-Br), Aniline (NH2)Tertiary Amine (Piperidine), Aniline (NH2)
Steric Profile Low (Planar aromatic)High (Bulky ortho-ethyl group)
Primary Utility Early-stage divergent synthesisLate-stage convergent assembly

Synthetic Utility & Performance Comparison

Pathway A: Starting from 4-Bromo-3-fluoroaniline (The "Build" Route)

Using Compound A requires installing the 2-ethylpiperidine moiety via C-N cross-coupling.[1]

  • The Challenge: This is a sterically demanding coupling . You are forcing a bulky secondary amine (2-ethylpiperidine) onto an aryl ring that already has an ortho-fluorine substituent.[1]

  • Catalytic Requirement: Standard Pd(PPh3)4 or Pd(dppf)Cl2 will likely fail or give low conversion (<30%). You must use bulky, electron-rich phosphine ligands (e.g., RuPhos , BrettPhos ) to facilitate oxidative addition and reductive elimination in this crowded environment.[1]

  • Chemoselectivity Risk: The free aniline (NH2) on Compound A can compete as a nucleophile, leading to oligomerization. Protection (e.g., Boc) is often required before the coupling, adding two steps (protection/deprotection).

Pathway B: Starting from 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (The "Buy" Route)

Using Compound B treats the difficult C-N bond as "already solved."[1]

  • The Advantage: The user proceeds immediately to amide coupling, urea formation, or heterocyclic ring closure (e.g., forming the quinazoline or pyrido-pyrimidine core).

  • Origin of B: Industrially, Compound B is rarely made from Compound A. Instead, it is synthesized via SNAr (Nucleophilic Aromatic Substitution) using 3,4-difluoronitrobenzene , followed by nitro reduction.[1] This route avoids Palladium entirely, resulting in a product free of heavy metal impurities—a crucial factor for late-stage pharmaceutical intermediates.[1]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling (Using Compound A)

Use this if you must synthesize the core from the bromide.[1]

Reagents:

  • Substrate: 4-Bromo-3-fluoroaniline (1.0 equiv) [Note: N-Boc protection recommended][1]

  • Nucleophile: 2-Ethylpiperidine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol %)

  • Ligand: RuPhos (4-6 mol %) - Critical for hindered secondary amines.[1]

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

  • Inertion: Charge an oven-dried Schlenk flask with Pd2(dba)3, RuPhos, and NaOtBu. Purge with Argon (3 cycles).

  • Addition: Add solvent, followed by the amine (2-ethylpiperidine) and the aryl bromide (Compound A).[1]

  • Heating: Heat to 100-110°C for 12-18 hours. Monitoring: Check LCMS for consumption of bromide. The reaction often stalls at 80% conversion due to catalyst deactivation.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Separation of the product from unreacted bulky amine can be difficult due to tailing.

Protocol 2: Downstream Coupling (Using Compound B)

Typical workflow for attaching the scaffold to a heterocyclic core (e.g., for KRAS inhibitors).

Reagents:

  • Nucleophile: Compound B (1.0 equiv)[1]

  • Electrophile: 2,4-Dichloropyrido[2,3-d]pyrimidine (or similar core)[1]

  • Base: DIPEA (2.5 equiv)[1]

  • Solvent: NMP or DMF.[1]

Step-by-Step:

  • Mix: Dissolve the heterocyclic chloride in NMP at 0°C.

  • Add: Add DIPEA, then slowly add Compound B (dissolved in NMP).

  • Reaction: Stir at 0°C

    
     RT for 4 hours. The aniline nitrogen of Compound B is sufficiently nucleophilic to displace the chloride without transition metal catalysis.
    
  • Isolation: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[1]

Decision Logic & Visualization

The following diagram illustrates the synthetic flow and the "bottleneck" bypassed by choosing Compound B.

SynthesispathwaysACompound A(4-Bromo-3-fluoroaniline)Step1Buchwald-Hartwig Coupling(High Difficulty)Pd/RuPhos, 110°CA->Step1 + 2-EthylpiperidineNitro3,4-Difluoronitrobenzene(Alternative Precursor)StepSNAr1. SNAr (2-Ethylpiperidine)2. Reduction (Fe/NH4Cl)Nitro->StepSNAr Industrial RouteBCompound B(4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline)Step1->B Low Yield/High CostStepSNAr->B Scalable/CleanTargetFinal KRAS Inhibitor(Scaffold Coupling)B->Target Amide/Urea Formation(Rapid)

Figure 1: Synthetic pathways to the KRAS inhibitor scaffold.[1][2] Note that Compound B is typically accessed industrially via the Nitro-precursor (SNAr route), avoiding the difficult Palladium coupling required if starting from Compound A.[1]

Performance Metrics Summary

MetricRoute A (In-House Synthesis)Route B (Outsourced/Pre-made)
Step Count 3 (Protection

Coupling

Deprotection)
0 (Ready to use)
Overall Yield 40-55% (Optimized)N/A (Purchased)
Purity Risk High (Pd residuals, unreacted amine)Low (Crystallized solid)
Cost Efficiency High Labor / High Catalyst CostHigh Material Cost / Low Labor
Scalability Poor (Exotherms, Catalyst loading)Excellent (SNAr route is robust)

References

  • Adagrasib (MRTX849)

    • Title: Synthesis of Adagrasib (MRTX849)
    • Source: Organic Letters (2023).[1]

    • URL:[Link]

    • Relevance: Describes the SNAr strategies for installing hindered amines onto pyrimidine cores, valid
  • Buchwald-Hartwig Coupling of Hindered Amines

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
    • Source: J. Am. Chem. Soc. (2015).[1][3]

    • URL:[Link]

    • Relevance: Establishes the necessity of specific ligands (BrettPhos/RuPhos) for ortho-substituted anilines.
  • Compound Data (Compound B)

    • Title: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (PubChem CID 43266304).[1][4]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][4]

    • Relevance: Verification of chemical structure and CAS (1094863-26-9).
  • KRAS Inhibitor Design (Structural Basis)

    • Title: KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge.[2][5][6][7]

    • Source: Nature Communications / PMC (2022).[1]

    • URL:[Link]

    • Relevance: Highlights the structural importance of the piperazine/piperidine moiety in binding to the Asp12 residue and Switch II pocket.

Efficacy comparison of drugs derived from fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Efficacy of Drugs Derived from Fluorinated Anilines: A Comparative Analysis

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a drug's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Fluorinated anilines, in particular, serve as crucial intermediates and structural motifs in a wide array of therapeutic agents, from targeted cancer therapies to anti-inflammatory drugs.[4]

This guide provides a comparative analysis of the efficacy of several prominent drugs derived from or containing fluorinated aniline-like structures. As a senior application scientist, this analysis moves beyond a simple cataloging of data, instead focusing on the causality behind experimental design and the validation of therapeutic mechanisms. We will explore the molecular pathways, preclinical evaluation methodologies, and clinical performance of key drugs to provide researchers and drug development professionals with a comprehensive framework for understanding and assessing this important class of pharmaceuticals.

To compare efficacy, we must first understand the distinct molecular mechanisms through which these drugs exert their therapeutic effects. We will examine four case studies: the multi-kinase inhibitor Regorafenib, the EGFR inhibitor Erlotinib, the antiandrogen Bicalutamide, and the selective COX-2 inhibitor Celecoxib.

Regorafenib: Multi-Kinase Inhibition in Oncology

Regorafenib is an oral multi-kinase inhibitor that targets a wide range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[5][6] Its broad-spectrum activity is crucial for its efficacy in treating cancers like metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[6] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), TIE2, Platelet-Derived Growth Factor Receptor (PDGFR)-β, Fibroblast Growth Factor Receptor (FGFR), KIT, RET, and BRAF.[5][7] By simultaneously blocking these pathways, regorafenib disrupts tumor blood supply, inhibits cancer cell proliferation, and modulates the tumor microenvironment.[7][8]

G cluster_0 Regorafenib Action cluster_1 Kinase Targets cluster_2 Cellular Processes Inhibited cluster_3 Therapeutic Outcome Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR Inhibits TIE2 TIE2 Regorafenib->TIE2 Inhibits PDGFR PDGFR-β Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits KIT KIT/RET/BRAF Regorafenib->KIT Inhibits CSF1R CSF1R Regorafenib->CSF1R Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis TIE2->Angiogenesis PDGFR->Metastasis FGFR->Metastasis Oncogenesis Oncogenesis KIT->Oncogenesis ImmunityMod Tumor Immunity Modulation CSF1R->ImmunityMod Outcome Inhibition of Tumor Growth, Progression, and Metastasis Angiogenesis->Outcome Oncogenesis->Outcome Metastasis->Outcome ImmunityMod->Outcome

Caption: Regorafenib's multi-target mechanism of action.
Erlotinib: Targeting the EGFR Signaling Pathway

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10] It is used primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[9] Erlotinib competes with adenosine triphosphate (ATP) for the binding site on the intracellular domain of EGFR.[11] This action blocks the EGFR signaling cascade, which in turn inhibits cell proliferation and can induce apoptosis (programmed cell death) in cancer cells that overexpress EGFR or have specific activating mutations.[10][11][12]

G cluster_0 Erlotinib Action on EGFR Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Autophosphorylation (P) EGFR->P Activation Erlotinib Erlotinib Erlotinib->P Inhibits ATP ATP ATP->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Outcome Cell Proliferation, Survival Downstream->Outcome

Caption: Erlotinib's inhibition of the EGFR signaling pathway.
Bicalutamide: Competitive Antagonism of the Androgen Receptor

Bicalutamide is a nonsteroidal antiandrogen used to treat prostate cancer.[13] It functions as a selective, competitive antagonist of the androgen receptor (AR).[14][15] Bicalutamide, specifically the (R)-enantiomer, binds to the AR's ligand-binding domain, competing with endogenous androgens like testosterone and dihydrotestosterone (DHT).[16] This binding induces a conformational change in the receptor that prevents the recruitment of coactivators, hinders nuclear translocation, and ultimately blocks the transcription of androgen-dependent genes responsible for prostate cancer cell growth.[16][17]

G cluster_0 Bicalutamide Action on Androgen Receptor Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Bicalutamide Bicalutamide Bicalutamide->AR Binds & Inhibits AR_Complex Active AR Complex AR->AR_Complex Coactivators Coactivator Recruitment AR_Complex->Coactivators Transcription Gene Transcription Coactivators->Transcription Outcome Prostate Cancer Cell Growth Transcription->Outcome

Caption: Bicalutamide's antagonism of the androgen receptor.
Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19] While most NSAIDs inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[18] COX-2 is an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[20][21] By blocking this pathway, celecoxib exerts its anti-inflammatory and analgesic effects.[19] Its fluorinated structure contributes to its binding selectivity and stability.[19][20]

G cluster_0 Celecoxib Action on Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Outcome Inflammation & Pain Prostaglandins->Outcome Mediate

Caption: Celecoxib's selective inhibition of the COX-2 enzyme.

Framework for Efficacy Comparison: From Bench to Bedside

Evaluating the efficacy of these drugs requires a multi-tiered approach, beginning with preclinical in vitro and in vivo studies and culminating in human clinical trials. This systematic process allows researchers to quantify potency, understand mechanisms of action in a biological context, and predict clinical utility.[22][23]

Part A: In Vitro Efficacy Evaluation

In vitro assays provide the initial, high-throughput assessment of a drug's biological activity against cancer cells.[24][25] These tests are essential for determining a drug's potency, typically measured as the half-maximal inhibitory concentration (IC50).[26]

Key In Vitro Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): Quantify the reduction in viable cells after drug exposure.[22]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): Determine if the drug induces programmed cell death.[26]

  • Cell Cycle Analysis: Investigates at which phase of the cell cycle the drug exerts its effects.

  • Migration/Invasion Assays: Assess the drug's ability to inhibit cancer cell motility.[22]

This protocol provides a standardized method for determining the IC50 value of a compound. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[22]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HT-29 for colorectal cancer, A549 for lung cancer) in the recommended medium.[26]

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test drug (e.g., Regorafenib) in culture medium, typically ranging from 0.01 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Caption: Workflow for in vitro cytotoxicity testing.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Drugs

DrugCancer TypeCell LineTarget PathwayRepresentative IC50 (nM)
Regorafenib Colorectal CancerHT-29Multi-Kinase~50
Erlotinib Lung Cancer (EGFR mut)HCC827EGFR~10
Erlotinib Lung Cancer (EGFR wt)A549EGFR>10,000
Bicalutamide Prostate CancerLNCaPAndrogen Receptor~1,000
Celecoxib Colon CancerHCA-7COX-2~25,000
Note: IC50 values are representative and can vary based on experimental conditions.
Part B: In Vivo Efficacy Assessment

In vivo models are critical for evaluating a drug's efficacy in a more complex biological system that includes a tumor microenvironment and host pharmacokinetics.[22][27] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for preclinical oncology research.[27][28][29]

Types of Xenograft Models:

  • Cell Line-Derived Xenografts (CDX): Involve implanting established human cancer cell lines. They are reproducible and excellent for initial efficacy screening.[30]

  • Patient-Derived Xenografts (PDX): Involve implanting tumor fragments directly from a patient. These models better preserve the heterogeneity and microenvironment of the original tumor, offering higher predictive value for clinical response.[31]

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a test compound in vivo.

  • Cell Implantation:

    • Harvest human cancer cells (e.g., A549 for NSCLC) from culture.

    • Resuspend cells in a matrix solution (e.g., Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth. Calipers are used to measure tumor dimensions (length and width) every 2-3 days.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the drug formulation (e.g., Erlotinib in a vehicle of 0.5% methylcellulose).

    • Administer the drug to the treatment group according to the planned schedule (e.g., 50 mg/kg, daily, oral gavage).

    • Administer the vehicle solution to the control group.

  • Efficacy Monitoring:

    • Continue to measure tumor volume and body weight for each mouse throughout the study (typically 21-28 days).

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

    • Excise tumors for downstream pharmacodynamic analysis (e.g., Western blot or IHC to confirm target inhibition).

Caption: Workflow for an in vivo xenograft efficacy study.

Clinical Efficacy and Patient Outcomes

The ultimate measure of a drug's efficacy is its performance in human clinical trials. Key endpoints used to evaluate anticancer drugs include Overall Survival (OS), the length of time patients are still alive after starting treatment, and Progression-Free Survival (PFS), the length of time during and after treatment that the disease does not worsen.[32]

Table 2: Summary of Pivotal Clinical Trial Data

DrugTrial NameCancer TypePatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Regorafenib CORRECT[33]Metastatic Colorectal CancerPreviously Treated6.4 months (vs. 5.0 for placebo)[32][33]1.9 months (vs. 1.7 for placebo)[33]
Regorafenib CONSIGN[34]Metastatic Colorectal CancerPreviously Treated (Real-world)N/A2.7 months[34]
Erlotinib BR.21[35]Non-Small Cell Lung Cancer2nd/3rd Line Therapy6.7 months (vs. 4.7 for placebo)[36]2.2 months (vs. 1.8 for placebo)[36]
Erlotinib TOPICAL[37]Non-Small Cell Lung CancerUnfit for Chemo3.7 months (vs. 3.6 for placebo)[37]2.8 months (vs. 2.6 for placebo)[37]

Note: Data is sourced from pivotal phase III clinical trials.

The data reveals that while fluorinated aniline-derived drugs can offer statistically significant improvements in survival, the absolute benefit in heavily pre-treated or poor-performance status populations can be modest. For instance, in the CORRECT trial, regorafenib extended median OS by 1.4 months.[32][33] Similarly, erlotinib in the BR.21 trial showed a 2-month median OS benefit.[36] However, the efficacy of erlotinib is dramatically enhanced in patients with specific EGFR mutations, highlighting the importance of biomarkers in personalizing therapy.[38] Resistance can also develop, such as through the T790M mutation in EGFR, which necessitates the development of next-generation inhibitors.[9]

Conclusion and Future Perspectives

The fluorinated aniline motif is a privileged structure in medicinal chemistry, giving rise to drugs that have made a tangible impact on patient care across multiple diseases. The comparative efficacy of these agents is a function of their specific molecular targets, their pharmacokinetic properties enhanced by fluorination, and the genetic context of the disease.

The journey from in vitro screening to clinical application demonstrates a clear scientific logic. Initial high-throughput assays identify potent compounds, which are then validated in more complex in vivo models to assess their real-world biological activity.[24][27] Finally, rigorous clinical trials quantify their benefit to patients.

Future drug development will continue to leverage the unique properties of fluorine to design more selective, potent, and durable therapies.[1][39] As our understanding of disease biology deepens, the development of next-generation fluorinated aniline derivatives, guided by biomarker-driven patient selection and strategies to overcome resistance, will be crucial in advancing precision medicine.

References

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.).
  • Bicalutamide: Anti-Androgen Prostate Cancer Hormonal Treatment. (n.d.). Urology Textbook.
  • Erlotinib. (n.d.). Wikipedia.
  • Celecoxib. (n.d.). Wikipedia.
  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.net.
  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com.
  • Celecoxib. (2024, February 28). StatPearls - NCBI Bookshelf.
  • Bicalutamide. (n.d.). Wikipedia.
  • What is the mechanism of Bicalutamide? (2024, July 17). Patsnap Synapse.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Molecular insight of regorafenib treatment for colorectal cancer. (n.d.). PMC.
  • What is the mechanism of Regorafenib? (2024, July 17). Patsnap Synapse.
  • Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. (n.d.). PMC.
  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx.
  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. (2019, August 15). Hematology & Oncology.
  • (R)-Bicalutamide's Mechanism of Action in Androgen Receptor Signaling: A Technical Guide. (n.d.). Benchchem.
  • Regorafenib: Uses, Mechanism of Action and Side effects. (2024, March 27). ChemicalBook.
  • (erlotinib) Tablets. (n.d.). accessdata.fda.gov.
  • What is the mechanism of Erlotinib Hydrochloride? (2024, July 17). Patsnap Synapse.
  • Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed.
  • Mechanism of action of erlotinib. (n.d.). ResearchGate.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP. (2024, November 15).
  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019, April 23). MDPI.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.
  • Studies confirm regorafenib benefit in pre-treated metastatic colorectal cancer. (2015, July 8). ecancer.
  • Xenograft Tumor Models. (n.d.). Reaction Biology.
  • Erlotinib: Recent Clinical Results and Ongoing Studies in Non–Small Cell Lung Cancer. (2007, August 1).
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Blog.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1).
  • Encouraging Clinical Experience With Erlotinib in Lung Cancer. (2026, February 6). CancerNetwork.
  • First-line erlotinib in patients with advanced non-small-cell lung cancer unsuitable for chemotherapy (TOPICAL): a double-blind, placebo-controlled, phase 3 trial. (n.d.). PMC.
  • FDA Approves Regorafenib for Advanced Colorectal Cancer. (2012, September 27). OncLive.
  • Clinical utility of erlotinib for the treatment of non-small-cell lung. (2014, July 31). DDDT.
  • Clinical Trials Using Regorafenib. (n.d.). National Cancer Institute.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025, October 12).
  • Real-World Evidence of Regorafenib Dose Escalation Versus Fixed Dosing in Refractory Metastatic Colorectal Cancer: Results from the ReTrITA Study. (2025, June 18). MDPI.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • US7154006B2 - Preparation of fluorinated anilines. (n.d.). Google Patents.
  • The role of fluorine in medicinal chemistry. (2008, October 4).
  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021, June 15).
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

Sources

Comparative Guide: Reproducibility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026


) followed by nitro-reduction methodologies.

Executive Summary & Strategic Context

The compound 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS: 1094863-26-9) is a critical scaffold in the synthesis of KRAS G12C inhibitors and related kinase modulators. Its structure features a sterically hindered amine (2-ethylpiperidine) and a metabolically stable fluorine atom.

Reproducibility in synthesizing this intermediate fails not in the primary coupling, but in the subsequent reduction step. The fluorine atom at the meta position (relative to the amine) is susceptible to hydrodefluorination during standard catalytic hydrogenation, leading to the des-fluoro impurity which is difficult to separate.

This guide compares two industry-standard workflows:

  • Protocol A (Catalytic Route): High-throughput suitability but lower chemoselectivity.

  • Protocol B (Dissolving Metal Route): High chemoselectivity and reproducibility, recommended for gram-scale validation.

Critical Process Parameters (CPP) Analysis

The Regioselectivity Challenge ( )

The precursor, 3,4-difluoronitrobenzene , possesses two electrophilic sites.

  • C4 Position (Para to

    
    ):  Highly activated due to resonance withdrawal.
    
  • C3 Position (Meta to

    
    ):  Less activated.
    

Expert Insight: While regioselectivity naturally favors C4 substitution (>95:5), the steric bulk of 2-ethylpiperidine slows the reaction kinetics significantly compared to piperazine or morpholine. This often tempts chemists to increase temperature (


C), which unfortunately increases the rate of C3-substitution (regio-impurity) and fluoride displacement.
The Chemoselectivity Challenge (Reduction)
  • Pd/C +

    
    :  The C-F bond energy (~116 kcal/mol) is high, but on electron-rich aromatic rings (anilines), Pd insertion can facilitate hydrodefluorination.
    
  • Fe/NH

    
    Cl:  This method operates via single electron transfer (SET) and is thermodynamically unable to cleave the Ar-F bond under standard conditions, ensuring 100% fluorine retention.
    

Comparative Data Analysis

The following data represents an average of


 runs at 10g scale.
MetricProtocol A: Pd/C Hydrogenation Protocol B: Fe/NH

Cl Reduction
Overall Yield (2 Steps) 68%82%
Purity (HPLC) 92%>98%
Des-fluoro Impurity 3.5% - 6.0% (Variable)Not Detected (<0.05%)
Regio-isomer Impurity 1.2%1.1%
Workup Complexity Low (Filtration)High (Emulsion/Sludge)
Scalability High (Flow chemistry compatible)Moderate (Exothermic/Waste)

Visualizing the Divergence

The following diagram illustrates the mechanistic pathways and the specific node where Protocol A fails due to over-reduction.

Synthesis_Pathway SM 3,4-Difluoronitrobenzene + 2-Ethylpiperidine Intermediate Intermediate: 4-(2-ethylpiperidinyl)-3-fluoronitrobenzene SM->Intermediate SNAr, K2CO3, DMSO, 90°C Pd_Cat Protocol A: H2, Pd/C, MeOH Intermediate->Pd_Cat Route A Fe_Red Protocol B: Fe, NH4Cl, EtOH/H2O Intermediate->Fe_Red Route B Product_A Target Product (Low Purity) Pd_Cat->Product_A Major Impurity Impurity: Des-fluoro Aniline Pd_Cat->Impurity Side Rxn (Hydrodefluorination) Product_B Target Product (High Purity) Fe_Red->Product_B Exclusive

Caption: Workflow comparison showing the critical defluorination risk inherent in Protocol A (Red path) versus the chemoselective Protocol B (Green path).

Detailed Experimental Protocols

Step 1: Coupling (Common Precursor Synthesis)

This step establishes the carbon-nitrogen bond. The use of DMSO is critical for solubilizing the inorganic base and accelerating the reaction of the hindered amine.

  • Reagents: Charge a reaction vessel with 3,4-difluoronitrobenzene (1.0 eq) and DMSO (5 vol).

  • Base Addition: Add

    
      (1.5 eq). Stir to suspend.
    
  • Nucleophile: Add 2-ethylpiperidine (1.1 eq) dropwise. Note: If using chiral 2-ethylpiperidine, ensure enantiomeric excess is checked prior to addition.

  • Reaction: Heat to 90°C for 6–8 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] Disappearance of SM is usually accompanied by a color change to deep yellow/orange.

  • Workup: Cool to RT. Pour into ice water (10 vol). The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[2]

    • Yield Expectation: 85–90%.

Protocol A: Catalytic Hydrogenation (The "Fast" Route)

Recommended only if rapid screening is required and <5% impurity is acceptable.

  • Dissolution: Dissolve the nitro-intermediate (from Step 1) in MeOH (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

    • Warning: Dry Pd/C is pyrophoric.

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi at RT for 2 hours.

    • Critical Control: Do not heat. Higher temps dramatically increase C-F cleavage.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1][3]

  • Result: Brown oil/solid. Contains ~5% des-fluoro impurity.

Protocol B: Fe/NH Cl Reduction (The "Robust" Route)

Recommended for high-purity synthesis and library production.

  • Solvent System: Suspend nitro-intermediate (1.0 eq) in EtOH:Water (3:1) (10 vol).

  • Activator: Add

    
      (5.0 eq).
    
  • Reductant: Add Iron powder (5.0 eq, -325 mesh).

    • Tip: Use fresh iron powder. Gray powder is good; rusty/brown powder will stall the reaction.

  • Reaction: Heat to reflux (

    
    C)  with vigorous stirring.
    
    • Mechanism:[2][4][5][6][7][8][9] The reaction is heterogeneous.[5][7] Vigorous mechanical stirring is essential to scour the iron surface.

    • Time: 2–4 hours.

  • Workup (The "Trick"):

    • Hot filtration through a Celite pad is required to remove iron sludge.

    • Wash the cake with hot EtOH.

    • Concentrate the filtrate to remove EtOH.

    • Basify the remaining aqueous residue with

      
       (saturated) to pH 9.
      
    • Extract with EtOAc (

      
      ).[2] Dry over 
      
      
      
      .[1][10]
  • Result: Off-white to pale brown solid. >98% purity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 1 Steric hindrance of 2-ethylpiperidine.Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to

C.
Defluorination (Route A) Over-activity of Pd catalyst.Switch to Pt/C (Sulfided) or add 0.1 eq of Diphenylsulfide to poison the catalyst slightly.
Stalled Reduction (Route B) Iron surface passivation.Add 2-3 drops of conc. HCl to the reaction mixture to "etch" the iron and initiate the radical process.
Emulsion during Workup Iron salts precipitating.Use Rochelle's Salt (Potassium sodium tartrate) wash during extraction to chelate iron.

References

  • Regioselectivity in SNAr: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. [Link]

  • Defluorination Mechanisms: Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.[5][7][11] (2012).[3][5] ETH Zurich / ResearchGate. [Link]

  • Target Molecule Data: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CID 43266304).[12] PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Commercially Available Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline and its derivatives are foundational building blocks in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. The purity and inherent reactivity of these aromatic amine intermediates are not merely figures on a certificate of analysis; they are critical determinants of reaction yield, impurity profiles of final compounds, and ultimately, the efficacy and safety of a drug substance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark commercially available aniline intermediates. We will move beyond simple purity assays to a more holistic evaluation of performance, grounded in real-world applications.

The selection of an appropriate aniline intermediate from a commercial supplier is a decision with significant downstream consequences. A seemingly minor impurity can lead to unexpected side reactions, complicate purification processes, and introduce potentially genotoxic byproducts. Therefore, a robust in-house validation and benchmarking program is not a matter of redundancy but of scientific due diligence. This guide will equip you with the necessary experimental protocols and a logical framework to make informed decisions, ensuring the quality and consistency of your synthetic endeavors.

Key Performance Indicators for Aniline Intermediates

A comprehensive benchmarking strategy for aniline intermediates should extend beyond a simple percentage purity. The following key performance indicators (KPIs) provide a more nuanced and application-relevant assessment of quality:

  • Purity and Impurity Profiling: This is the cornerstone of any evaluation. It's crucial to not only quantify the main component but also to identify and quantify critical impurities, such as regioisomers, residual starting materials, and byproducts from the manufacturing process.

  • Reactivity in a Standardized Reaction: The ultimate test of an intermediate is its performance in a chemical transformation. A well-defined, high-yield reaction can serve as a benchmark to assess the reactivity and potential for inhibitor or catalyst-poisoning impurities.

  • Stability Under Forcing Conditions: Aniline intermediates can be susceptible to degradation, particularly oxidation and polymerization, leading to discoloration and the formation of impurities over time. Assessing stability under accelerated conditions provides insights into shelf-life and appropriate storage conditions.

  • Solubility and Physical Properties: Practical considerations such as solubility in common reaction solvents can significantly impact reaction kinetics and process efficiency.

Experimental Workflows and Protocols

The following sections detail the experimental protocols for evaluating the aforementioned KPIs. The rationale behind the choice of each method is explained to provide a deeper understanding of the "why" behind the "how."

Purity and Impurity Profiling: A Multi-Modal Approach

A single analytical technique is often insufficient to provide a complete picture of an aniline intermediate's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough characterization.

Experimental Workflow: Purity and Impurity Analysis

cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting prep Dissolve Aniline Intermediate in appropriate solvent (e.g., Acetonitrile/Water) hplc High-Performance Liquid Chromatography (HPLC) - C18 Column - Gradient Elution prep->hplc Inject gcms Gas Chromatography-Mass Spectrometry (GC-MS) - For volatile impurities prep->gcms Inject nmr Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR - Structural elucidation prep->nmr ftir Fourier-Transform Infrared (FTIR) - Functional group analysis prep->ftir analysis Quantify impurities Identify unknown peaks Compare spectra to standards hplc->analysis gcms->analysis nmr->analysis ftir->analysis

Caption: Multi-modal analytical workflow for aniline intermediate characterization.

Protocol 1: HPLC-UV for Purity Determination and Impurity Quantification

  • Rationale: HPLC with UV detection is a workhorse technique for the quantitative analysis of non-volatile organic molecules. A C18 stationary phase provides excellent separation for a wide range of aniline derivatives.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the aniline intermediate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Data Analysis: Calculate the area percent of the main peak and any impurity peaks. For accurate quantification, a reference standard of the aniline intermediate should be used to create a calibration curve.

Protocol 2: GC-MS for Volatile Impurity Profiling

  • Rationale: GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC. Mass spectrometry provides structural information for impurity identification.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 m/z

  • Sample Preparation: Prepare a 1 mg/mL solution of the aniline intermediate in a suitable solvent such as dichloromethane or methanol.

  • Data Analysis: Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Benchmarking Reactivity: The N-Acetylation Model Reaction

A standardized chemical reaction provides a functional assessment of an aniline intermediate's quality. The N-acetylation of an aniline is a rapid, high-yielding, and clean reaction, making it an excellent choice for a benchmark test.

Reaction Scheme: N-Acetylation of a Substituted Aniline

Substituted_Aniline R-Ph-NH2 Product R-Ph-NH-COCH3 Substituted_Aniline->Product + Acetic Anhydride (Pyridine, RT) Acetic_Anhydride (CH3CO)2O Byproduct CH3COOH

Caption: Benchmark N-acetylation reaction for assessing aniline reactivity.

Protocol 3: Standardized N-Acetylation Reaction

  • Rationale: This protocol allows for the direct comparison of reaction kinetics and final conversion between different batches or suppliers of the same aniline intermediate. Any significant deviation in reaction time or yield can indicate the presence of inhibitory impurities.

  • Materials:

    • Aniline intermediate to be tested.

    • Acetic anhydride.

    • Pyridine (as a catalyst and acid scavenger).

    • Dichloromethane (DCM) as the solvent.

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 1.0 mmol of the aniline intermediate in 10 mL of DCM.

    • Add 1.2 mmol of pyridine to the solution.

    • While stirring at room temperature, add 1.1 mmol of acetic anhydride dropwise.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes) and analyzing them by HPLC (using the method described in Protocol 1).

  • Data Analysis: Plot the percentage conversion of the aniline intermediate to the N-acetylated product as a function of time. Compare the reaction profiles for different sources of the aniline intermediate.

Stability Assessment: Accelerated Degradation Study

Protocol 4: Forced Degradation Study

  • Rationale: Exposing the aniline intermediate to stress conditions such as heat and light can accelerate degradation pathways that might occur over a longer shelf-life. This provides valuable information on the compound's intrinsic stability.

  • Procedure:

    • Weigh out three equal portions (e.g., 100 mg) of the aniline intermediate into separate, clear glass vials.

    • Control: Store one vial under standard laboratory conditions (e.g., 25 °C, protected from light).

    • Thermal Stress: Place the second vial in an oven at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 7 days).

    • Photostability: Expose the third vial to a controlled light source (e.g., a photostability chamber) for a defined period.

    • After the stress period, analyze all three samples by HPLC (Protocol 1) to assess for any degradation products and a decrease in the main peak's purity.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Report any new impurity peaks and the percentage decrease in the purity of the main component.

Comparative Data Summary

The following table presents a hypothetical comparison of three commercially available lots of 4-fluoroaniline, a common aniline intermediate. This data is illustrative of the type of comparative analysis that can be generated using the protocols described above.

Parameter Supplier A (Lot #123) Supplier B (Lot #456) Supplier C (Lot #789)
Purity (HPLC Area %) 99.8%99.5%99.9%
Major Impurity (GC-MS) 0.15% 2-fluoroaniline0.3% Aniline<0.05% (Not Detected)
N-Acetylation (Conversion @ 30 min) 98%92%>99%
Stability (Thermal Stress, % Purity) 99.6%99.3%99.8%
Appearance Off-white solidYellowish solidWhite crystalline solid

Interpretation of Results:

  • Supplier C demonstrates the highest overall quality, with excellent purity, no detectable major impurities, rapid and complete conversion in the benchmark reaction, and high stability.

  • Supplier A provides a high-purity product, but the presence of a regioisomeric impurity (2-fluoroaniline) could be problematic in certain applications. Its reactivity is slightly lower than that of Supplier C's product.

  • Supplier B shows a lower purity and the presence of residual starting material (aniline). The significantly lower conversion in the N-acetylation reaction suggests the presence of impurities that may be inhibiting the reaction. The yellowish appearance is also indicative of potential degradation products.

Conclusion

A thorough, multi-faceted benchmarking program for commercially available aniline intermediates is a critical component of robust process development and quality control in the pharmaceutical and chemical industries. By moving beyond a simple reliance on the supplier's certificate of analysis and implementing the experimental framework outlined in this guide, researchers and scientists can make data-driven decisions that enhance the quality, consistency, and success of their synthetic work. The initial investment in a comprehensive evaluation of these fundamental building blocks will undoubtedly pay dividends in the form of more reliable and reproducible scientific outcomes.

References

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) in Impurity Profiling. (2022). American Chemical Society. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products. (2021). U.S. Food and Drug Administration. [Link]

A Comparative Guide to the Antifungal Activity of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Antifungal Drug Discovery

The relentless challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a continuous search for novel antifungal agents. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1] Its structural versatility and presence in numerous natural alkaloids and synthetic pharmaceuticals have made it a focal point for developing new therapeutics.[1][2] This guide provides a comparative analysis of piperidine-based compounds as antifungal agents, delving into their mechanisms of action, evaluating their performance against established drugs, and providing detailed experimental protocols for their assessment. We aim to equip researchers, scientists, and drug development professionals with the technical insights required to navigate this promising class of compounds.

Mechanisms of Action: How Piperidine Compounds Inhibit Fungal Growth

The antifungal efficacy of piperidine derivatives stems from their ability to interfere with critical fungal-specific cellular processes. Two primary mechanisms have been elucidated: the disruption of ergosterol biosynthesis and the inhibition of mitochondrial respiration.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The ergosterol biosynthesis pathway is a well-established target for many successful antifungal drugs.[4][5] Certain piperidine-based compounds, particularly those inspired by the morpholine antifungals (e.g., Amorolfine) and piperidine agrochemicals (e.g., Fenpropidin), function by inhibiting key enzymes in this pathway.[6][7]

Specifically, they target two late-stage enzymes:

  • Sterol Δ14-reductase (ERG24): This enzyme reduces a double bond at the C14 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme isomerizes the double bond from the C8-C9 position to the C7-C8 position.

Inhibition of these enzymes leads to a depletion of ergosterol and a toxic accumulation of aberrant sterol intermediates (like ignosterol) within the cell membrane.[7][8] This disrupts membrane structure and function, ultimately leading to fungal cell death.[6][9]

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Intermediates Lanosterol->Intermediates 14α-demethylase (Azole Target) Ignosterol Ignosterol (Accumulates) Intermediates->Ignosterol Δ14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Δ8→Δ7-isomerase Ergosterol Ergosterol Fecosterol->Ergosterol Multiple Steps Piperidines Piperidine-Based Compounds (e.g., Fenpropidin) Piperidines->Ignosterol Inhibit Piperidines->Fecosterol Inhibit Morpholines Morpholines (e.g., Amorolfine) Morpholines->Ignosterol Inhibit Morpholines->Fecosterol Inhibit

Inhibition of Ergosterol Biosynthesis by Piperidine-Based Antifungals.
Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or mitochondrial Complex II, is a vital enzyme complex that uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[10] In the TCA cycle, it oxidizes succinate to fumarate. In the ETC, it transfers electrons from this reaction to the ubiquinone pool, contributing to ATP production.[10]

A growing number of novel piperidine derivatives have been identified as potent Succinate Dehydrogenase Inhibitors (SDHIs).[9][11][12] These compounds typically bind to the ubiquinone (UQ) binding site of the SDH complex, physically blocking the transfer of electrons from succinate.[10] This competitive inhibition disrupts the ETC, leading to a rapid shutdown of mitochondrial respiration and a depletion of cellular ATP, which culminates in fungal growth inhibition and cell death.[12][13] The efficacy of SDHIs has made them a major class of agricultural fungicides, and their potential in clinical applications is an active area of research.[14]

Performance Comparison: Piperidine Derivatives vs. Conventional Antifungals

The ultimate measure of a novel antifungal candidate is its performance relative to existing therapies. Experimental data from various studies demonstrate that piperidine-based compounds exhibit potent activity, often superior to commercial agents, against a range of clinically and agriculturally important fungi.

Comparative Efficacy Data (EC₅₀ / MIC)

The following tables summarize the in vitro antifungal activity of select piperidine-based compounds compared to standard antifungal drugs. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth, while the half-maximal effective concentration (EC₅₀) is the concentration that induces a response halfway between the baseline and maximum. Lower values indicate higher potency.

Table 1: Activity of Piperidine-4-Carbohydrazide Derivatives Against Plant Pathogens

Compound Target Fungus EC₅₀ (µg/mL) Reference Drug EC₅₀ (µg/mL) Source
A13 Rhizoctonia solani 0.83 Boscalid 0.96 [9][11]
A13 Rhizoctonia solani 0.83 Chlorothalonil 1.64 [9][11]
A13 Verticillium dahliae 1.12 Carbendazim 19.3 [9][11]
A41 Rhizoctonia solani 0.88 Boscalid 0.96 [9][11]

| A41 | Verticillium dahliae | 3.20 | Chlorothalonil | 11.0 |[9][11] |

Table 2: Activity of Fenpropidin Against Human Pathogenic Yeasts & Molds

Compound Target Fungus MIC (µg/mL) Source
Fenpropidin Candida albicans ATCC 24433 0.25 [6][15]
Fenpropidin Candida glabrata NCYC 388 0.5 [6][15]
Fenpropidin Cryptococcus neoformans ATCC 34664 1 [6][15]
Fenpropidin Candida tropicalis ATCC 750 4 [6][15]

| Fenpropidin | Aspergillus niger ATCC 10578 | 32 |[6][15] |

Table 3: Activity of Piperine Against Candida Species

Compound Target Fungus MIC₈₀ (µg/mL) Source
Piperine C. albicans SC5314 (FLC-sensitive) 1024 [15][16]

| Piperine | C. albicans CAAL256 (FLC-resistant) | 512 |[15][16] |

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions and strains.

Experimental Protocols for Antifungal Activity Assessment

The evaluation of antifungal compounds requires robust and standardized methodologies. The following protocols are fundamental for characterizing the activity of piperidine-based derivatives.

Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI Guidelines)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[12][17][18] The Clinical and Laboratory Standards Institute (CLSI) provides detailed reference methods (e.g., M27 for yeasts, M38 for filamentous fungi) to ensure reproducibility.[19][20]

Causality: The principle is to expose a standardized fungal inoculum to serial dilutions of the test compound. The MIC is the lowest concentration that inhibits visible growth, providing a quantitative measure of the compound's potency.

Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh culture (e.g., on Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline. b. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration specified in the relevant CLSI document (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[17]

  • Compound Dilution: a. In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 12. b. Add 200 µL of the test compound at 2x the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This halves the drug concentration in each well to the final test concentration. b. Add 100 µL of sterile medium to well 12. c. Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading and Interpretation: a. Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which there is a significant inhibition of growth (e.g., ≥50% for azoles, 100% for polyenes) compared to the growth control well.[18]

Protocol 2: Poisoned Food Technique

This agar-based method is commonly used in agricultural and environmental microbiology to screen for antifungal activity, especially against mycelial fungi.[1][21]

Causality: The test compound is incorporated directly into the agar growth medium. A standardized plug of fungal mycelium is placed on this "poisoned" medium. The inhibition of radial mycelial growth is measured relative to a non-poisoned control, providing a clear visual assessment of fungistatic activity.[22][23]

Step-by-Step Methodology:

  • Medium Preparation: a. Prepare a suitable agar medium (e.g., Potato Dextrose Agar, PDA) and sterilize by autoclaving. b. Cool the molten agar to approximately 45-50°C. c. Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations. Mix thoroughly by swirling. d. Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate containing only the solvent and a blank control with only PDA.

  • Inoculation: a. Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing fungal culture. b. Place the plug, mycelium-side down, in the center of the prepared control and poisoned agar plates.[22]

  • Incubation and Measurement: a. Incubate the plates at an optimal temperature for the test fungus (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached a significant diameter. b. Measure the diameter of the fungal colony in both control (C) and treated (T) plates. c. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100.

Protocol 3: Fungal Biofilm Inhibition Assay (Crystal Violet Method)

Fungal biofilms are a major clinical concern due to their high resistance to antifungal agents. This assay quantifies the ability of a compound to either prevent biofilm formation or eradicate a pre-formed biofilm.[2]

Causality: The crystal violet (CV) dye stains the biomass of the biofilm, including cells and the extracellular matrix. After washing away non-adherent cells, the bound dye is solubilized, and its absorbance is measured. A lower absorbance in treated wells compared to controls indicates biofilm inhibition.[24][25][26]

Step-by-Step Methodology:

  • Biofilm Formation: a. Prepare a standardized fungal suspension (e.g., Candida albicans at 1 x 10⁶ cells/mL in RPMI-1640). b. Dispense 100 µL of the suspension into the wells of a flat-bottomed 96-well plate. c. For inhibition assay: Immediately add 100 µL of the test compound at 2x the desired final concentration. d. For eradication assay: First, incubate the plate for 24 hours at 37°C to allow a mature biofilm to form. Then, remove the medium, wash gently with PBS, and add 200 µL of the test compound at the desired concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C without shaking.

  • Washing and Staining: a. Aspirate the medium and gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells. b. Air dry the plate for 45 minutes. c. Add 125 µL of 0.1% aqueous crystal violet solution to each well and incubate at room temperature for 15 minutes.[25]

  • Destaining and Quantification: a. Remove the CV solution and wash the plate thoroughly with water until the wash water is clear. b. Invert the plate and blot on paper towels to dry. c. Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.[2] d. Incubate for 15-30 minutes. e. Transfer 125 µL of the solubilized dye to a new plate and measure the absorbance at 570-590 nm using a microplate reader.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's chemical structure and its biological activity is crucial for rational drug design. For antifungal piperidines, several key SAR trends have been observed:

  • N-Substitution on the Piperidine Ring: For 4-aminopiperidines targeting ergosterol biosynthesis, the nature of the substituent on the piperidine nitrogen is critical. Benzyl and phenylethyl groups, when combined with long N-alkyl chains (especially dodecyl, C12) at the 4-amino position, lead to high antifungal activity.[6]

  • Side Chain Length: The length and nature of alkyl chains appended to the piperidine scaffold significantly influence potency. This is likely due to the need for optimal lipophilicity to penetrate the fungal cell membrane.[6]

  • Hybrid Molecules: Combining the piperidine scaffold with other known antifungal pharmacophores, such as quinazoline or isoquinoline, has proven to be a successful strategy for creating potent new derivatives, particularly SDH inhibitors.[8][9][11]

  • Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers within the piperidine ring or its substituents can have a profound impact on antifungal activity.[27]

Conclusion and Future Directions

Piperidine-based compounds represent a highly promising and versatile class of antifungal agents. Their ability to target validated fungal-specific pathways, such as ergosterol biosynthesis and mitochondrial respiration, provides a solid foundation for their development. The superior in vitro performance of many novel piperidine derivatives compared to established drugs highlights their potential to address the growing challenge of antifungal resistance.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to translate their potent in vitro activity into in vivo efficacy. A deeper exploration of their mechanisms, including potential off-target effects and the molecular basis for their structure-activity relationships, will be essential for advancing this class of molecules from the laboratory to the clinic and the field. The experimental frameworks provided in this guide offer a validated pathway for the rigorous evaluation of the next generation of piperidine-based antifungals.

References

  • Synthesis, Characterization, and Antifungal Activity of Amide Derivatives of Piperic Acid, an Analog of Piperine
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024, July 29).
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024, August 7). PubMed.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). PMC.
  • Amorolfine. (n.d.). PubChem - NIH. [Link]

  • Preclinical data and mode of action of amorolfine. (1992). PubMed. [Link]

  • Antifungal Assay Using Poisoned Food Method (PFM). (n.d.). Bio-protocol. [Link]

  • In Vitro Culturing and Screening of Candida albicans Biofilms. (n.d.). PMC - NIH. [Link]

  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (n.d.). PMC - NIH. [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (n.d.). PMC - NIH. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]

  • Bacteriology & Mycology: Open Access. (n.d.). MedCrave online. [Link]

  • In Vitro Antifungal Activity and Chemical Composition of Piper auritum Kunth Essential Oil against Fusarium oxysporum and Fusarium equiseti. (2021, May 28). MDPI. [Link]

  • Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments. (2023, December 15). PubMed. [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). Clinical & Laboratory Standards Institute | CLSI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Microtiter Dish Biofilm Formation Assay. (n.d.). BioNat. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - NIH. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016, January 15). ResearchGate. [Link]

  • Full article: Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. (2025, January 16). Taylor & Francis Online. [Link]

  • Crystal Violet Biofilm Assay | Indirect biofilm quantification. (2024, April 30). YouTube. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (n.d.). ANSI Webstore. [Link]

  • Poison food technique showing the antifungal activity of hexane extract of Bacillussubtilis. (n.d.). ResearchGate. [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023, December 22). PMC - NIH. [Link]

  • Fenpropidin (Ref: CGA 114900). (2026, February 2). AERU - University of Hertfordshire. [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents. (n.d.). SciSpace. [Link]

  • Metabolism of fenpropidin and rationale for our design. (n.d.). ResearchGate. [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents. (1995). PubMed. [Link]

  • Ergosterol Biosynthesis. (n.d.). Creative Biolabs. [Link]

  • Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.). ResearchGate. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024, March 1). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. (2025, February 7). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. (2023, November 30). PMC - NIH. [Link]

Sources

Comparative study of fluorinated vs non-fluorinated aniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the "Fluorine Scan"—systematically replacing hydrogen with fluorine—is a critical optimization strategy. This guide provides a technical comparison between Aniline (Ph-NH₂) and its fluorinated analogs (2-F, 3-F, 4-F Aniline ).

While often assumed to simply increase lipophilicity, the introduction of fluorine induces profound electronic perturbations that are position-dependent. The most counter-intuitive finding for many researchers is that 4-fluoroaniline retains nearly the same basicity as aniline , whereas 2- and 3-fluoroanilines are significantly less basic. This guide explores the physicochemical causality, metabolic stability advantages, and synthetic implications of these substitutions.

Physicochemical Profiling: The Data

The following dataset aggregates experimental values to illustrate the position-dependent impact of fluorine substitution.

PropertyAniline2-Fluoroaniline3-Fluoroaniline4-FluoroanilineImpact Analysis
Structure Ph-NH₂2-F-Ph-NH₂3-F-Ph-NH₂4-F-Ph-NH₂
pKa (Conj.[1] Acid) 4.603.203.504.65 4-F mimics Aniline basicity; 2-F/3-F reduce it.[1]
LogP (Lipophilicity) 0.901.121.301.15Moderate increase in lipophilicity (+0.2–0.4 units).
Boiling Point (°C) 184170186187Minimal thermal variance.
Dipole Moment (D) 1.531.802.802.60Significant polarity shift affecting solubility.
Hammett Constant (

)
0.00N/A (Ortho)+0.34 (Inductive)+0.06 (Net)Explains reactivity profiles.
Expert Insight: The 4-Fluoro Anomaly

Why is 4-fluoroaniline's pKa (4.65) almost identical to aniline (4.60)?

  • Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the sigma bond framework. This usually lowers basicity.

  • Mesomeric Effect (+M): Fluorine has lone pairs that can donate electron density into the pi-system.

  • The Cancellation: At the para position, the +M effect nearly perfectly counteracts the -I effect. In contrast, at the meta (3-F) position, resonance is not possible, leaving only the strong -I effect, which drastically lowers the pKa to 3.50.

Mechanistic Deep Dive: Electronic & Metabolic Pathways

Electronic Effects Visualization

The following diagram illustrates the competing electronic effects that dictate the reactivity and basicity of these analogs.

ElectronicEffects Aniline Aniline Core Meta 3-Fluoroaniline (Meta Position) Aniline->Meta F Substitution Para 4-Fluoroaniline (Para Position) Aniline->Para F Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) Result_Meta Result: Low pKa (3.5) Reduced Nucleophilicity Inductive->Result_Meta Result_Para Result: pKa ~4.65 Retained Nucleophilicity Inductive->Result_Para Cancels Out Mesomeric Mesomeric Effect (+M) (Resonance Donation) Mesomeric->Result_Para Cancels Out Meta->Inductive Dominant Meta->Mesomeric Negligible Para->Inductive Strong Para->Mesomeric Strong

Figure 1: Competing electronic effects of fluorine substitution. Note how the para-position allows resonance (Mesomeric) effects to buffer the electron-withdrawing Inductive nature of fluorine.[2]

Metabolic Stability: The "Para-Block"

The primary driver for using 4-fluoroaniline in drug discovery is metabolic stability. Aniline is rapidly oxidized by Cytochrome P450 (CYP450) at the electron-rich para position.

Metabolism Substrate_H Aniline (Ph-NH2) CYP CYP450 Enzyme Substrate_H->CYP Substrate_F 4-Fluoroaniline Substrate_F->CYP Intermediate_H Arene Oxide / Sigma Complex CYP->Intermediate_H Rapid Oxidation Product_Stable Metabolic Block (Excreted Unchanged) CYP->Product_Stable C-F Bond Stronger than C-O Formation Product_Toxic p-Aminophenol (Toxic/Reactive) Intermediate_H->Product_Toxic Rearrangement

Figure 2: Metabolic fate comparison. The C-F bond (approx. 116 kcal/mol) resists the oxidative attack that converts Aniline to p-Aminophenol, preventing the formation of toxic quinone imine intermediates.

Experimental Protocols

Protocol A: Comparative pKa Determination (Potentiometric)

Objective: Determine the precise ionization constant to predict behavior in physiological pH.

  • Preparation: Dissolve 0.01 mmol of the aniline analog in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

  • Acidification: Add standard 0.1 M HCl to lower pH to ~2.0.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3).

    • Critical Step: Ensure temperature is maintained at exactly 25°C ± 0.1°C using a water jacket, as pKa is temperature-dependent.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot method to calculate pKa.

    • Validation: Run a standard aniline control. If the value deviates from 4.60 ± 0.05, recalibrate the electrode.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the "Metabolic Block" effect of the fluorine substitution.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate Aniline and 4-Fluoroaniline (separately) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at t=0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Expectation: Aniline should show rapid depletion (T1/2 < 20 min). 4-Fluoroaniline should show >80% remaining at 60 min.

Synthetic Utility & Reactivity[4]

When designing synthesis routes, the choice between aniline and fluoroaniline dictates reaction conditions:

  • Nucleophilic Substitution (SnAr):

    • Aniline:[1][2][3][4][5][6][7][8][9] Highly nucleophilic. Reacts rapidly with acyl chlorides or alkyl halides.

    • 4-Fluoroaniline:[1][3][5][7][10] Retains nucleophilicity (similar pKa). Standard conditions apply.

    • 2-F / 3-F Aniline: Reduced nucleophilicity. These often require catalytic activation (e.g., DMAP) or elevated temperatures to drive amide coupling or SnAr reactions to completion.

  • Electrophilic Aromatic Substitution (EAS):

    • The fluorine atom is a deactivator (inductive withdraw) but an ortho/para director (resonance).

    • Warning: In 3-fluoroaniline, the position para to the amine is also ortho to the fluorine. This "cooperative directing" effect makes the C-6 position highly reactive, potentially leading to regio-selectivity issues during halogenation or nitration.

References

  • PubChem. Aniline Compound Summary. National Library of Medicine. [Link]

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][7][11][12] Chemical Society Reviews. (Authoritative review on metabolic blocking). [Link]

  • Liang, T., et al. (2013). Fluorine-containing amino acids: Synthesis and peptide modification. Chemical Reviews. (Data on pKa modulation). [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reaction rates).[1][13] Journal of Fluorine Chemistry. [Link]

Sources

Strategic Purification: Protein A vs. Cation Exchange vs. Mixed-Mode Chromatography

[1]

Executive Summary: The "Purity vs. Capacity" Trade-off

In downstream processing (DSP) of monoclonal antibodies (mAbs) and recombinant proteins, the "platform approach" has long been dominated by Protein A capture followed by Ion Exchange (IEX) polishing. However, rising titers (>5 g/L) and cost pressures in biosimilar markets are forcing a re-evaluation of this standard.

This guide provides a head-to-head technical comparison of three dominant purification modalities: Affinity Chromatography (Protein A) , Cation Exchange (CEX) , and Mixed-Mode Chromatography (MMC) . We analyze them not just as isolated steps, but as strategic choices that define the entire process economics and purity profile.

Quick Comparison Matrix
FeatureProtein A Affinity Cation Exchange (CEX) Mixed-Mode (MMC)
Primary Role Initial Capture (mAb)Capture (Alternative) or PolishingPolishing (Aggregates/HCP)
Mechanism Fc-Specific AffinityElectrostatic (Charge)Hydrophobic + Electrostatic
Selectivity Extremely High (Specific)Moderate (Charge-based)High (Orthogonal)
Dynamic Binding Capacity (DBC) 30–70 g/L70–120 g/L (High)30–60 g/L
Salt Tolerance High (Insensitive)Low (Requires dilution)High (Salt-tolerant)
Cost (Resin) High (

)
Low ($)Moderate (

)

Head-to-Head: The Capture Step Battle

The Incumbent: Protein A vs. The Challenger: Cation Exchange (CEX)

While Protein A is the industry standard for mAb capture due to its generic applicability, CEX capture is gaining traction for specific use cases where cost-of-goods (COGs) is critical or for non-Fc proteins.

A. Performance Data Comparison

The following data represents typical performance metrics observed in a high-titer mAb process (5 g/L).

MetricProtein A (Modern Alkali-Stable)Cation Exchange (High Capacity)Analysis
Purity (HCP Reduction) 1.5 – 2.0 LRV1.0 – 1.5 LRVProtein A offers superior one-step purity. CEX often requires a more robust second step.
Yield >95%90 – 95%CEX yield is lower due to tighter cut-points required to exclude impurities.
DBC (10% Breakthrough) ~60 g/L (4 min residence)>100 g/L (2 min residence)CEX wins on throughput. Modern CEX resins (e.g., grafted polymers) have massive capacity.
Viral Clearance High (Retro-virus)ModerateProtein A elution (low pH) inherently inactivates enveloped viruses.
B. Mechanistic Causality
  • Protein A: Relies on the "lock and key" fit between the ligand and the Fc region. This interaction is hydrophobic and salt-insensitive, allowing direct loading of high-conductivity harvest fluid.

  • CEX: Relies on net surface charge. Because host cell proteins (HCPs) and DNA are also charged, selectivity is lower. Crucially, CEX requires feed conditioning (lowering conductivity) to bind the target, which increases tankage volume and process time—a hidden operational cost.

The Polishing Frontier: Mixed-Mode Chromatography (MMC)

As titers increase, aggregate removal becomes the bottleneck. Traditional IEX often fails to separate monomer from aggregates if their pI is similar. This is where MMC excels.

Why MMC?

MMC ligands combine hydrophobic interaction and ion exchange moieties.

  • The "Salt Tolerance" Effect: Unlike CEX, where salt kills binding, MMC ligands often maintain binding at higher conductivities because the hydrophobic interaction is enhanced by salt, counteracting the charge shielding.

  • Orthogonal Selectivity: It can separate species that co-elute on CEX (e.g., an aggregate that has the same net charge as the monomer but higher surface hydrophobicity).

Visualization: Strategic Decision Logic

The following diagram illustrates the decision framework for selecting the optimal purification train based on impurity profiles.

PurificationStrategyStartCrude Harvest(High Titer mAb)CaptureDecisionIs COGs the primary driver?Start->CaptureDecisionProAProtein A Capture(High Purity, High Cost)CaptureDecision->ProANo (Standard)CEX_CapCEX Capture(High Capacity, Low Cost)CaptureDecision->CEX_CapYes (Biosimilar)IntermedIntermediate PoolProA->IntermedCEX_Cap->IntermedAggregatesHigh Aggregate Content?Intermed->AggregatesAEXAEX (Flow-Through)Standard PolishingAggregates->AEXLow (<2%)MMCMixed-Mode (Bind-Elute)Aggressive Aggregate RemovalAggregates->MMCHigh (>5%)FinalFinal Bulk Drug SubstanceAEX->FinalMMC->Final

Figure 1: Decision tree for selecting capture and polishing modalities based on economic drivers and impurity profiles.

Experimental Protocols

To validate these techniques, "plug-and-play" recipes do not work. You must determine the Dynamic Binding Capacity (DBC) and Design Space .

Protocol A: Determining DBC (10% Breakthrough)

Validates: Protein A and CEX Capacity

Objective: Determine the mass of protein loaded per mL of resin before 10% of the protein leaks through.

  • System Setup: Use an ÄKTA or similar FPLC system. Bypass the column to establish the "100% UV" baseline (Absorbance of the feed).

  • Column Preparation: Pack a small scale column (e.g., 0.66 cm i.d. x 10 cm bed height).

  • Equilibration:

    • ProA: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

    • CEX: 20 mM Sodium Acetate, pH 5.0 (Conductivity < 5 mS/cm).

  • Loading:

    • Load protein feed at a defined residence time (e.g., 4 minutes).

    • Monitor UV at 280 nm.

  • Calculation:

    • Identify the volume loaded (

      
      ) when the UV trace reaches 10% of the feed baseline.
      
    • Formula:

      
      
      
    • Note:

      
       is the system dead volume + column void volume.
      
Protocol B: High-Throughput MMC Screening (DoE)

Validates: Mixed-Mode Selectivity

Objective: Because MMC involves two variables (pH and Conductivity), a Design of Experiments (DoE) approach is mandatory.

  • Format: Use 96-well filter plates containing pre-packed MMC resin (e.g., Capto MMC, Nuvia cPrime).

  • Factorial Design:

    • Factor 1 (pH): Range 5.0 – 8.0 (3 levels).

    • Factor 2 (Salt): 0 mM – 500 mM NaCl (3 levels).

  • Workflow:

    • Equilibrate wells with respective buffers (400 µL x 3).

    • Load protein challenge (aim for 80% of theoretical capacity). Incubate with shaking for 30 mins.

    • Collect Flow-Through (FT): Analyze for unbound protein (Capacity check).

    • Wash: Same buffer as equilibration.

    • Elute: High salt/High pH buffer (strip condition).

  • Analysis: Plot "Yield" vs. "Purity" (HCP/Aggregate levels) as a contour plot.

    • Success Criterion: Identify a "Sweet Spot" where monomer binds (high yield) but aggregates flow through (or vice versa).

Mechanistic Visualization

Understanding how these ligands bind is crucial for troubleshooting.

LigandInteractionsTargetTarget Protein(mAb)ProA_LigandProtein ALigandTarget->ProA_LigandHydrophobic(Fc Region Only)CEX_LigandCEX Ligand(SO3-)Target->CEX_LigandElectrostatic(Surface Charge)MMC_LigandMMC Ligand(Hydrophobic+)Target->MMC_LigandMultimodal(Charge + Hydrophobic)Note1SpecificNote2Non-Specific(Binds Impurities)Note3Orthogonal(Salt Tolerant)

Figure 2: Interaction mechanisms. Protein A offers site-specific binding, while CEX and MMC rely on surface properties, offering different selectivity profiles.

References

  • Cytiva. (2018). Comparing Performance of New Protein A Resins for Monoclonal Antibody Purification. American Pharmaceutical Review.

  • Sartorius. (2021).[1] Method for High Throughput Screening of Mixed-Mode Chromatography Resins. Sartorius Application Notes.

  • Tosoh Bioscience. (2015). Protein A Chromatography: The Process Economics Driver in mAb Manufacturing. Tosoh Bioscience Technical Report.

  • Bio-Rad. (2017). Practical Experimental Design for Mixed-Mode Resins. Bio-Radiations.

  • Gagnon, P. (2012). Technology trends in antibody purification. Journal of Chromatography A.

Safety Operating Guide

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and comprehensive guidance for handling laboratory chemicals. The following is a detailed guide for the proper disposal of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, grounded in established safety protocols and regulatory standards. This guide is designed to empower you, the researcher, with the knowledge to manage this chemical waste safely and effectively, thereby protecting yourself, your colleagues, and the environment.

Hazard Assessment and Initial Considerations

Key Hazards of Structurally Similar Compounds (Fluoroanilines):

  • Harmful if swallowed[3][4]

  • Causes skin and serious eye irritation/damage[3][4][5]

  • May cause respiratory irritation[3]

  • Potential for organ damage through prolonged or repeated exposure[3]

  • Toxic to aquatic life with long-lasting effects[3]

Given these potential hazards, all handling and disposal procedures must be conducted with the utmost care.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and its waste.

PPE ComponentSpecifications and Rationale
Hand Protection Wear chemically resistant gloves, such as nitrile gloves. For aniline compounds, some sources recommend more robust options like butyl, neoprene, or Viton gloves, as nitrile gloves may offer limited protection.[2] Double-gloving is a prudent practice to minimize the risk of exposure.
Eye Protection Chemical splash goggles are mandatory to protect against splashes and aerosols. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Protection A fully buttoned lab coat must be worn to protect the skin and clothing from contamination.[2]
Respiratory All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to prevent inhalation.[6] If work outside a fume hood is unavoidable, a risk assessment should be performed to determine if a NIOSH-approved respirator is necessary.

Segregation and Collection of Waste

Proper segregation is a cornerstone of safe laboratory waste management.

  • Dedicated Waste Container: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline waste must be collected in a designated, leak-proof container that is chemically compatible.[6][7] Polyethylene containers are often a suitable choice.[2]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[6] Incompatible chemicals can react, leading to dangerous situations.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline".[6][8] The label should also include the date of accumulation and the primary hazard(s) (e.g., "Toxic").[6]

Storage of Chemical Waste

The temporary storage of hazardous waste in the laboratory, known as a Satellite Accumulation Area (SAA), is subject to strict regulations.

  • Location: The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[7][8]

  • Container Integrity: The waste container must be kept tightly closed except when adding waste.[8][9] Do not leave funnels in the container.[8]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Regular Inspections: The SAA should be inspected weekly to check for leaks and ensure proper labeling.[10]

Disposal Procedures: A Step-by-Step Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

G Disposal Workflow for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline start Start: Waste Generation assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe collect Collect in Labeled, Compatible Container ppe->collect store Store in Designated Satellite Accumulation Area collect->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end End: Compliant Disposal pickup->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline waste.

Disposal Protocol:

  • Do Not Use Drains or Regular Trash: Under no circumstances should this chemical be disposed of down the sink or in the regular trash.[2][9][11][12] This is a direct violation of regulations and poses a significant environmental hazard.

  • Licensed Disposal Vendor: The disposal of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline must be handled by a licensed hazardous waste disposal company.[6] Your institution's EHS office will have a contract with such a vendor.

  • Requesting Pickup: When your waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your EHS department.[8] Provide them with all the information from the container's label.

Emergency Procedures

In the event of an accidental release or exposure, prompt and correct action is crucial.

  • Spills:

    • For small spills that you are trained to handle, use an appropriate chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[11][13]

    • For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[2]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][4][14]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][14]

    • Inhalation: Move to fresh air immediately.[3][14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][15]

    • Seek Immediate Medical Attention: In all cases of exposure, seek prompt medical attention and provide the medical personnel with the name of the chemical.[14]

Decontamination

  • Work Surfaces: After handling the compound, decontaminate the work area to prevent the accumulation of chemical residue.[2]

  • Equipment: Thoroughly decontaminate any equipment that has come into contact with the chemical.[6]

  • Disposal of Contaminated Materials: All materials used for decontamination (e.g., wipes, gloves) must be disposed of as hazardous waste.[6]

By adhering to these procedures, you are upholding the principles of responsible chemical management and contributing to a safe and sustainable research environment.

References

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Research Professionals in Drug Development

As a Senior Application Scientist, it is understood that groundbreaking research and stringent safety protocols are not mutually exclusive but are, in fact, inextricably linked. This guide provides essential, immediate safety and logistical information for handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a novel compound with significant potential in drug development. This document moves beyond a simple checklist, offering a framework for integrating safety into your experimental design, thereby fostering a culture of proactive risk management and scientific excellence.

Hazard Assessment: A Composite Profile

Given that 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a research compound, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available. Therefore, a composite hazard assessment based on its structural moieties—a fluoroaniline and an N-substituted piperidine—is crucial for anticipating its toxicological and reactive properties.

Fluoroaniline Moiety: Aromatic amines, particularly halogenated ones, are known for their potential toxicity. Aniline and its derivatives can be absorbed through the skin and are often associated with methemoglobinemia.[1] The fluorine substituent can enhance metabolic stability and potency, but may also alter toxicological profiles.

Piperidine Moiety: Piperidine is a cyclic secondary amine that is classified as a flammable liquid and is toxic and corrosive.[2][3][4][5][6] It can cause severe skin burns and eye damage.[2][3][4][5][6]

Composite Hazard Profile for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity High (Oral, Dermal, Inhalation)Based on the known hazards of both fluoroanilines and piperidine.[2][3][4][5][6]
Skin Corrosion/Irritation High (Corrosive)The basicity of the piperidine nitrogen suggests a high potential for causing severe skin burns and irritation.[2][3][4][5][6]
Eye Damage/Irritation High (Risk of serious eye damage)Both parent structures are known to be severely irritating or corrosive to the eyes.[2][3][4][5][6]
Flammability Moderate While the fluoroaniline portion is less of a fire risk, the piperidine moiety introduces flammability concerns.[2][3][4][5][6]
Reactivity Moderate Avoid strong oxidizing agents, acids, and acid chlorides. The amine functionality can react exothermically.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. The following recommendations are based on a risk assessment that assumes the compound is in a solid or solution form in a research laboratory setting.

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[7] However, due to the corrosive nature of the compound, chemical splash goggles are strongly recommended. When handling larger quantities or if there is a significant splash risk, a face shield worn over safety goggles is essential.[7]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Ensure it is a material appropriate for the solvents being used.

  • Hand Protection: The selection of appropriate gloves is critical and depends on the solvent used. Disposable nitrile gloves are a common choice for incidental contact but offer poor protection against many solvents.[8][9] For direct or prolonged contact, heavier-duty gloves are necessary.

SolventRecommended Glove TypeRationale
Dichloromethane (DCM) Viton or Polyvinyl Alcohol (PVA)Nitrile and latex gloves offer very poor resistance to DCM.[8][10]
Tetrahydrofuran (THF) Butyl Rubber or VitonTHF can degrade many common glove materials.
Ethanol/Methanol Nitrile or NeopreneThese solvents have better compatibility with standard laboratory gloves.[10][11]
Toluene/Xylene Viton or Nitrile (for incidental contact)Aromatic hydrocarbons require careful glove selection.[10]

Double gloving is a recommended practice to provide an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before and during use.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization and work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with organic vapor cartridges.

Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Outer Gloves: Don a second pair of heavier-duty, solvent-appropriate gloves over the inner pair.

  • Goggles/Face Shield: Put on eye and face protection.

Doffing Sequence:

  • Outer Gloves: Remove the outer, more contaminated gloves.

  • Lab Coat: Remove by rolling it down and away from the body, ensuring the contaminated exterior does not touch your inner clothing.

  • Inner Gloves: Remove the inner pair of gloves.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

A clear and well-rehearsed plan for both routine handling and emergency situations is essential.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (fume hood). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe weigh_transfer Weigh and transfer the compound in the fume hood. don_ppe->weigh_transfer reaction_setup Set up the reaction, ensuring secure clamping and connections. weigh_transfer->reaction_setup monitor Monitor the reaction for any unexpected changes. reaction_setup->monitor quench Safely quench the reaction and work up as per protocol. monitor->quench segregate_waste Segregate halogenated and non-halogenated waste. quench->segregate_waste label_waste Label waste containers clearly. segregate_waste->label_waste doff_ppe Doff PPE correctly. label_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Caption: A typical workflow for safely handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Spill Response

In the event of a spill, your immediate actions are critical:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Protect: If safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Contain: Use a chemical spill kit with an absorbent appropriate for the solvent. Do not use combustible materials to absorb flammable liquids.

  • Clean: Collect the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Disposal Plan

Proper segregation and labeling of waste are paramount for both safety and regulatory compliance.

start Waste Generation is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in a designated, labeled halogenated waste container. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in a designated, labeled non-halogenated waste container. is_halogenated->non_halogenated_waste No is_solid Is the waste solid or liquid? halogenated_waste->is_solid non_halogenated_waste->is_solid solid_waste Dispose of in a labeled solid waste container. is_solid->solid_waste Solid liquid_waste Dispose of in a labeled liquid waste container. is_solid->liquid_waste Liquid end Arrange for pickup by EH&S. solid_waste->end liquid_waste->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.